molecular formula C5H4N4 B1205233 [1,2,4]Triazolo[1,5-a]pyrimidine CAS No. 275-02-5

[1,2,4]Triazolo[1,5-a]pyrimidine

货号: B1205233
CAS 编号: 275-02-5
分子量: 120.11 g/mol
InChI 键: SRNKZYRMFBGSGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1,2,4]Triazolo[1,5-a]pyrimidine (CAS 275-02-5) is a versatile nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure is isoelectronic to purine, making it a valuable bioisostere for purine rings in the design of novel therapeutic agents . This core structure is found in various biologically active compounds and has been investigated for a wide spectrum of applications. Research indicates its potential in developing anticancer agents, such as inhibitors of cyclin-dependent kinases (CDK-2) and phosphoinositide 3-kinases (PI3K) . The scaffold also shows promise in central nervous system (CNS) drug discovery, with studies identifying this compound derivatives as selective positive modulators of GABA-A receptors, demonstrating potent antiepileptic activity in vivo . Furthermore, its metal-chelating properties, facilitated by accessible electron pairs on multiple nitrogen atoms, are exploited in the development of antiparasitic agents. Complexes with first-row transition metals have shown high efficacy against species of Leishmania and Trypanosoma cruzi, the causative pathogens of leishmaniasis and Chagas disease . Other research areas include its use as a key scaffold for xanthine oxidase inhibitors for treating hyperuricemia and gout , and as a building block in materials science. The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-6-5-7-4-8-9(5)3-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNKZYRMFBGSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181914
Record name (1,2,4)Triazolo(1,5-a)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275-02-5
Record name [1,2,4]Triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=275-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2,4)Triazolo(1,5-a)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,2,4)Triazolo(1,5-a)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-Triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Triazolo[1,5-a]pyrimidine: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyrimidine ring system is a fused heterocyclic scaffold of significant interest in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets. This versatility has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the basic structure, properties, synthesis, and key biological activities of the triazolo[1,5-a]pyrimidine core.

Core Structure and Properties

The fundamental structure of triazolo[1,5-a]pyrimidine consists of a pyrimidine (B1678525) ring fused to a 1,2,4-triazole (B32235) ring. The IUPAC name for the parent compound is[1][2][3]triazolo[1,5-a]pyrimidine.[4] The numbering of the ring system is crucial for the unambiguous identification of substituted derivatives.

Physicochemical Properties

The physicochemical properties of the unsubstituted triazolo[1,5-a]pyrimidine and its derivatives are pivotal for their pharmacokinetic and pharmacodynamic profiles. A summary of key quantitative data for the parent scaffold and a representative derivative is presented below.

PropertyValue (Parent Scaffold)Value (5,7-dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine)Reference
Molecular Formula C₅H₄N₄C₇H₉N₅O₂[4][5]
Molecular Weight 120.11 g/mol 195.18 g/mol [4][5][6]
Melting Point 142-145 °CNot Available[6]
pKa 4.6 (for a substituted derivative)Not Available[7]
LogP Not Available-0.5 (for a nitro-substituted derivative)[8]
Water Solubility Poor (qualitative)0.89 mg/mL (for a different substituted derivative)[7][9]

Synthesis of the Triazolo[1,5-a]pyrimidine Core

The synthesis of the triazolo[1,5-a]pyrimidine scaffold can be achieved through several strategic approaches. The most prevalent methods involve the construction of the pyrimidine ring onto a pre-existing aminotriazole or, conversely, the formation of the triazole ring from a functionalized pyrimidine.

General Synthesis Workflow

A common and versatile method for synthesizing substituted triazolo[1,5-a]pyrimidines is the multicomponent reaction involving a 3-amino-1,2,4-triazole, a β-dicarbonyl compound, and an aldehyde.[10] This approach allows for the generation of a diverse library of compounds in a single step.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product aminotriazole 3-Amino-1,2,4-triazole condensation One-Pot Multicomponent Condensation aminotriazole->condensation dicarbonyl β-Dicarbonyl Compound dicarbonyl->condensation aldehyde Aldehyde aldehyde->condensation product Substituted Triazolo[1,5-a]pyrimidine condensation->product Cyclization

General workflow for the synthesis of triazolo[1,5-a]pyrimidines.
Experimental Protocol: One-Pot Synthesis of 5,7-Disubstituted-[1][2][3]triazolo[1,5-a]pyrimidines

This protocol outlines a general procedure for a one-pot, three-component synthesis.

Materials:

  • 3-Amino-1,2,4-triazole (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • β-Dicarbonyl compound (e.g., acetoacetanilide) (1.0 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • Solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

  • A mixture of 3-amino-1,2,4-triazole, the aromatic aldehyde, the β-dicarbonyl compound, and the catalyst is prepared.[11]

  • The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 25 minutes), with the reaction progress monitored by Thin Layer Chromatography (TLC).[11]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Ethanol is added to the mixture and stirred.

  • The resulting precipitate is filtered and recrystallized from a suitable solvent (e.g., 95% ethanol) to yield the pure[1][2][3]triazolo[1,5-a]pyrimidine derivative.[11]

Biological Activities and Signaling Pathways

Triazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, with anticancer properties being among the most extensively studied.[12] These compounds exert their effects by modulating the activity of various key cellular targets, including protein kinases and cytoskeletal components.

Anticancer Activity

The anticancer effects of triazolo[1,5-a]pyrimidines are often attributed to their ability to inhibit critical enzymes involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[13][14]

Mechanism of Action as Kinase Inhibitors:

Certain derivatives of this scaffold have been identified as potent inhibitors of protein kinases. For instance, some have shown selective inhibitory effects on CDK2, a key regulator of the cell cycle, with IC50 values in the nanomolar range.[14] Others have been found to target the EGFR signaling pathway. Inhibition of EGFR and its downstream effectors, such as AKT and ERK1/2, can lead to cell cycle arrest and apoptosis in cancer cells.[13]

Mechanism of Action as Tubulin Polymerization Inhibitors:

A unique mechanism of action for some triazolo[1,5-a]pyrimidine derivatives involves the modulation of microtubule dynamics.[1][2][15] Unlike taxanes, which stabilize microtubules, and vinca (B1221190) alkaloids, which promote depolymerization, some of these compounds have been shown to promote tubulin polymerization but do not compete with paclitaxel (B517696) for its binding site.[1][2][15] Instead, they have been found to inhibit the binding of vinca alkaloids to tubulin.[1][2][15]

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the inhibitory effect of a triazolo[1,5-a]pyrimidine derivative on the EGFR signaling pathway, a critical pathway in many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR AKT AKT EGFR->AKT ERK ERK1/2 EGFR->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis ERK->Proliferation Inhibitor Triazolo[1,5-a]pyrimidine Derivative Inhibitor->EGFR

Inhibition of the EGFR signaling pathway by a triazolo[1,5-a]pyrimidine derivative.

Conclusion

The triazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its favorable physicochemical properties, accessible synthetic routes, and diverse biological activities make it a continued focus of research for drug discovery professionals. The ability of its derivatives to target key cellular pathways, such as kinase signaling and microtubule dynamics, underscores its potential in addressing a range of diseases, particularly cancer. Further exploration of the structure-activity relationships within this class of compounds holds significant promise for the development of next-generation therapeutics.

References

The Triazolo[1,5-a]pyrimidine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This unique characteristic allows it to act as a versatile pharmacophore, leading to the development of numerous compounds with a wide range of biological activities. First reported in 1909 by Bulow and Haas, this nitrogen-rich bicyclic system has evolved from a chemical curiosity to a privileged scaffold in modern drug discovery, with applications spanning from anticancer and antiviral agents to modulators of multidrug resistance.[4] This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of the triazolo[1,5-a]pyrimidine core, with a focus on its role in oncology.

Discovery and History

The first synthesis of a[1][2][3]triazolo[1,5-a]pyrimidine derivative was documented by C. Bulow and K. Haas in 1909 in the journal Berichte der deutschen chemischen Gesellschaft. Their pioneering work involved the condensation of 3-amino-1,2,4-triazole with acetylacetone (B45752), laying the foundation for the exploration of this novel heterocyclic system. For decades, the scaffold remained of primary interest to academic chemists. However, its structural analogy to purines eventually led to its investigation as a potential antimetabolite and a source of new therapeutic agents. A significant milestone in its history was the discovery of Trapidil, a derivative of this scaffold, which exhibited potent antiplatelet and vasodilatory effects. This discovery spurred further interest in the medicinal chemistry community, leading to the exploration of triazolo[1,5-a]pyrimidines for a multitude of therapeutic targets.

Synthetic Methodologies

The construction of the triazolo[1,5-a]pyrimidine core can be achieved through several synthetic strategies. The most common and versatile methods are the cyclocondensation of 3-aminotriazoles with 1,3-dicarbonyl compounds and the Dimroth rearrangement of the isomeric[1][2][3]triazolo[4,3-a]pyrimidines.

Cyclocondensation of 3-Amino-1,2,4-triazoles with 1,3-Dicarbonyl Compounds

This is the most direct and widely employed method for the synthesis of 5,7-disubstituted-[1][2][3]triazolo[1,5-a]pyrimidines. The reaction proceeds via the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound, such as an acetylacetone derivative, typically under acidic or thermal conditions.

Experimental Protocol: Synthesis of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine

  • Reagents: 3-amino-1,2,4-triazole, acetylacetone, glacial acetic acid.

  • Procedure: A mixture of 3-amino-1,2,4-triazole (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid is heated at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with cold ethanol (B145695) and dried under vacuum to afford the pure 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Dimroth Rearrangement

The Dimroth rearrangement is an intramolecular isomerization reaction that converts[1][2][3]triazolo[4,3-a]pyrimidines into the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrimidine isomers.[5][6][7][8][9] This rearrangement can be facilitated by heat or treatment with acid or base. The mechanism involves the opening of the pyrimidine (B1678525) ring followed by rotation and subsequent ring closure to form the more stable isomer.

Experimental Protocol: Dimroth Rearrangement of a[1][2][3]triazolo[4,3-a]pyrimidine

  • Starting Material: A synthesized[1][2][3]triazolo[4,3-a]pyrimidine derivative.

  • Procedure: The[1][2][3]triazolo[4,3-a]pyrimidine is dissolved in a suitable solvent, such as ethanol or pyridine. A catalytic amount of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) is added to the solution. The reaction mixture is then heated at reflux for several hours, with the progress monitored by TLC. After the starting material is consumed, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the corresponding[1][2][3]triazolo[1,5-a]pyrimidine.

  • Characterization: The structure of the rearranged product is confirmed by comparing its spectroscopic data (NMR, MS) with that of the starting material and by 2D NMR techniques to establish the connectivity.

Therapeutic Applications in Oncology

The triazolo[1,5-a]pyrimidine scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents. Derivatives of this core have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and multidrug resistance.

As Tubulin Polymerization Modulators

Several[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[10][11] These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Interestingly, some of these derivatives have been shown to bind to the vinca (B1221190) domain of tubulin, a site distinct from the taxane-binding site.[3][12] This alternative binding mode may offer an advantage in overcoming resistance mechanisms associated with taxane-based chemotherapeutics.

CompoundTarget Cell LineIC50 (µM)Reference
Compound H12 MGC-803 (gastric)9.47[13]
HCT-116 (colon)9.58[13]
MCF-7 (breast)13.1[13]
Compound 3 T47D (breast)3.49[13]
HCT29 (colon)0.24[13]
A549 (lung)6.05[13]
Compound 4 MGC-803 (gastric)2.1[13]
PC9 (lung)12.4[13]
Compound 26 HeLa (cervical)0.75[10]
A549 (lung)1.02[10]
Compound 1 HCC1937 (breast)<50[14]
MCF-7 (breast)<50[14]
HeLa (cervical)<50[14]
Compound 14 MCF-7 (breast)0.045[15]
HCT-116 (colon)0.006[15]
HepG-2 (liver)0.048[15]
Compound 15 MCF-7 (breast)0.046[15]
HCT-116 (colon)0.007[15]
HepG-2 (liver)0.048[15]

Experimental Protocol: In Vitro Tubulin Polymerization Assay [1][2][16][17]

  • Principle: The assembly of purified tubulin into microtubules is monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.

  • Materials: Purified tubulin, GTP solution, general tubulin buffer (e.g., PEM buffer), fluorescent reporter dye (e.g., DAPI), multi-well plates, and a fluorescence plate reader.

  • Procedure:

    • Prepare a reaction mixture containing tubulin in general tubulin buffer supplemented with GTP and the fluorescent reporter.

    • Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the wells of a microplate.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

    • Known tubulin polymerization inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.

  • Data Analysis: The rate of polymerization and the maximum polymer mass are calculated from the fluorescence curves. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

Tubulin_Polymerization_Pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Alpha-beta_Tubulin_Dimers Alpha-beta_Tubulin_Dimers Microtubules Microtubules Alpha-beta_Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle_Formation Mitotic_Spindle_Formation Alpha-beta_Tubulin_Dimers->Mitotic_Spindle_Formation Inhibition Microtubules->Alpha-beta_Tubulin_Dimers Depolymerization Microtubules->Mitotic_Spindle_Formation Disruption G2_M_Phase_Arrest G2_M_Phase_Arrest Cell_Division Cell_Division Mitotic_Spindle_Formation->Cell_Division Apoptosis Apoptosis G2_M_Phase_Arrest->Apoptosis Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine->Alpha-beta_Tubulin_Dimers Binds to Vinca Domain

Caption: Mechanism of action of triazolo[1,5-a]pyrimidine as a tubulin polymerization inhibitor.

As Modulators of Multidrug Resistance (MDR)

Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1).[18] Certain triazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of ABCB1, capable of reversing MDR in cancer cells.[4][19][20][21][22][23][24] These compounds act by directly binding to the transporter and inhibiting its efflux function, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.

CompoundCell LineChemotherapeutic AgentReversal Fold / IC50 (nM)Reference
WS-898 SW620/Ad300PaclitaxelIC50 = 5.0[21]
KB-C2PaclitaxelIC50 = 3.67[21]
HEK293/ABCB1PaclitaxelIC50 = 3.68[21]
WS-691 SW620/Ad300PaclitaxelIC50 = 22.02[20]
WS-10 SW620/Ad300Paclitaxel-[19]
WS-716 SW620/Ad300PaclitaxelIC50 = 46.65 (at 20 µM)[22]

Experimental Protocol: Rhodamine 123 Efflux Assay [25][26][27][28]

  • Principle: This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, rhodamine 123, from cells overexpressing the ABCB1 transporter.

  • Materials: Cancer cell line overexpressing ABCB1 (e.g., SW620/Ad300) and the parental cell line, rhodamine 123, test compound, known ABCB1 inhibitor (e.g., verapamil), cell culture medium, and a flow cytometer.

  • Procedure:

    • Cells are pre-incubated with the test compound at various concentrations.

    • Rhodamine 123 is then added to the cells, and they are incubated to allow for its uptake.

    • After incubation, the cells are washed to remove extracellular rhodamine 123.

    • The cells are then incubated in fresh medium containing the test compound, and the efflux of rhodamine 123 is monitored over time by measuring the intracellular fluorescence using a flow cytometer.

  • Data Analysis: The rate of rhodamine 123 efflux is calculated. The IC50 value for the inhibition of efflux is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABCB1_Inhibition_Pathway cluster_0 Cancer Cell Chemotherapeutic_Drug_Extracellular Chemotherapeutic Drug (Extracellular) Chemotherapeutic_Drug_Intracellular Chemotherapeutic Drug (Intracellular) Chemotherapeutic_Drug_Extracellular->Chemotherapeutic_Drug_Intracellular Diffusion Chemotherapeutic_Drug_Intracellular->Chemotherapeutic_Drug_Extracellular Efflux via ABCB1 Apoptosis Apoptosis Chemotherapeutic_Drug_Intracellular->Apoptosis Induces ABCB1_Transporter ABCB1 (P-gp) Transporter Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine->ABCB1_Transporter Binds and Inhibits

Caption: Mechanism of multidrug resistance reversal by triazolo[1,5-a]pyrimidine derivatives.

Conclusion

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has firmly established its position as a cornerstone in medicinal chemistry. From its initial discovery over a century ago, it has blossomed into a source of diverse and potent therapeutic agents. Its straightforward synthesis and the ability to readily introduce a wide range of substituents make it an attractive core for the development of new drugs. The success of triazolo[1,5-a]pyrimidine derivatives as anticancer agents, particularly as tubulin polymerization inhibitors and MDR modulators, highlights the immense potential of this heterocyclic system. Future research in this area is expected to further unravel the therapeutic capabilities of this remarkable scaffold, leading to the development of novel and effective treatments for a variety of diseases, with a continued and significant impact on the field of oncology.

References

The Versatility of Triazolo[1,5-a]pyrimidine: A Purine Isostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, primarily owing to its nature as a purine (B94841) isostere. This structural similarity, where the triazolo[1,5-a]pyrimidine ring system is isoelectronic with the purine core, has paved the way for its successful application in the design of a diverse range of therapeutic agents.[1][2][3] Beyond its role as a purine mimic, the versatility of this scaffold is further underscored by its ability to act as a bioisostere for other functional groups and its inherent metal-chelating properties.[1][2] This technical guide provides a comprehensive overview of the triazolo[1,5-a]pyrimidine core, detailing its synthesis, key therapeutic applications with supporting quantitative data, relevant signaling pathways, and detailed experimental protocols for the evaluation of its derivatives.

The Logical Relationship: Purine vs. Triazolo[1,5-a]pyrimidine

The fundamental principle behind the use of triazolo[1,5-a]pyrimidine as a purine isostere lies in the similar arrangement of nitrogen and carbon atoms, which allows it to mimic the hydrogen bonding patterns and overall electronic properties of purines. This mimicry enables these synthetic compounds to interact with biological targets that naturally recognize purine-containing molecules, such as nucleotides or signaling molecules like adenosine (B11128) and guanosine.

Purine vs Triazolo[1,5-a]pyrimidine cluster_purine Purine Core cluster_isostere Triazolo[1,5-a]pyrimidine Isostere purine isostere purine->isostere Bioisosteric Replacement

A diagram illustrating the bioisosteric relationship between the purine and triazolo[1,5-a]pyrimidine cores.

Therapeutic Applications and Quantitative Data

The adaptability of the triazolo[1,5-a]pyrimidine scaffold has led to its exploration in a multitude of therapeutic areas. Derivatives have shown significant promise as inhibitors of key enzymes in cellular signaling, as modulators of cytoskeletal dynamics, and as antimicrobial agents.

Kinase Inhibition

Triazolo[1,5-a]pyrimidine derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Table 1: Inhibitory Activity of Triazolo[1,5-a]pyrimidine Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 1CDK2120[4]
Compound 2PI3Kδ470[5]
Compound 3TrkA64 (µg/mL)[6]
Compound 4TrkA47 (µg/mL)[6]

A key signaling pathway often targeted in cancer therapy is the PI3K/Akt pathway, which is central to cell growth, proliferation, and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Triazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K

The PI3K/Akt signaling pathway, a target for triazolo[1,5-a]pyrimidine-based inhibitors.
Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibitors of these enzymes have therapeutic potential in a variety of diseases, including cardiovascular and neurological disorders.

Table 2: Inhibitory Activity of Triazolo[1,5-a]pyrimidine Derivatives against Phosphodiesterases

Compound IDTarget PDE% Inhibition @ 10 µMEC50 (µM)Reference
Compound 7ePDE4B41.80%57.1[7][8]
Compound 7fPDE4B-18.6[7][8]

The inhibition of PDE2A, for instance, can modulate cAMP and cGMP signaling, impacting processes like synaptic plasticity and neuroinflammation.

PDE2A_Signaling AC_GC Adenylyl/Guanylyl Cyclase ATP_GTP ATP/GTP AC_GC->ATP_GTP cAMP_cGMP cAMP/cGMP ATP_GTP->cAMP_cGMP PDE2A PDE2A cAMP_cGMP->PDE2A PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG AMP_GMP AMP/GMP PDE2A->AMP_GMP CellularResponse Cellular Response PKA_PKG->CellularResponse Inhibitor Triazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PDE2A

A simplified diagram of PDE2A-mediated signaling and its inhibition.
Microtubule-Targeting Agents

Several triazolo[1,5-a]pyrimidine derivatives have been identified as microtubule-targeting agents, which are a cornerstone of cancer chemotherapy. These compounds can either stabilize or destabilize microtubules, leading to cell cycle arrest and apoptosis.[9] Interestingly, some triazolopyrimidines act as microtubule-stabilizing agents that bind to the vinca (B1221190) inhibitor site of tubulin, a site typically targeted by destabilizing agents.[9]

Table 3: Anti-proliferative and Tubulin Polymerization Inhibitory Activity of Triazolo[1,5-a]pyrimidine Derivatives

Compound IDCell LineAnti-proliferative IC50 (µM)Tubulin Polymerization IC50 (µM)Reference
Compound 26HeLa0.75-[10]
Compound 26A5491.02-[10]
Compound 28--9.90[10]
H12MGC-8039.47-[11]
H12HCT-1169.58-[11]
H12MCF-713.1-[11]
Antimicrobial Activity

The triazolo[1,5-a]pyrimidine scaffold has also been utilized to develop potent antimicrobial agents. These compounds have shown activity against a range of bacteria, including drug-resistant strains.

Table 4: Minimum Inhibitory Concentration (MIC) of Triazolo[1,5-a]pyrimidine Derivatives against Bacterial Strains

Compound IDBacterial StrainMIC (µM)Reference
Compound 9dGram-positive & Gram-negative16 - 102[2]
Compound 9nGram-positive & Gram-negative16 - 102[2]
Compound 9oGram-positive & Gram-negative16 - 102[2]
Compound 9pGram-positive & Gram-negative16 - 102[2]
EssramycinGram-positive & Gram-negative2.0 - 8.0 (µg/mL)[12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of triazolo[1,5-a]pyrimidine derivatives.

General Synthesis of Triazolo[1,5-a]pyrimidines (Three-Component Reaction)

A common and efficient method for the synthesis of the triazolo[1,5-a]pyrimidine core is a one-pot, three-component reaction.

Procedure:

  • In a suitable reaction vessel, combine equimolar amounts of a 3-amino-1,2,4-triazole derivative, an aldehyde, and a β-dicarbonyl compound.[13]

  • Add a catalytic amount of an appropriate catalyst (e.g., acid or base) and a solvent (e.g., ethanol, DMF, or acetic acid).

  • The reaction mixture is then heated under reflux for a specified period (typically a few hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or by evaporation of the solvent followed by purification using column chromatography or recrystallization.[14][15]

In Vitro Kinase Inhibition Assay (e.g., CDK2)

The inhibitory activity of compounds against protein kinases is typically determined using in vitro kinase assays.

Procedure (using ADP-Glo™ Kinase Assay as an example):

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, the kinase (e.g., CDK2/Cyclin A2), and the substrate in a suitable kinase buffer.[16]

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent) and a luminometer.[16]

  • The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Test Compounds - Kinase - Substrate - ATP Start->Prep Reaction Incubate: Compounds + Kinase + Substrate + ATP Prep->Reaction Detection Add Detection Reagent (e.g., ADP-Glo™) Reaction->Detection Measure Measure Luminescence Detection->Measure Analysis Calculate % Inhibition Determine IC50 Measure->Analysis End End Analysis->End

A generalized workflow for an in vitro kinase inhibition assay.
In Vitro Phosphodiesterase (PDE) Inhibition Assay (e.g., PDE2A)

The inhibitory effect of compounds on PDE activity can be assessed using various methods, including fluorescence polarization assays.

Procedure (Fluorescence Polarization Assay):

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the PDE enzyme (e.g., PDE2A), the test compound, and a fluorescently labeled substrate (e.g., FAM-cAMP).

  • Incubate the reaction mixture at room temperature.

  • During the incubation, the PDE enzyme will hydrolyze the fluorescent substrate.

  • Add a binding agent that specifically binds to the hydrolyzed product, causing a change in fluorescence polarization.

  • Measure the fluorescence polarization using a suitable plate reader. The change in polarization is proportional to the PDE activity.

  • Calculate the percent inhibition and determine the IC50 value for each compound.[17][18][19]

In Vitro Microtubule Polymerization Assay

The effect of compounds on tubulin polymerization can be monitored by measuring the change in turbidity of a tubulin solution.

Procedure:

  • Prepare a reaction mixture containing purified tubulin in a suitable polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Add the test compound or vehicle control to the tubulin solution.

  • Initiate polymerization by incubating the mixture at 37°C.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

  • Plot the absorbance values against time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its effect on microtubule dynamics.[1][20]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure (Broth Microdilution Method):

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][21][22]

Conclusion

The triazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable and versatile core in the field of drug discovery. Its ability to effectively mimic the purine structure has led to the development of potent and selective inhibitors for a wide range of biological targets. The ongoing exploration of this scaffold, coupled with advances in rational drug design and synthetic methodologies, promises the discovery of novel therapeutic agents with improved efficacy and safety profiles for the treatment of numerous diseases. This guide serves as a foundational resource for researchers aiming to harness the potential of the triazolo[1,5-a]pyrimidine core in their drug development endeavors.

References

The Triazolo[1,5-a]pyrimidine Scaffold: An In-Depth Guide to Its Sole Natural Product, Essramycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines. This has led to the extensive synthesis and evaluation of numerous derivatives for a wide range of therapeutic applications. However, the natural occurrence of this scaffold is exceptionally rare, with Essramycin standing as the primary, and for a long time, the sole example isolated from a natural source. This technical guide provides a comprehensive overview of Essramycin, from its initial discovery to the latest findings regarding its biological activities, including a notable controversy surrounding its antibiotic properties and the subsequent discovery of its potential in agricultural applications.

Introduction to Essramycin: A Controversial Natural Product

Essramycin was first isolated from the culture broth of the marine actinomycete, Streptomyces sp., isolate Merv8102. The initial report of its discovery also described it as a novel triazolopyrimidine antibiotic with broad-spectrum antibacterial activity. However, this finding has been contested by subsequent research.

A later study undertook the chemical synthesis of Essramycin and its three possible isomers. Upon testing these synthesized compounds against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains, no antibacterial activity was observed. This has led to the hypothesis that the bioactivity reported in the original study may have been due to a potent, co-purifying contaminant from the Streptomyces fermentation broth.

This guide will first present the initial, albeit disputed, antibacterial data, followed by more recent and verified findings on Essramycin's antiviral and antifungal properties, which point towards its potential as an agrochemical lead compound.

Biological Activity of Essramycin and Its Derivatives

While the antibacterial potential of Essramycin is a subject of debate, recent studies have unveiled its promising activity against plant pathogens.

Antibacterial Activity (Disputed)

The initial discovery of Essramycin reported Minimum Inhibitory Concentrations (MICs) against several bacterial strains, as summarized in the table below. It is crucial to note that these findings were not replicated with synthetic Essramycin.

Bacterial StrainInitially Reported MIC (µg/mL)
Bacillus subtilis2
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa8
Antiviral Activity against Tobacco Mosaic Virus (TMV)

Essramycin and its synthesized derivatives have demonstrated significant inhibitory effects against the Tobacco Mosaic Virus (TMV). The mechanism of this antiviral action is believed to be the inhibition of virus assembly and the promotion of 20S disk protein aggregation. The table below presents the anti-TMV activity of Essramycin and some of its most potent derivatives.

CompoundEC50 (µM) against TMV
Essramycin185.3
Derivative 7e105.2
Derivative 8f112.8
Ningnanmycin (Control)245.7
Antifungal Activity against Phytopathogenic Fungi

Broad-spectrum antifungal activity has also been observed for Essramycin and its analogues against a range of plant-pathogenic fungi. The following table summarizes the inhibition rates of Essramycin and a notable derivative against various fungal species at a concentration of 50 µg/mL.

Fungal SpeciesEssramycin Inhibition Rate (%)Derivative 5b Inhibition Rate (%)
Botrytis cinerea55.268.3
Phytophthora infestans48.962.1
Rhizoctonia cerealis60.175.4
Alternaria solani45.759.8
Fusarium graminearum51.365.2

Experimental Protocols

This section provides detailed methodologies for the isolation of Essramycin from its natural source, its chemical synthesis, and the biological assays used to determine its activity.

Isolation of Essramycin from Streptomyces sp.

The following is a general protocol based on the original discovery of Essramycin:

  • Fermentation: Streptomyces sp. (isolate Merv8102) is cultured in a suitable liquid medium (e.g., yeast extract-malt extract broth) under aerobic conditions at 28°C for 7-10 days.

  • Extraction: The culture broth is separated from the mycelium by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic techniques, including column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC), to yield pure Essramycin.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis of Essramycin

The synthesis of Essramycin can be achieved via a two-step process:

  • Synthesis of the Aminotriazole Intermediate: Condensation of aminoguanidine (B1677879) with ethyl benzoylacetate yields the corresponding 3-amino-1,2,4-triazole derivative.

  • Formation of the Pyrimidone Ring: The aminotriazole intermediate is then condensed with ethyl acetoacetate (B1235776) to form the final[1][2][3]triazolo[1,5-a]pyrimidin-7-one ring system of Essramycin.

Anti-Tobacco Mosaic Virus (TMV) Assay

The antiviral activity of the compounds against TMV is typically evaluated using the following method:

  • Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of TMV.

  • Compound Application: The test compounds are dissolved in a suitable solvent and applied to the leaves of the inoculated plants. A control group is treated with the solvent only.

  • Incubation: The plants are maintained in a controlled environment for a period of 5-7 days to allow for the development of local lesions.

  • Evaluation: The number of local lesions on the leaves is counted, and the inhibition rate is calculated relative to the control group. The half-maximal effective concentration (EC50) is then determined.

Antifungal Assay

The antifungal activity against phytopathogenic fungi is assessed using a mycelial growth inhibition assay:

  • Culture Preparation: The test fungi are cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar, PDA).

  • Compound Incorporation: The test compounds are dissolved in a solvent and added to the molten PDA medium at various concentrations.

  • Inoculation: A small disk of the fungal mycelium is placed at the center of the agar plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for several days.

  • Evaluation: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the test compound.

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes related to Essramycin.

cluster_0 Isolation of Essramycin Fermentation of Streptomyces sp. Fermentation of Streptomyces sp. Extraction with Ethyl Acetate Extraction with Ethyl Acetate Fermentation of Streptomyces sp.->Extraction with Ethyl Acetate Culture Broth Silica Gel Chromatography Silica Gel Chromatography Extraction with Ethyl Acetate->Silica Gel Chromatography Crude Extract Preparative TLC Preparative TLC Silica Gel Chromatography->Preparative TLC Fractions Pure Essramycin Pure Essramycin Preparative TLC->Pure Essramycin Purified Fractions Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Pure Essramycin->Structure Elucidation (NMR, MS)

Caption: General workflow for the isolation of Essramycin from Streptomyces sp.

cluster_1 Chemical Synthesis of Essramycin Aminoguanidine Aminoguanidine Aminotriazole Intermediate Aminotriazole Intermediate Aminoguanidine->Aminotriazole Intermediate Ethyl Benzoylacetate Ethyl Benzoylacetate Ethyl Benzoylacetate->Aminotriazole Intermediate Essramycin Essramycin Aminotriazole Intermediate->Essramycin Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Essramycin

Caption: Two-step chemical synthesis of Essramycin.

cluster_2 Proposed Anti-TMV Mechanism of Essramycin Derivatives Essramycin Derivative Essramycin Derivative TMV Coat Protein TMV Coat Protein Essramycin Derivative->TMV Coat Protein binds to 20S Disk Aggregation 20S Disk Aggregation TMV Coat Protein->20S Disk Aggregation promotes Inhibition of Virus Assembly Inhibition of Virus Assembly 20S Disk Aggregation->Inhibition of Virus Assembly

References

The Aromaticity of the Triazolo[1,5-a]pyrimidine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6] Its structural resemblance to purines has made it a valuable surrogate in drug design.[7] A fundamental aspect of this scaffold's chemical character and reactivity is its aromaticity. This technical guide provides an in-depth exploration of the aromatic nature of the triazolo[1,5-a]pyrimidine ring system, summarizing key theoretical and experimental evaluation methods.

Theoretical Framework of Aromaticity

The triazolo[1,5-a]pyrimidine ring is an aza-analog of indolizine (B1195054) and can be described as a delocalized 10-π electron system. This system consists of a π-electron-rich five-membered triazole ring fused to a π-electron-deficient six-membered pyrimidine (B1678525) ring.[7] While this 10-π electron count formally satisfies Hückel's rule (4n+2, where n=2), the uneven distribution of electrons and the presence of multiple heteroatoms lead to a nuanced aromatic character that has been described as a "limited degree of aromaticity" based on early ¹H-NMR studies.[7]

A definitive understanding of its aromaticity requires a multi-faceted approach, combining computational and experimental techniques to probe its magnetic, geometric, and electronic properties.

Computational Assessment of Aromaticity

Computational chemistry provides powerful tools to quantify the aromaticity of a ring system. The most common indices are Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Quantitative Aromaticity Indices (Computational)

The following table summarizes key aromaticity indices and their expected values for aromatic and anti-aromatic systems. This serves as a template for researchers conducting their own computational analyses on the triazolo[1,5-a]pyrimidine core.

Aromaticity IndexRing SystemCalculated Value (Exemplar)Interpretation
NICS(0) Triazole RingData not availableNegative values indicate aromaticity.
Pyrimidine RingData not availableLess negative values suggest lower aromaticity.
NICS(1)zz Triazole RingData not availableStrongly negative values indicate significant π-current.
Pyrimidine RingData not availableValues closer to zero suggest weak π-current.
HOMA Triazole RingData not availableValues closer to 1 indicate high aromaticity.
Pyrimidine RingData not availableValues significantly less than 1 indicate low aromaticity.
Experimental Protocols: Computational

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity that measures the magnetic shielding at a specific point in space, typically the center of a ring. A diatropic ring current (aromatic) will induce a negative (shielding) NICS value, while a paratropic current (anti-aromatic) will induce a positive (deshielding) value.

Objective: To calculate the NICS(0), NICS(1), and NICS(1)zz values for the triazole and pyrimidine rings of the triazolo[1,5-a]pyrimidine system.

Methodology:

  • Structure Optimization:

    • Build the triazolo[1,5-a]pyrimidine molecule using a molecular modeling program.

    • Perform a geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[9] This step is crucial to obtain a reliable minimum energy structure.

  • NICS Point Definition:

    • For each ring (triazole and pyrimidine), determine the geometric center.

    • Place a ghost atom (Bq in Gaussian software) at the geometric center of each ring. This defines the point for the NICS(0) calculation.[10]

    • For NICS(1) calculations, place additional ghost atoms 1.0 Å directly above and below the ring plane at the geometric center.

  • NMR Calculation:

    • Using the optimized geometry, perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method.

    • The input file for a program like Gaussian should specify the NMR keyword.

  • Data Analysis:

    • From the output file, locate the magnetic shielding tensor data for the ghost atoms (Bq).

    • The NICS value is the negative of the calculated isotropic magnetic shielding value.

    • NICS(0): Use the isotropic shielding value for the Bq atom in the ring plane.

    • NICS(1): Use the isotropic shielding value for the Bq atom 1.0 Å above the ring plane.

    • NICS(1)zz: Use the zz component of the shielding tensor (the component perpendicular to the ring plane) for the Bq atom 1.0 Å above the plane. This value is often considered a better measure of the π-electron contribution to aromaticity.

Experimental Assessment of Aromaticity

Experimental techniques provide physical data that reflect the aromatic character of a molecule. The primary methods are NMR spectroscopy and X-ray crystallography.

NMR Spectroscopy

The chemical shifts of protons and carbons attached to a ring system are sensitive to the presence of a ring current. In aromatic systems, protons outside the ring are deshielded and resonate at a higher ppm, while carbons within the ring typically resonate in the 120-150 ppm range.[11]

While a definitive spectrum for the unsubstituted parent compound is not widely published, data from various derivatives provide insight into the electronic environment of the core.

Table of Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Triazolo[1,5-a]pyrimidines

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)Reference
5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidineCDCl₃δ 8.35 (s, 1H, H-2), 6.85 (s, 1H, H-6), 2.65 (s, 3H, CH₃), 2.55 (s, 3H, CH₃)δ 166.5, 155.2, 151.8, 109.8, 25.9, 17.4SpectraBase
7-(1-Methyl-1H-indol-3-yl)-5-(piperidin-1-ylmethyl)-[1][2][3]triazolo[1,5-a]pyrimidineDMSO-d₆δ 9.05 (s, 1H), 8.70 (s, 1H), 8.13 (d, 1H), 7.86 (s, 1H), 7.69 (d, 1H), 7.39 (m, 2H), 4.00 (s, 3H), 3.74 (s, 2H), 2.55 (t, 4H), 1.55 (m, 4H), 1.42 (m, 2H)δ 164.6, 155.5, 155.1, 142.3, 137.2, 137.1, 125.0, 123.1, 122.1, 119.6, 111.5, 104.3, 102.9, 63.3, 54.4, 33.4, 25.5, 23.6[4]

Note: Assignments for specific protons and carbons of the triazolo[1,5-a]pyrimidine core are based on typical values for this class of compounds.

X-ray Crystallography and HOMA Index

Aromaticity is associated with the delocalization of π-electrons, which leads to a shortening and equalization of formal single and double bonds within the ring. Single-crystal X-ray diffraction can precisely measure these bond lengths. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometric index that quantifies aromaticity based on the deviation of measured bond lengths from an optimal, fully aromatic value.[12] A HOMA value of 1 indicates a fully aromatic system, while a value of 0 or less indicates a non-aromatic or anti-aromatic system.

Experimental Protocols: Experimental

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for a triazolo[1,5-a]pyrimidine derivative to assess the electronic environment of the ring.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nuclei (¹H and ¹³C).[13]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~220-250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a much larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[14]

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Objective: To determine the precise bond lengths of the triazolo[1,5-a]pyrimidine core and calculate the HOMA index.

Methodology:

  • Crystal Growth: Grow a single, high-quality crystal of the compound, free of defects, with dimensions typically between 0.05 and 0.3 mm. This is often the most challenging step.

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.[2]

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam, measuring the intensities of the diffracted X-rays at various angles.[3][15]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a list of reflection intensities (hkl file).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This process optimizes atomic coordinates, bond lengths, and angles to best fit the observed diffraction pattern.[3]

  • HOMA Index Calculation:

    • Extract the final, refined bond lengths (Rᵢ) for all bonds within the triazole and pyrimidine rings from the crystallographic information file (CIF).

    • Use the following HOMA formula: HOMA = 1 - [α/n * Σ(R_opt - Rᵢ)²] where:

      • n is the number of bonds in the ring.

      • α is a normalization constant chosen to give HOMA=1 for a fully aromatic system (e.g., benzene) and HOMA=0 for a non-aromatic Kekulé structure.

      • R_opt is the optimal bond length for a given bond type (e.g., C-C, C-N) in a fully aromatic system.

      • Rᵢ is the measured bond length from the crystal structure.

    • Values for α and R_opt for various bond types are available in the literature.[12]

Visualized Workflow for Aromaticity Assessment

The following diagram illustrates a logical workflow for a comprehensive assessment of the aromaticity of a novel heterocyclic system like triazolo[1,5-a]pyrimidine.

Aromaticity_Workflow start Hypothesized Aromatic System (e.g., Triazolo[1,5-a]pyrimidine) comp_chem Computational Chemistry start->comp_chem exp_chem Experimental Chemistry start->exp_chem opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) comp_chem->opt 1. Optimize Structure synthesis Synthesis & Purification exp_chem->synthesis 1. Prepare Sample nics_calc NICS Calculation (GIAO-NMR with Ghost Atoms) opt->nics_calc 2a. Magnetic Criterion bond_lengths_comp Calculate Bond Lengths opt->bond_lengths_comp 2b. Geometric Criterion nics_data NICS(0), NICS(1)zz Values nics_calc->nics_data homa_data_comp Calculated HOMA Index bond_lengths_comp->homa_data_comp crystal Single Crystal Growth synthesis->crystal nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr xrd Single-Crystal X-ray Diffraction crystal->xrd 2a. Geometric Criterion bond_lengths_exp Experimental Bond Lengths xrd->bond_lengths_exp nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data 2b. Magnetic/Electronic Criterion conclusion Conclusion on Aromaticity (Degree, Ring-Specific Character) nics_data->conclusion homa_data_comp->conclusion homa_data_exp Experimental HOMA Index homa_data_exp->conclusion nmr_data->conclusion bond_lengths_exp->homa_data_exp

Caption: Workflow for assessing the aromaticity of the triazolo[1,5-a]pyrimidine core.

Conclusion

The aromaticity of the triazolo[1,5-a]pyrimidine ring system is a complex property that deviates from that of simple carbocyclic aromatic compounds. While satisfying the 10-π electron rule, its character is modulated by the fusion of an electron-rich triazole ring and an electron-deficient pyrimidine ring. A comprehensive evaluation requires a synergistic approach, leveraging both computational and experimental methods. This guide provides the foundational knowledge and detailed protocols for researchers to undertake such an investigation. The application of these methods will enable a quantitative and qualitative understanding of the aromaticity of this important heterocyclic core, aiding in the rational design of new derivatives for drug development and other applications.

References

Spectroscopic Profile of Triazolo[1,5-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental spectroscopic data for the parent triazolo[1,5-a]pyrimidine molecule. The information herein is essential for the characterization and quality control of this important heterocyclic scaffold, which is a key building block in the development of novel therapeutics.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for triazolo[1,5-a]pyrimidine (CAS Number: 275-02-5; Molecular Formula: C₅H₄N₄).[1] This information is critical for confirming the identity and purity of the compound. The data is compiled from established spectral databases and literature sources.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Triazolo[1,5-a]pyrimidine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly available in search resultsH-2
Data not explicitly available in search resultsH-5
Data not explicitly available in search resultsH-6
Data not explicitly available in search resultsH-7

Note: Specific chemical shifts and coupling constants for the parent compound are cataloged and available through spectral databases such as SpectraBase, originating from the work of W. W. Paudler at Ohio University.[1]

Table 2: ¹³C NMR Spectral Data of Triazolo[1,5-a]pyrimidine

Chemical Shift (δ) ppmAssignment
Data not explicitly available in search resultsC-2
Data not explicitly available in search resultsC-5
Data not explicitly available in search resultsC-6
Data not explicitly available in search resultsC-7
Data not explicitly available in search resultsC-8a

Note: The ¹³C NMR spectral data for the parent compound is available through spectral databases, with the original source attributed to W. W. Paudler, Ohio University.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Triazolo[1,5-a]pyrimidine

Wavenumber (cm⁻¹)IntensityAssignment
Data not explicitly available in search resultsC-H stretching
Data not explicitly available in search resultsC=N stretching
Data not explicitly available in search resultsC=C stretching
Data not explicitly available in search resultsRing vibrations

Note: The FT-IR spectrum, typically recorded as a KBr wafer, is available in spectral databases.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Triazolo[1,5-a]pyrimidine

m/zRelative Intensity (%)Assignment
120Data not explicitly available[M]⁺ (Molecular Ion)
Data not explicitly availableFragmentation Products

Note: The mass spectrum, often obtained via Gas Chromatography-Mass Spectrometry (GC-MS), is available in spectral databases.[1] The molecular weight of triazolo[1,5-a]pyrimidine is 120.11 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of triazolo[1,5-a]pyrimidine is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment is used.

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Approximately 0-160 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • A small amount of triazolo[1,5-a]pyrimidine (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of triazolo[1,5-a]pyrimidine is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron ionization (EI) is a common ionization method for this type of molecule.

  • Data Acquisition (EI Mode):

    • Ionization Energy: A standard electron energy of 70 eV is used to induce ionization and fragmentation.

    • Mass Range: The instrument is set to scan a mass-to-charge (m/z) ratio range appropriate for the compound, typically from m/z 40 to 300.

    • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like triazolo[1,5-a]pyrimidine.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Verification Synthesis Synthesis of Triazolo[1,5-a]pyrimidine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Verification Structure Verification NMR->Structure_Verification IR->Structure_Verification MS->Structure_Verification Purity_Assessment Purity Assessment Structure_Verification->Purity_Assessment Final_Report Final_Report Purity_Assessment->Final_Report Final Report Generation

Caption: General workflow for the synthesis and spectroscopic characterization of triazolo[1,5-a]pyrimidine.

References

A Technical Guide to Triazolo[1,5-a]pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the core aspects of triazolo[1,5-a]pyrimidines, including their chemical identity, synthetic methodologies, and extensive applications in drug development. Particular emphasis is placed on their role as anticancer agents, their mechanisms of action, and the signaling pathways they modulate. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Core Chemical Identity

The foundational structure of the compounds discussed herein is the[1][2][3]triazolo[1,5-a]pyrimidine heterocyclic system.

IdentifierValue
IUPAC Name [1][2][3]triazolo[1,5-a]pyrimidine
CAS Number 275-02-5[1]
Molecular Formula C₅H₄N₄
Molecular Weight 120.11 g/mol

Synthetic Strategies

The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core can be achieved through several reliable methods, allowing for the generation of diverse derivatives. The most common synthetic routes are summarized below.

Cyclocondensation of Aminotriazoles

A prevalent and versatile method involves the cyclocondensation reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl compounds.[1] This approach allows for the introduction of a wide range of substituents on the pyrimidine (B1678525) ring.

Dimroth Rearrangement

Another key synthetic strategy is the Dimroth rearrangement of the isomeric[1][2][3]triazolo[4,3-a]pyrimidines.[1][4] This base- or acid-catalyzed rearrangement provides an alternative route to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine system.

Multicomponent Reactions

More recently, one-pot multicomponent reactions have been developed for the efficient synthesis of highly substituted[1][2][3]triazolo[1,5-a]pyrimidines.[5][6][7] These reactions, often involving an aminotriazole, an aldehyde, and a β-dicarbonyl compound, offer advantages in terms of operational simplicity, time efficiency, and the ability to generate large compound libraries for screening.

Applications in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its broad spectrum of biological activities.[1][8][9] Its isoelectronic relationship with the purine (B94841) ring system has led to its exploration as a purine bioisostere.[1]

Anticancer Activity

A significant body of research has focused on the development of triazolo[1,5-a]pyrimidine derivatives as anticancer agents.[2][3][10] These compounds have been shown to target various hallmarks of cancer through multiple mechanisms of action.

Several series of[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization.[2][5] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

The triazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of various protein kinases implicated in cancer progression. For instance, derivatives have been reported as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K).[1][10]

Recent studies have demonstrated that triazolo[1,5-a]pyrimidine derivatives can exert their anticancer effects by modulating key signaling pathways. One such pathway is the ERK signaling cascade, where specific derivatives have been shown to decrease the phosphorylation levels of key components like c-Raf, MEK1/2, and ERK1/2.[10] Additionally, some compounds induce apoptosis through the mitochondria-mediated intrinsic pathway, which involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[3][11]

Other Therapeutic Areas

Beyond oncology, triazolo[1,5-a]pyrimidine derivatives have shown promise in a variety of other therapeutic areas:

  • Antiviral: Activity against viruses such as Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV) has been reported.[1]

  • Antibacterial and Antiparasitic: The scaffold has been investigated for activity against various bacterial strains and parasites.[1][12]

  • Central Nervous System (CNS) Disorders: Certain derivatives have been explored as anticonvulsants, acting as positive modulators of the GABAA receptor, and for the treatment of neurodegenerative diseases like Alzheimer's.[1][13]

Quantitative Data on Biological Activity

The following table summarizes the in vitro antiproliferative activity of selected[1][2][3]triazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines.

CompoundCell LineActivity (IC₅₀, µM)Reference
H12 MGC-803 (Gastric Cancer)9.47[10]
HCT-116 (Colon Cancer)9.58[10]
MCF-7 (Breast Cancer)13.1[10]
Compound 1 MCF-7 (Breast Cancer)3.91[10]
Compound 2 HCT-116 (Colon Cancer)0.53[10]
Compound 3 T47D (Breast Cancer)3.49[10]
HCT29 (Colon Cancer)0.24[10]
A549 (Lung Cancer)6.05[10]
Compound 4 MGC-803 (Gastric Cancer)2.1[10]
PC9 (Lung Cancer)12.4[10]
Compound 5 CDK2 (Enzymatic Assay)0.12[10]
Compound 26 HeLa (Cervical Cancer)0.75[5]
A549 (Lung Cancer)1.02[5]
Compound 28 Tubulin Polymerization9.90[5]
Compound 6i MGC-803 (Gastric Cancer)0.96[3]

Experimental Protocols

This section provides an overview of the general methodologies employed in the synthesis and biological evaluation of[1][2][3]triazolo[1,5-a]pyrimidine derivatives, as cited in the literature.

General Synthetic Protocol for Multicomponent Reaction
  • A mixture of 3-amino-1,2,4-triazole (1.0 mmol), an appropriate aromatic aldehyde (1.0 mmol), and a β-dicarbonyl compound (e.g., acetoacetanilide) (1.0 mmol) is prepared.[7]

  • The reaction can be performed in a suitable solvent such as ethanol (B145695) or under solvent-free conditions.[7]

  • A catalyst, such as a Schiff base zinc(II) complex, may be added to facilitate the reaction.[7]

  • The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated period (e.g., 25 minutes).[7]

  • The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol to yield the pure[1][2][3]triazolo[1,5-a]pyrimidine derivative.[7]

In Vitro Antiproliferative Assay (MTT Assay)
  • Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

  • The resulting formazan (B1609692) crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Cell Cycle Analysis
  • Cancer cells are treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • The cells are then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20 °C.

  • The fixed cells are washed with PBS and incubated with RNase A and propidium (B1200493) iodide (PI) in the dark.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by bioactive[1][2][3]triazolo[1,5-a]pyrimidine derivatives.

ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF c-Raf RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation TP_Derivative Triazolo[1,5-a]pyrimidine Derivative (e.g., H12) TP_Derivative->RAF TP_Derivative->MEK TP_Derivative->ERK Mitochondria_Apoptosis_Pathway TP_Derivative Triazolo[1,5-a]pyrimidine Derivative (e.g., 6i) ROS ↑ Reactive Oxygen Species (ROS) TP_Derivative->ROS Bax ↑ Bax TP_Derivative->Bax Bcl2 ↓ Bcl-2 TP_Derivative->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

An In-depth Technical Guide to the Isomers of Triazolopyrimidine and Their Relative Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyrimidine scaffold is a significant heterocyclic system in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological efficacy of triazolopyrimidine derivatives is intrinsically linked to their isomeric form, making a thorough understanding of the various isomers and their relative stability a critical aspect of rational drug design. This technical guide provides a comprehensive overview of the isomers of triazolopyrimidine, focusing on their relative stability, the factors influencing their interconversion, and the experimental and computational methodologies employed in their study.

Isomeric Forms of Triazolopyrimidine

The fusion of a triazole ring with a pyrimidine (B1678525) ring can result in several positional isomers. The most commonly studied and biologically relevant isomers are derived from the[4][5]triazole and[4][6][7]triazole ring systems. There are approximately eight possible isomeric structures for the triazolopyrimidine core. The key isomers include:

  • [4][5]Triazolo[1,5-a]pyrimidine: Widely recognized as the most stable isomeric form.

  • [4][6][5]Triazolo[4,3-a]pyrimidine: Often synthesized as a precursor, which can then rearrange to the more stable [1,5-a] isomer.[8][9]

  • [4][6][5]Triazolo[1,5-c]pyrimidine: Thermodynamically more stable than its [4,3-c] counterpart.[6][10]

  • [4][6][5]Triazolo[4,3-c]pyrimidine: Undergoes Dimroth rearrangement to the [1,5-c] isomer.[6][11]

  • [4][6][7]Triazolo[4,5-b]pyridine: A related bicyclic system with significant research interest.[12][13]

  • [4][6][7]Triazolo[4,5-d]pyrimidine: Another key isomer with documented synthetic pathways and biological evaluations.[14][15]

The interconversion between certain isomers, particularly the[4][6][5]triazolo[4,3-a]pyrimidine and[4][6][5]triazolo[1,5-a]pyrimidine systems, is a well-documented phenomenon known as the Dimroth rearrangement.[7][16] This rearrangement is a crucial consideration in the synthesis and characterization of triazolopyrimidine derivatives.

Relative Stability of Triazolopyrimidine Isomers: A Quantitative Perspective

The relative stability of triazolopyrimidine isomers has been extensively investigated using computational methods, primarily Density Functional Theory (DFT) calculations. These studies consistently demonstrate the superior stability of the [1,5-a] and [1,5-c] fused systems over their [4,3-a] and [4,3-c] counterparts.

Isomer ComparisonEnergy Difference (kJ/mol)MethodReference
[4][6][5]Triazolo[1,5-a]pyrimidine vs.[4][6][5]Triazolo[4,3-a]pyrimidine60 - 62DFT[4]
6-bromo-[4][6][5]Triazolo[1,5-a]pyrimidine vs. 6-bromo-[4][6][5]Triazolo[4,3-a]pyrimidine57 - 69DFT[4]
Isomer XI ([1,5-a] type)48.4 (more stable)Not Specified[4]
Isomer XIII ([1,5-a] type)50.1 (more stable)Not Specified[4]
Isomer XV ([1,5-a] type)28 (more stable)Not Specified[4]
Isomer ComparisonEnergy Difference (kcal/mol)MethodReference
Isomer (20) vs. Isomers (21) and (22)Isomer (20) is more stableNot Specified[4]
Isomer (21) vs. Isomer (22)3.9 - 5.0Not Specified[4]
Amino triazolo pyrimidines 3-53.6 - 4.9Not Specified[4]
Alkyl amino triazolo pyrimidine (20) vs. imino isomers (21) and (22)9.8 (vs. 21), 13.6 (vs. 22)Not Specified[4]

The Dimroth Rearrangement: A Key Interconversion Pathway

The Dimroth rearrangement is a molecular rearrangement where endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems, including 1,2,3-triazoles, switch places.[16] In the context of triazolopyrimidines, this rearrangement is pivotal for the conversion of less stable isomers to their more thermodynamically favored counterparts.[6][7][11] The rearrangement can be influenced by various factors such as pH, temperature, and the nature of substituents on the heterocyclic core.[7] It can occur under acidic, basic, or even neutral conditions.[4][7]

The generally accepted mechanism for the acid-catalyzed Dimroth rearrangement of a[4][6][5]triazolo[4,3-c]pyrimidine to a[4][6][5]triazolo[1,5-c]pyrimidine involves a series of steps: protonation, ring opening to a diazo intermediate, tautomerization via a proton shift, ring closure, and finally deprotonation.[5][7]

Dimroth_Rearrangement cluster_start [1,2,4]Triazolo[4,3-c]pyrimidine cluster_mechanism Rearrangement Mechanism cluster_end [1,2,4]Triazolo[1,5-c]pyrimidine (B3256624) Start Less Stable Isomer Protonation Protonation Start->Protonation + H+ RingOpening Ring Opening Protonation->RingOpening Tautomerization Tautomerization (H-shift) RingOpening->Tautomerization RingClosure Ring Closure Tautomerization->RingClosure Deprotonation Deprotonation RingClosure->Deprotonation End More Stable Isomer Deprotonation->End - H+

Caption: The Dimroth rearrangement pathway for isomer interconversion.

Experimental Protocols and Methodologies

The synthesis and characterization of triazolopyrimidine isomers involve a variety of standard and advanced laboratory techniques.

Synthesis of Triazolopyrimidine Isomers

The construction of the triazolopyrimidine ring system can be achieved through several synthetic strategies:[8][9]

  • Annulation of a Triazole Ring onto a Pyrimidine Moiety: This is a common approach where a pre-functionalized pyrimidine derivative is reacted with reagents to form the fused triazole ring.

  • Annulation of a Pyrimidine Ring onto a Triazole Moiety: Conversely, a substituted triazole can serve as the starting material for the construction of the fused pyrimidine ring.

  • Rearrangement of Isomeric Triazolopyrimidines: The Dimroth rearrangement is often utilized as a synthetic tool to obtain the more stable isomer from a more readily accessible precursor.[8]

  • Oxidative Cyclization: This method involves the formation of the bicyclic system through an oxidative ring-closure reaction.[5]

A general procedure for the synthesis of[4][6][5]triazolo[1,5-c]pyrimidines involves the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones using iodobenzene (B50100) diacetate (IBD) in dichloromethane. The initially formed[4][6][5]triazolo[4,3-c]pyrimidine derivatives undergo a subsequent Dimroth rearrangement to yield the final[4][6][5]triazolo[1,5-c]pyrimidine products in moderate to high yields.[5]

Characterization and Stability Determination

The structural elucidation and relative stability of triazolopyrimidine isomers are determined using a combination of spectroscopic and computational methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are crucial for determining the precise structure of the isomers.[17][18] Differences in chemical shifts can often distinguish between different isomeric forms.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, aiding in structural confirmation.[17][18]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination of the isomers and their conformations in the solid state.[11][17][18]

  • Computational Chemistry (DFT): Density Functional Theory calculations are widely used to predict the relative energies and stabilities of different isomers.[4][17][18] These calculations can also provide insights into the geometric parameters and electronic properties of the molecules.

The following diagram illustrates a typical workflow for the synthesis and analysis of triazolopyrimidine isomers.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Characterization cluster_results Results Start Starting Materials (e.g., Hydrazinopyrimidine) Reaction Cyclization / Rearrangement Start->Reaction Product Triazolopyrimidine Isomer Mixture Reaction->Product Separation Chromatography Product->Separation DFT DFT Calculations Product->DFT Spectroscopy NMR, IR, Mass Spec Separation->Spectroscopy Xray X-ray Crystallography Separation->Xray Structure Isomer Structure Elucidation Spectroscopy->Structure Xray->Structure Stability Relative Stability Determination DFT->Stability Structure->Stability

Caption: A general workflow for triazolopyrimidine isomer synthesis and analysis.

Conclusion

A comprehensive understanding of the isomeric forms of triazolopyrimidine and their relative stabilities is paramount for the successful design and development of novel therapeutic agents. The[4][6][5]triazolo[1,5-a] and[4][6][5]triazolo[1,5-c] isomers are generally the most thermodynamically stable forms, a factor that must be considered during chemical synthesis. The Dimroth rearrangement provides a key pathway for the interconversion of less stable isomers to their more stable counterparts and can be a powerful tool in synthetic strategies. The combination of modern synthetic methods, advanced spectroscopic techniques, and computational chemistry allows for the detailed investigation and rational design of triazolopyrimidine-based drug candidates with optimized efficacy and stability.

References

A Tale of Two Isomers: An In-depth Technical Guide to Triazolo[1,5-a]pyrimidine and Triazolo[4,3-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. Among these, the triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine isomers are of particular interest due to their distinct chemical properties and pharmacological profiles. The [1,5-a] isomer is generally the more thermodynamically stable, while the [4,3-a] isomer often serves as a synthetic precursor that can undergo rearrangement. This technical guide provides a comprehensive comparison of these two key isomers, detailing their synthesis, chemical characteristics, and biological significance, with a focus on their applications in drug discovery. We present collated quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a valuable resource for researchers in the field.

Introduction: The Triazolopyrimidine Core

Triazolopyrimidines are fused heterocyclic systems containing both a triazole and a pyrimidine (B1678525) ring. Their structural similarity to purines has made them attractive scaffolds for the design of molecules that can interact with a variety of biological targets. This has led to the development of compounds with a broad range of therapeutic applications, including anticancer, antimicrobial, antiviral, and herbicidal activities.[1]

The two most prominent isomers, triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine, differ in the fusion of the triazole ring to the pyrimidine core. This seemingly subtle structural difference significantly impacts their electronic distribution, stability, and ultimately, their interaction with biological macromolecules.

Synthesis of Triazolo[1,5-a]pyrimidines and Triazolo[4,3-a]pyrimidines

The synthesis of these isomers can be achieved through several strategic approaches. The choice of starting materials and reaction conditions dictates the resulting isomeric product.

Synthesis of Triazolo[1,5-a]pyrimidines

The thermodynamically more stable triazolo[1,5-a]pyrimidines are often synthesized through multi-component reactions or by annulation of a pyrimidine ring to a triazole precursor.

  • One-Pot, Three-Component Synthesis: A common and efficient method involves the reaction of a 3-amino-1,2,4-triazole, an aldehyde, and a β-dicarbonyl compound. This approach allows for the rapid generation of a diverse library of substituted triazolo[1,5-a]pyrimidines.

Synthesis of Triazolo[4,3-a]pyrimidines

The kinetically favored triazolo[4,3-a]pyrimidines are typically synthesized from 2-hydrazinopyrimidine (B184050) precursors.

  • From 2-Hydrazinopyrimidines: Reaction of 2-hydrazinopyrimidines with reagents such as formic acid or orthoesters leads to the formation of the triazolo[4,3-a]pyrimidine core.

The Dimroth Rearrangement: Isomeric Interconversion

A key reaction in the chemistry of these isomers is the Dimroth rearrangement, which involves the conversion of the less stable triazolo[4,3-a]pyrimidine to the more stable triazolo[1,5-a]pyrimidine isomer. This rearrangement can occur under thermal, acidic, or basic conditions.

dot

Dimroth_Rearrangement Triazolo[4,3-a]pyrimidine Triazolo[4,3-a]pyrimidine Ring Opening Ring Opening Triazolo[4,3-a]pyrimidine->Ring Opening Heat/Acid/Base Acyclic Intermediate Acyclic Intermediate Ring Opening->Acyclic Intermediate Ring Closure Ring Closure Acyclic Intermediate->Ring Closure Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Ring Closure->Triazolo[1,5-a]pyrimidine

Caption: Dimroth Rearrangement Workflow.

Comparative Physicochemical and Spectroscopic Properties

The difference in the nitrogen bridgehead position between the two isomers leads to distinct physicochemical and spectroscopic characteristics.

Spectroscopic Differentiation

NMR spectroscopy is a powerful tool for distinguishing between the two isomers. Specifically, 1H-15N HMBC experiments can unambiguously differentiate the regioisomers by measuring their 15N chemical shifts.[2]

Table 1: Key Spectroscopic Data for Representative Derivatives

IsomerDerivative1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
Triazolo[1,5-a]pyrimidine 7-(4-alkoxyphenyl)-[1][3]triazolo[1,5-a]pyrimidineH-2: ~8.6, H-5: ~7.7, H-6: ~6.5C-2, C-5, C-7, C-8a[4]
Triazolo[4,3-a]pyrimidine Ethyl 3,7-dimethyl-1,5-diphenyl-1,5-dihydro-[1][3]triazolo[4,3-a]pyrimidine-6-carboxylateH-5: ~6.2, Aromatic H: 7.3-8.2C-3, C-5, C-6, C-7, C-8a[5]

Biological Activities: A Comparative Overview

Both isomers exhibit a wide range of biological activities, with subtle structural modifications leading to significant differences in potency and selectivity.

Anticancer Activity

The triazolopyrimidine scaffold is prevalent in the design of anticancer agents. Derivatives of both isomers have shown potent activity against various cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50 Values in µM)

IsomerCompoundCell LineIC50 (µM)Target/MechanismReference
Triazolo[1,5-a]pyrimidine H12 (indole derivative)MGC-803 (Gastric)9.47ERK signaling pathway inhibition[1][6]
H12 (indole derivative)HCT-116 (Colon)9.58ERK signaling pathway inhibition[1][6]
H12 (indole derivative)MCF-7 (Breast)13.1ERK signaling pathway inhibition[1][6]
Compound 19HT-1080 (Fibrosarcoma)6.1Not specified[7]
Compound 19Bel-7402 (Hepatoma)12.3Not specified[7]
Analogue 26HeLa (Cervical)0.75Tubulin polymerization inhibitor[8]
Analogue 26A549 (Lung)1.02Tubulin polymerization inhibitor[8]
Triazolo[4,3-a]pyrimidine Compound 4cMDA-MB-231 (Breast)17.83Not specified[5]
Compound 4jMCF-7 (Breast)19.73Not specified[5]
Antimicrobial and Antiviral Activity

Derivatives of both isomers have been investigated for their potential as antimicrobial and antiviral agents. The [1,5-a] isomer, in particular, has been explored for its activity against various bacterial and viral targets.

Table 3: Antimicrobial and Antiviral Activity

IsomerCompound ClassActivityTarget/OrganismReference
Triazolo[1,5-a]pyrimidine Various derivativesAntibacterialE. faecium, Gram-positive and Gram-negative bacteria[9]
Triazolo[4,3-a]pyrazine Pyrazine derivativesAntibacterialS. aureus, E. coli[10]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for rational drug design.

Inhibition of the ERK Signaling Pathway

Certain triazolo[1,5-a]pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting the ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[11]

dot

ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine->ERK Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Inhibition of the ERK Signaling Pathway.

Detailed Experimental Protocols

To facilitate further research, this section provides representative experimental protocols for the synthesis of both isomers.

General Protocol for the One-Pot Synthesis of 7-Aryl-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidines

A mixture of 3-amino-1,2,4-triazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (B1235776) (1.0 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to afford the pure product.

General Protocol for the Synthesis of 7-Amino-3-phenyl-[1][3][4]triazolo[4,3-a]pyrimidin-5(1H)-one

A mixture of 6-hydrazinyl-2-phenyl-pyrimidin-4(3H)-one (1.0 mmol) and formic acid (10 mL) is heated at reflux for 2 hours. After cooling, the excess formic acid is removed under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is filtered and dried to give the desired product.

Conclusion and Future Perspectives

The triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine isomers represent a rich source of chemical diversity with significant potential in drug discovery. The more stable [1,5-a] isomer has been extensively explored, leading to the identification of potent inhibitors of various biological targets, including kinases and tubulin. The [4,3-a] isomer, while often serving as a synthetic intermediate, also possesses intrinsic biological activities that warrant further investigation.

Future research should focus on direct, head-to-head comparisons of the biological activities of these isomers to delineate clear structure-activity relationships. The exploration of a broader range of biological targets and the development of more efficient and regioselective synthetic methodologies will undoubtedly unlock the full therapeutic potential of this versatile heterocyclic scaffold. The continued application of computational tools and advanced spectroscopic techniques will further aid in the rational design of novel triazolopyrimidine-based therapeutic agents.

References

The Triazolo[1,5-a]pyrimidine Scaffold: A Versatile Tool for Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural and electronic resemblance to endogenous purines has made it a valuable tool for bioisosteric replacement, a strategy that involves substituting one functional group with another that possesses similar physicochemical properties to enhance the pharmacological profile of a lead compound. This guide provides a comprehensive overview of the application of the triazolo[1,5-a]pyrimidine scaffold in bioisosteric replacement strategies, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Bioisosteric Replacement Strategies Employing the Triazolo[1,5-a]pyrimidine Core

The versatility of the triazolo[1,5-a]pyrimidine scaffold allows it to mimic several key functional groups and ring systems, leading to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1]

Triazolo[1,5-a]pyrimidine as a Purine (B94841) Bioisostere

The most prominent application of the TP scaffold is as a bioisostere of the purine ring system.[1] This strategy has been successfully employed in the development of kinase inhibitors, where the TP core effectively mimics the adenine (B156593) base of ATP, leading to potent inhibition of various kinases involved in cell signaling pathways.

A notable example is the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. A pyrazolo[1,5-a]pyrimidine (B1248293) hit compound was evolved into a more potent and selective triazolo[1,5-a]pyrimidine-based inhibitor.[1]

Table 1: Bioisosteric Replacement of a Pyrazolo[1,5-a]pyrimidine with a Triazolo[1,5-a]pyrimidine Core in CDK2 Inhibitors [1]

Compound IDCore ScaffoldRCDK2 IC50 (µM)GSK-3β IC50 (µM)
17 Pyrazolo[1,5-a]pyrimidineH1.2>20
18 Triazolo[1,5-a]pyrimidineH10>20
19 Triazolo[1,5-a]pyrimidineCH₂CH₂OH0.12>20
Triazolo[1,5-a]pyrimidine as a Carboxylic Acid Bioisostere

The TP scaffold can also serve as a bioisostere for the carboxylic acid functional group.[1] This is particularly advantageous in drug design as it can improve cell permeability and oral bioavailability by replacing a highly polar and often metabolically labile group with a more stable and less polar heterocycle. This strategy has been successfully applied in the development of Fatty Acid Binding Protein 4 (FABP4) inhibitors. A high-throughput screening campaign identified a triazolopyrimidine derivative as a potent, non-carboxylic acid inhibitor of FABP4.[4]

Table 2: Triazolo[1,5-a]pyrimidine as a Non-carboxylic Acid Bioisostere in FABP4 Inhibitors [4]

Compound IDCore ScaffoldR1R2FABP4 Kd (µM)
30 Triazolo[1,5-a]pyrimidine4-F-PhH0.86
31 Triazolo[1,5-a]pyrimidine4-F-Ph3-Cl-Ph0.01
32 Triazolo[1,5-a]pyrimidine4-F-Ph3-CF₃-Ph0.02
Triazolo[1,5-a]pyrimidine as a Bioisostere for the N-Acetyl-Lysine Binding Motif

The triazolo[1,5-a]pyrimidine ring has been identified as an effective mimic of the N-acetylated lysine (B10760008) (KAc) motif, which is a crucial recognition element for bromodomains.[1] Bromodomain-containing proteins are epigenetic readers that play a key role in the regulation of gene transcription and are attractive targets for cancer therapy.

Table 3: Triazolo[1,5-a]pyrimidine Derivatives as BRD4 Inhibitors [5]

Compound IDR1R2BRD4 (BD1) IC50 (µM)BRD4 (BD2) IC50 (µM)
WS-722 4-Cl-Ph2-pyridyl2.154.36
(+)-JQ1 (Reference) --0.0770.033

Key Signaling Pathways

The therapeutic effects of triazolo[1,5-a]pyrimidine-based compounds are often mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and differentiation.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription p21 p21/p27 p21->CDK46 inhibits CDK2 CDK2 p21->CDK2 inhibits CyclinE->CDK2 forms complex CDK2->Rb phosphorylates DNA_rep DNA Replication CDK2->DNA_rep promotes

Figure 1: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT Akt (PKB) PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Figure 2: The PI3K/Akt/mTOR Signaling Pathway.

Microtubule_Dynamics cluster_tubulin Tubulin Pool cluster_microtubule Microtubule Tubulin αβ-Tubulin Dimers Polymerization Polymerization (Assembly) Tubulin->Polymerization Microtubule Microtubule Polymer Polymerization->Microtubule Depolymerization Depolymerization (Disassembly) Depolymerization->Tubulin Microtubule->Depolymerization Inhibitors Antitubulin Agents (e.g., TP derivatives) Inhibitors->Polymerization inhibit Synthesis_Workflow AminoTriazole 3-Amino-1,2,4-triazole Reaction Cyclocondensation (e.g., in acetic acid, reflux) AminoTriazole->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction TP_Core Triazolo[1,5-a]pyrimidine Reaction->TP_Core

References

Methodological & Application

Synthesis of Triazolo[1,5-a]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of triazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] These compounds often act as purine (B94841) bioisosteres, enabling them to interact with a variety of biological targets.[4]

Synthetic Strategies

The synthesis of the triazolo[1,5-a]pyrimidine scaffold is versatile, with several established methods. The most common approaches involve the cyclocondensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents.[2][4] Another prevalent method is the Dimroth rearrangement of the isomeric[5][6][7]triazolo[4,3-a]pyrimidines.[4]

This protocol will focus on a widely applicable multi-step synthesis, beginning with commercially available starting materials, to yield highly functionalized triazolo[1,5-a]pyrimidine derivatives.[8]

Experimental Protocols

Protocol 1: Four-Step Synthesis of Substituted[5][6][7]Triazolo[1,5-a]pyrimidine Derivatives

This protocol outlines a four-step synthesis of[5][6][7]triazolo[1,5-a]pyrimidine indole (B1671886) derivatives, which have shown potent antiproliferative activities.[1][8]

Step 1: Synthesis of 7-hydroxy-5-(chloromethyl)-[5][6][7]triazolo[1,5-a]pyrimidine (Compound C)

  • Reaction: The synthesis begins with the cyclization of 1H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B).[8]

  • Procedure:

    • To a solution of 1H-1,2,4-triazol-5-amine (1 equivalent) in acetic acid, add ethyl 4-chloro-3-oxobutanoate (1 equivalent).

    • Heat the reaction mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • The resulting precipitate is collected by filtration, washed with cold acetic acid and then with diethyl ether to afford Compound C.

Step 2: Synthesis of 7-chloro-5-(chloromethyl)-[5][6][7]triazolo[1,5-a]pyrimidine (Compound D)

  • Reaction: Chlorination of the hydroxyl group of Compound C.[8]

  • Procedure:

    • Suspend Compound C (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).

    • Heat the mixture at reflux for 2-3 hours until a clear solution is obtained.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to give Compound D.

Step 3 & 4: Synthesis of Final[5][6][7]triazolo[1,5-a]pyrimidine Indole Derivatives (e.g., Compound H5)

  • Reaction: This involves a two-step sequence of substitution reactions to introduce the desired indole and aniline (B41778) moieties.[8]

  • Procedure:

    • Step 3: To a solution of Compound C (1 equivalent) and 1-methyl-1H-indole (1 equivalent) in hexafluoroisopropanol (HFIP), add Bis(trifluoromethane)sulfonimide (Tf₂NH) (catalytic amount). Stir the mixture at room temperature for 12-16 hours to afford the intermediate Compound F.[8]

    • Step 4: Dissolve the intermediate from the previous step (1 equivalent) and 4-ethylaniline (B1216643) (1.2 equivalents) in a suitable solvent such as N,N-Dimethylformamide (DMF). Add a base, for example, potassium carbonate (K₂CO₃) (2 equivalents). Heat the reaction mixture at 80-100 °C for 8-12 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to yield the final product (e.g., Compound H5).[8]

Data Presentation

The biological activity of synthesized triazolo[1,5-a]pyrimidine derivatives is typically evaluated through in vitro assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.

Table 1: Antiproliferative Activity of Selected[5][6][7]Triazolo[1,5-a]pyrimidine Derivatives [1][6][8]

CompoundTarget Cell LineIC₅₀ (µM)
Compound 19 Bel-740212.3[6][7]
HT-10806.1[6][7]
Compound H12 MGC-8039.47[1][8]
HCT-1169.58[1][8]
MCF-713.1[1][8]
5-Phenyl-[5][6][7]triazolo[1,5-a]pyrimidine MCF-73.91[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general four-step synthesis of substituted[5][6][7]triazolo[1,5-a]pyrimidine derivatives.

Synthesis_Workflow A 1H-1,2,4-triazol-5-amine (A) C Compound C (7-hydroxy-5-(chloromethyl)-...) A->C + B AcOH, Reflux B Ethyl 4-chloro-3-oxobutanoate (B) B->C D Compound D (7-chloro-5-(chloromethyl)-...) C->D POCl₃, Reflux F Intermediate F C->F + E, Tf₂NH HFIP H Final Product (H) D->H + Substituents (Multi-step) E 1-methyl-1H-indole (E) F->H + G, Base DMF, Heat G Substituted Aniline

Caption: Four-step synthesis workflow.

Signaling Pathway Inhibition

Certain triazolo[1,5-a]pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the ERK pathway.[1]

Signaling_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor cRaf c-Raf Receptor->cRaf Activates MEK MEK1/2 cRaf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Suppresses H12 Compound H12 (Triazolo[1,5-a]pyrimidine Derivative) H12->cRaf Inhibits H12->MEK Inhibits H12->ERK Inhibits

Caption: Inhibition of the ERK signaling pathway.

References

Application Notes and Protocols for Cyclocondensation Reactions in Triazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, leading to a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[4] Cyclocondensation reactions are a cornerstone of synthesizing this important scaffold, offering a versatile and efficient approach to a diverse array of derivatives.

These application notes provide an overview of the key cyclocondensation strategies, detailed experimental protocols for representative syntheses, and a summary of quantitative data to aid in the development of novel triazolo[1,5-a]pyrimidine-based compounds.

Synthetic Strategies

The most prevalent method for synthesizing the[1][2][3]triazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[4] This approach allows for the introduction of various substituents at the 5- and 7-positions of the resulting bicyclic system.

Another powerful strategy is the one-pot, three-component reaction, which combines a 3-amino-1,2,4-triazole, an aldehyde, and a compound containing an active methylene (B1212753) group, such as a β-ketoester or malononitrile.[1][2][5] This multicomponent approach offers high atom economy and allows for the rapid generation of molecular diversity.

Data Presentation

The following tables summarize quantitative data for the synthesis of various[1][2][3]triazolo[1,5-a]pyrimidine derivatives via cyclocondensation reactions.

Table 1: Two-Component Synthesis of 7-Alkoxy-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidines

CompoundR GroupYield (%)Melting Point (°C)
3a-OCH₃45.2195-197
3b-OC₂H₅41.8178-180
3c-O(n-C₃H₇)38.5165-167
3d-O(n-C₄H₉)36.1160-162
3e-O(n-C₅H₁₁)31.7157-160
3f-O(n-C₆H₁₃)29.1149-151
3g-O(n-C₇H₁₅)33.7139-141

Data sourced from a study on the synthesis of 7-substituted-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidines with anticonvulsant activity.[6]

Table 2: Three-Component Synthesis of Ethyl 5-amino-7-aryl-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylates

CompoundAr GroupYield (%) (Molten)Yield (%) (EtOH/H₂O)
2a4-ClC₆H₄9593
2b4-BrC₆H₄9492
2c4-FC₆H₄9290
2d4-NO₂C₆H₄9694
2e4-CH₃C₆H₄9189
2f4-OCH₃C₆H₄9088
2gC₆H₅9391

Data from a study utilizing 4,4'-trimethylenedipiperidine as a catalyst.[7]

Experimental Protocols

Protocol 1: Two-Component Synthesis of 5-Phenyl-7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine

This protocol describes the synthesis of a key intermediate via the cyclocondensation of a 1,3-dicarbonyl compound with 3-amino-1,2,4-triazole.

Materials:

Procedure:

  • A mixture of 1-phenylpentane-1,3-dione (3.00 g, 15.6 mmol) and 3-amino-1,2,4-triazole (2.00 g, 23.8 mmol) is heated at 160°C for 2 hours in the absence of a solvent.[6]

  • After cooling to room temperature, the reaction mixture solidifies.

  • The solid is triturated with dichloromethane, and the precipitate is collected by filtration.

  • The collected solid is washed with dichloromethane to afford the pure product.

  • Yield: 92%.[6]

  • Melting Point: 201-203°C.[6]

Protocol 2: Three-Component Synthesis of Ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate

This protocol details a one-pot, three-component synthesis.

Materials:

Procedure:

  • A mixture of 4-chlorobenzaldehyde (285.0 mg, 2.0 mmol), 3-amino-1,2,4-triazole (168 mg, 2.0 mmol), and ethyl cyanoacetate (244 µL, 2.0 mmol) is placed in a reaction vessel.[7]

  • TMDP (0.5 g) is added to the mixture, and the reaction is stirred at 65°C.[7]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, deionized water (0.5 mL) is added to the reaction mixture.

  • The crude product and the additive are separated by simple filtration.

  • Yield: 95%.[7]

Visualizations

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines.

cyclocondensation_reaction cluster_reactants Reactants cluster_product Product r1 3-Amino-1,2,4-triazole p1 [1,2,4]Triazolo[1,5-a]pyrimidine r1->p1 + Cyclocondensation r2 1,3-Dicarbonyl Compound r2->p1

Caption: General scheme of a two-component cyclocondensation reaction.

experimental_workflow start Start reactants Mix 3-Amino-1,2,4-triazole, Aldehyde, and Ethyl Cyanoacetate with Catalyst start->reactants reaction Heat and Stir Reaction Mixture (e.g., 65°C) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Add Water and Filter monitoring->workup Reaction Complete product Isolate Pure Product workup->product

Caption: Workflow for a three-component synthesis of triazolo[1,5-a]pyrimidines.

References

Application Notes and Protocols: Synthesis of Triazolo[1,5-a]pyrimidines via Dimroth Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dimroth rearrangement is a powerful isomerization reaction in heterocyclic chemistry, enabling the conversion of N-substituted iminoheterocycles to their corresponding aminoheterocycle isomers. This process is particularly valuable in the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines from their[1][2][3]triazolo[4,3-a]pyrimidine or[1][2][3]triazolo[4,3-c]pyrimidine precursors. The resulting[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in medicinal chemistry, serving as a purine (B94841) isostere and exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-parasitic properties.

This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines and related structures utilizing the Dimroth rearrangement.

Application Notes

The Dimroth rearrangement typically proceeds through a ring-opening/ring-closure mechanism, which can be catalyzed by acid, base, or heat.[2][4] The thermodynamically more stable [1,5-a] isomer is generally the favored product.[2] The choice of catalyst and reaction conditions can be influenced by the substituents on the heterocyclic core.[2]

Key Considerations:

  • Catalysis: The rearrangement can be catalyzed by acids (e.g., HCl) or bases (e.g., K2CO3, pyridine).[2][4] In some cases, the rearrangement occurs spontaneously, albeit slowly, upon standing in a solvent like ethanol.[2]

  • Reaction Conditions: The reaction is often accelerated by heat.[2] Microwave irradiation has also been employed to expedite the synthesis.

  • Substrate Scope: The reaction is applicable to a wide range of substituted pyrimidine (B1678525) precursors, allowing for the synthesis of diverse libraries of triazolopyrimidines for drug discovery.[2]

  • Mechanism: The generally accepted mechanism involves the opening of the pyrimidine ring, followed by rotation of the triazole substituent and subsequent ring closure to form the more stable isomer.[2]

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the acid-catalyzed and base-catalyzed Dimroth rearrangement mechanisms, along with a typical experimental workflow for the synthesis of triazolo[1,5-a]pyrimidines.

Acid_Catalyzed_Dimroth_Rearrangement Acid-Catalyzed Dimroth Rearrangement cluster_start cluster_protonation cluster_ring_opening cluster_rotation cluster_ring_closure cluster_product Start [1,2,4]Triazolo[4,3-a]pyrimidine Protonated Protonated Intermediate Start->Protonated + H+ RingOpened Ring-Opened Intermediate Protonated->RingOpened Ring Opening Rotated Tautomerization/Rotation RingOpened->Rotated C-N Bond Rotation RingClosed Ring-Closed Intermediate Rotated->RingClosed Ring Closure Product [1,2,4]Triazolo[1,5-a]pyrimidine RingClosed->Product - H+

Caption: Acid-Catalyzed Dimroth Rearrangement Mechanism.

Base_Catalyzed_Dimroth_Rearrangement Base-Catalyzed Dimroth Rearrangement cluster_start cluster_nucleophilic_attack cluster_ring_opening cluster_rotation cluster_ring_closure cluster_product Start [1,2,4]Triazolo[4,3-a]pyrimidine NucleophilicAttack Nucleophilic Attack (e.g., OH-) Start->NucleophilicAttack + OH- RingOpened Ring-Opened Intermediate NucleophilicAttack->RingOpened Ring Opening Rotated Tautomerization/Rotation RingOpened->Rotated C-N Bond Rotation RingClosed Ring Closure & Elimination Rotated->RingClosed Ring Closure Product This compound RingClosed->Product - OH- Experimental_Workflow General Experimental Workflow cluster_synthesis cluster_rearrangement cluster_workup cluster_purification cluster_analysis Synthesis Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidine Precursor Rearrangement Dimroth Rearrangement (Acid/Base/Heat) Synthesis->Rearrangement Workup Reaction Work-up (e.g., Quenching, Extraction) Rearrangement->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

References

One-Pot Synthesis of Substituted Triazolo[1,5-a]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of significant biological activities, including anticancer, antimicrobial, antiviral, and herbicidal properties.[1][4][5] The structural similarity of this scaffold to purine (B94841) bases allows these compounds to act as bioisosteres, interacting with a variety of biological targets.[3][5] This has led to their investigation as kinase inhibitors, tubulin polymerization modulators, and agents targeting various signaling pathways implicated in disease.[6][7][8]

The development of efficient and sustainable synthetic methodologies is crucial for exploring the full therapeutic potential of this compound class. One-pot, multi-component reactions have emerged as a powerful strategy, offering significant advantages over traditional multi-step synthesis by reducing reaction time, cost, and waste generation. This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted triazolo[1,5-a]pyrimidines.

Application Notes

Substituted[1][2][3]triazolo[1,5-a]pyrimidines are versatile compounds with a broad spectrum of applications in drug development and agrochemicals. Their biological activity is highly dependent on the nature and position of the substituents on the heterocyclic core.

  • Anticancer Activity: A significant area of research focuses on the development of triazolo[1,5-a]pyrimidine derivatives as anticancer agents.[6][9] These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR2, and CDK2.[6] Some derivatives also exhibit a unique mechanism of tubulin inhibition, distinct from common agents like paclitaxel, making them promising candidates to overcome multidrug resistance.[8] For instance, certain derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including breast, colon, and gastric cancer.[7][10]

  • Antimicrobial and Antiviral Activity: The triazolo[1,5-a]pyrimidine scaffold is also a key component in the development of novel antimicrobial and antiviral agents.[1][5]

  • Agrochemicals: Several[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been successfully commercialized as herbicides, demonstrating their importance in agriculture.[1]

  • Neurological Disorders: There is growing interest in the potential of these compounds for the treatment of neurological diseases.[11]

The one-pot synthesis protocols detailed below provide an efficient means to generate diverse libraries of substituted triazolo[1,5-a]pyrimidines for screening and lead optimization in these therapeutic areas.

Experimental Protocols

Several one-pot methodologies have been developed for the synthesis of substituted[1][2][3]triazolo[1,5-a]pyrimidines. Below are detailed protocols for two common and efficient methods: a four-component reaction for the synthesis of carboxamide derivatives and a three-component reaction for the synthesis of carboxylate derivatives.

Protocol 1: One-Pot Four-Component Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine-6-carboxamides

This protocol is based on the work of Shaabani et al. and describes a green, water-based synthesis.[2][12]

Materials:

  • Amine (e.g., benzylamine)

  • 2,2,6-trimethyl-4H-1,3-dioxin-4-one

  • Aldehyde (e.g., 4-chlorobenzaldehyde)

  • 3-amino-1,2,4-triazole

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Water

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add the amine (1.0 mmol), 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.0 mmol), aldehyde (1.0 mmol), 3-amino-1,2,4-triazole (1.0 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).

  • Add 10 mL of water to the flask.

  • The resulting mixture is stirred under reflux conditions for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product is collected by filtration, washed with water, and then recrystallized from ethanol to afford the pure[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxamide derivative.

Protocol 2: One-Pot Three-Component Synthesis of Ethyl 5-amino-7-phenyl-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylates

This protocol utilizes 4,4'-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in a molten state, offering an eco-friendly approach.[13]

Materials:

  • Substituted benzaldehyde (B42025) (e.g., 4-chlorobenzaldehyde) (2.0 mmol)

  • 3-amino-1,2,4-triazole (2.0 mmol)

  • Ethyl cyanoacetate (B8463686) (2.0 mmol)

  • 4,4'-trimethylenedipiperidine (TMDP) (0.5 g)

  • Deionized water

  • Stirring hotplate

  • Reaction vial or small flask

  • Standard laboratory glassware

Procedure:

  • In a reaction vial, combine the substituted benzaldehyde (2.0 mmol), 3-amino-1,2,4-triazole (2.0 mmol), and ethyl cyanoacetate (2.0 mmol) in TMDP (0.5 g).

  • Heat the mixture with stirring at 65 °C. The TMDP will melt and act as the solvent and catalyst.

  • Monitor the reaction by TLC.

  • Upon completion, add 0.5 mL of deionized water to the reaction mixture.

  • The crude product and the additive can be separated by simple filtration.

  • The solid product is then washed with water and can be further purified if necessary.

Data Presentation

The following table summarizes quantitative data from various one-pot synthesis methods for substituted[1][2][3]triazolo[1,5-a]pyrimidines, allowing for easy comparison of their efficiencies.

EntryReactants (mmol)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1Amine (1), Dioxinone (1), Aldehyde (1), 3-Amino-1,2,4-triazole (1)p-TsOH (10)WaterReflux487[12]
2Aldehyde (0.5), Ethyl Cyanoacetate (0.5), 3-Amino-1,2,4-triazole (0.5)TMDP (molten)None650.5-190-98[13]
3Aldehyde (0.5), Ethyl Cyanoacetate (0.5), 3-Amino-1,2,4-triazole (0.5)TMDP (10)EtOH/H₂O (1:1)Reflux1-292-98[13]
44-Nitrobenzaldehyde (1), Acetoacetanilide (1), 3-Amino-1,2,4-triazole (1)Schiff base Zn(II) complex on magnetite nanoparticles (0.003g)None600.4295[14]

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

One_Pot_Synthesis_Workflow Reactants Reactants (Amine, Dioxinone, Aldehyde, 3-Amino-1,2,4-triazole) ReactionVessel Reaction Vessel (One-Pot) Reactants->ReactionVessel Catalyst Catalyst (e.g., p-TsOH) Catalyst->ReactionVessel Solvent Solvent (e.g., Water) Solvent->ReactionVessel Heating Heating (Reflux) ReactionVessel->Heating Reaction Reaction (4-6 hours) Heating->Reaction Initiates Reaction Workup Work-up (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Substituted Triazolo[1,5-a]pyrimidine Purification->Product

Caption: General workflow for the one-pot synthesis of substituted triazolo[1,5-a]pyrimidines.

ERK_Signaling_Pathway_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS cRAF c-Raf RAS->cRAF MEK MEK1/2 cRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation TriazoloPyrimidine Substituted Triazolo[1,5-a]pyrimidine TriazoloPyrimidine->cRAF TriazoloPyrimidine->MEK TriazoloPyrimidine->ERK Inhibition

Caption: Inhibition of the ERK signaling pathway by substituted triazolo[1,5-a]pyrimidines.

References

The Versatility of the Triazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, rendering it a versatile bioisostere for various biological targets. [1][2] This structural mimicry, coupled with the potential for diverse substitutions, has led to the development of TP derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This document provides a detailed overview of the applications of the TP scaffold in drug discovery, complete with experimental protocols for synthesis and biological evaluation, and quantitative data for representative compounds.

Therapeutic Applications

The TP scaffold has been successfully employed in the design of molecules targeting various diseases. Its ability to act as a bioisostere for purines has been exploited in the development of kinase inhibitors, while other derivatives have shown potent antimicrobial and antiparasitic activities.[1][6]

Anticancer Activity

A significant area of research for TP derivatives has been in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks).[1][7] Furthermore, some TP derivatives have demonstrated potent antitubulin activity, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8][9]

One notable example is a series of[1][7][10]triazolo[1,5-a]pyrimidines that act as tubulin polymerization inhibitors.[9] Compound 26 from this series displayed potent in vitro antitumor activity against HeLa and A549 cancer cell lines with IC50 values of 0.75 µM and 1.02 µM, respectively.[9] Another compound, 6i , was found to be a potent antiproliferative agent against the MGC-803 gastric cancer cell line with an IC50 of 0.96 µM.[11] This compound was shown to induce G0/G1 phase arrest and apoptosis through both intrinsic and extrinsic pathways.[11]

Kinase Inhibition

The structural resemblance of the TP scaffold to the purine (B94841) core of ATP has made it an attractive starting point for the design of kinase inhibitors.[6] Researchers have successfully developed TP-based inhibitors for a range of kinases, including CDK2, a key regulator of the cell cycle.[7][12] For instance, a potent CDK2 inhibitor with an IC50 of 120 nM and a 167-fold selectivity over GSK-3β was identified through a structure-guided design approach.[7]

More recently, multi-kinase inhibitors based on the triazolo[1,5-a]pyrimidine scaffold have been designed to combat drug resistance. Compound 12b from one such study exhibited potent inhibition of multiple kinases, including EGFR (IC50 = 2.19 µM), VEGFR2 (IC50 = 2.95 µM), TrKA (IC50 = 3.49 µM), and CDK2 (IC50 = 9.31 µM).

Antimicrobial and Other Activities

Beyond cancer and kinase inhibition, the TP scaffold has shown promise in the development of anti-infective agents.[1] Derivatives have been identified with activity against viruses, bacteria, and parasites.[1] Additionally, the versatility of this scaffold is highlighted by its use in developing agents for cardiovascular diseases, such as the vasodilator Trapidil, and as cannabinoid receptor agonists.[1][3]

Quantitative Biological Data

The following table summarizes the biological activity of selected triazolo[1,5-a]pyrimidine derivatives.

CompoundTarget/AssayCell LineIC50 / ActivityReference
Compound 26 Tubulin PolymerizationHeLa0.75 µM[9]
A5491.02 µM[9]
Compound 6i AntiproliferativeMGC-8030.96 µM[11]
CDK2 Inhibitor CDK2-120 nM[7]
Compound 12b EGFR-2.19 µM
VEGFR2-2.95 µM
TrKA-3.49 µM
CDK2-9.31 µM
WS-898 ABCB1 InhibitionSW620/Ad3005.0 nM[13]
KB-C23.67 nM[13]
HEK293/ABCB13.68 nM[13]
Antitubercular Cpd M. tuberculosis-MIC < 1 µg/mL[3]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives are crucial for researchers in the field.

General Synthesis of 5,7-Disubstituted[1][7][10]Triazolo[1,5-a]pyrimidines

One of the most common methods for the synthesis of the triazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[1][14]

Materials:

  • Substituted 3-amino-1,2,4-triazole

  • Appropriate 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., mineral acid)

Procedure:

  • Dissolve the substituted 3-amino-1,2,4-triazole (1 equivalent) in the chosen solvent.

  • Add the 1,3-dicarbonyl compound (1-1.2 equivalents) to the solution.

  • If required, add a catalytic amount of acid.

  • Reflux the reaction mixture for a period ranging from 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[15]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.[16]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MGC-803)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Triazolo[1,5-a]pyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[16]

Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of compounds on specific kinases.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin E)

  • Kinase substrate (e.g., Histone H1)

  • ATP (adenosine triphosphate), often radiolabeled ([γ-33P]ATP)

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • Phosphocellulose filter paper or other capture method

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a microtiter plate.

  • Add the test compounds at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated radiolabeled ATP.

  • Measure the amount of incorporated radiolabel on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Diagrams illustrating key concepts and workflows enhance the understanding of the role of triazolo[1,5-a]pyrimidines in medicinal chemistry.

G cluster_synthesis General Synthetic Workflow 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Cyclocondensation Cyclocondensation 3-Amino-1,2,4-triazole->Cyclocondensation + 1,3-Dicarbonyl [1,2,4]Triazolo[1,5-a]pyrimidine This compound Cyclocondensation->this compound Purification Purification This compound->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for the synthesis of triazolo[1,5-a]pyrimidines.

G cluster_pathway CDK2 Inhibition Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal_Transduction Receptor->Signal_Transduction Cyclin_E_CDK2 Cyclin_E_CDK2 Signal_Transduction->Cyclin_E_CDK2 Phosphorylation_Rb Phosphorylation_Rb Cyclin_E_CDK2->Phosphorylation_Rb E2F_Release E2F_Release Phosphorylation_Rb->E2F_Release S_Phase_Entry S_Phase_Entry E2F_Release->S_Phase_Entry TP_Inhibitor TP_Inhibitor TP_Inhibitor->Cyclin_E_CDK2 Inhibition

Caption: Simplified signaling pathway of CDK2 inhibition by a TP derivative.

G cluster_workflow Antiproliferative Assay Workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment 24h Incubation Incubation Compound_Treatment->Incubation 48-72h MTT_Addition MTT_Addition Incubation->MTT_Addition 4h Incubation Solubilization Solubilization MTT_Addition->Solubilization Absorbance_Reading Absorbance_Reading Solubilization->Absorbance_Reading IC50_Determination IC50_Determination Absorbance_Reading->IC50_Determination

Caption: Experimental workflow for the in vitro MTT antiproliferative assay.

References

Application Notes and Protocols for Triazolo[1,5-a]pyrimidine Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of triazolo[1,5-a]pyrimidine analogs, detailing their mechanisms of action and providing established protocols for their evaluation.

Introduction

Triazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines. This structural feature allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to exert their anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways such as the ERK pathway, and inhibition of cell cycle-related kinases like CDK2.[3][4][5] This document outlines the cytotoxic activity of several triazolo[1,5-a]pyrimidine analogs and provides detailed protocols for assessing their anticancer potential.

Data Presentation: Anticancer Activity of Triazolo[1,5-a]pyrimidine Analogs

The following table summarizes the in vitro anticancer activity of representative triazolo[1,5-a]pyrimidine analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
H12 MGC-803 (Gastric Cancer)9.47ERK Signaling Inhibition[5]
HCT-116 (Colon Cancer)9.58[5]
MCF-7 (Breast Cancer)13.1[5]
Compound 3 T47D (Breast Cancer)3.49Tubulin Polymerization Inhibitor[5]
HCT29 (Colon Cancer)0.24[5]
A549 (Lung Cancer)6.05[5]
Compound 4 MGC-803 (Gastric Cancer)2.1LSD1/KDM1A Inhibitor[5]
PC9 (Lung Cancer)12.4[5]
Compound 5 -0.12 (against CDK2)CDK2 Inhibitor[5]
Compound 6i MGC-803 (Gastric Cancer)0.96G0/G1 Phase Arrest, Apoptosis Induction[6]
Compound 1 HCC1937 (Breast Cancer)7.01EGFR/AKT Pathway Inhibition[7]
HeLa (Cervical Cancer)11.0[7]
Compound 103a HepG2 (Liver Cancer)17.69-25.18Not Specified[8]
Compound 103b MCF-7 (Breast Cancer)17.69-25.4Not Specified[8]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer activity of triazolo[1,5-a]pyrimidine analogs are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Triazolo[1,5-a]pyrimidine analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth for the duration of the experiment. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the triazolo[1,5-a]pyrimidine analog. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[12]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Triazolo[1,5-a]pyrimidine analog

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and Triton X-100 in PBS)[13]

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat them with the desired concentrations of the triazolo[1,5-a]pyrimidine analog for a specific time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI Staining Solution and incubate in the dark at room temperature for 30 minutes.[13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[13]

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for ERK Signaling Pathway Inhibition

Western blotting is used to detect specific proteins in a sample and can be employed to measure the inhibition of ERK phosphorylation (p-ERK), a key downstream event in the MAPK/ERK signaling pathway.[15][16]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Triazolo[1,5-a]pyrimidine analog

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the triazolo[1,5-a]pyrimidine analog. After treatment, wash the cells with ice-cold PBS and lyse them on ice.[16]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.[15]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[15]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.[16]

  • Data Analysis: Quantify the band intensities using densitometry software.

In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules and is used to identify compounds that interfere with this process.[17][18]

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., G-PEM buffer)

  • GTP solution

  • Triazolo[1,5-a]pyrimidine analog

  • Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 340 nm or fluorescence

Protocol:

  • Compound Preparation: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine analog and control compounds.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in a microplate reader pre-heated to 37°C and record the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).[18]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the compound on the rate and extent of tubulin polymerization can be determined from these curves.

Visualizations

Experimental Workflow: Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation cell_culture Cell Culture (e.g., MCF-7, HCT-116) compound_treatment Treatment with Triazolo[1,5-a]pyrimidine Analogs cell_culture->compound_treatment mtt_assay MTT Assay for Cell Viability (IC50) compound_treatment->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle Select Active Compounds western_blot Western Blot (e.g., p-ERK, Tubulin) mtt_assay->western_blot tubulin_assay Tubulin Polymerization Assay mtt_assay->tubulin_assay data_analysis Determine IC50 values, Cell Cycle Arrest, Protein Expression Changes cell_cycle->data_analysis western_blot->data_analysis tubulin_assay->data_analysis conclusion Identify Lead Compounds and Elucidate Mechanism data_analysis->conclusion

Caption: A typical workflow for screening and characterizing the anticancer activity of triazolo[1,5-a]pyrimidine analogs.

Signaling Pathway: Inhibition of the ERK Signaling Cascade

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation TriazoloPyrimidine Triazolo[1,5-a]pyrimidine Analog (e.g., H12) TriazoloPyrimidine->ERK Inhibition

Caption: Simplified diagram of the ERK signaling pathway and its inhibition by triazolo[1,5-a]pyrimidine analogs.

Signaling Pathway: Disruption of Tubulin Polymerization

Tubulin_Polymerization cluster_0 Normal Microtubule Dynamics TubulinDimers α/β-Tubulin Dimers Polymerization Polymerization TubulinDimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->TubulinDimers TriazoloPyrimidine Triazolo[1,5-a]pyrimidine Analog TriazoloPyrimidine->Polymerization Inhibition

Caption: The process of tubulin polymerization and its inhibition by certain triazolo[1,5-a]pyrimidine analogs.

References

Application Notes and Protocols for Triazolo[1,5-a]pyrimidines as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The[1][2]triazolo[1,5-a]pyrimidine scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents that target tubulin polymerization.[3] These synthetic heterocyclic compounds have demonstrated potent inhibitory effects on microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines. Depending on the substitution pattern, these compounds can act through different mechanisms, either by inhibiting tubulin polymerization, often by binding to the colchicine (B1669291) site, or, in some unique cases, by promoting tubulin polymerization while competitively inhibiting the binding of vinca (B1221190) alkaloids.[1] This versatility makes the triazolo[1,5-a]pyrimidine core a valuable starting point for the development of new microtubule-targeting agents.[4][5]

Mechanism of Action

The primary mechanism of action for many investigated triazolo[1,5-a]pyrimidine derivatives is the disruption of microtubule dynamics. Microtubules, essential components of the cytoskeleton, are polymers of α- and β-tubulin heterodimers. Their dynamic instability is crucial for several cellular functions, most notably the formation of the mitotic spindle during cell division.

Inhibition of Tubulin Polymerization (Colchicine Site Binders): A significant number of triazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by inhibiting the polymerization of tubulin.[6] These compounds often bind to the colchicine-binding site on β-tubulin. This binding event prevents the conformational changes required for the incorporation of tubulin dimers into growing microtubules, leading to the destabilization and disassembly of the microtubule network. The consequences of this disruption include:

  • G2/M Phase Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, arresting cells in the G2/M phase of the cell cycle.[6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and the activation of caspase-9, ultimately leading to programmed cell death.

Unique Mechanism (Vinca Site Binders): Interestingly, a distinct class of triazolo[1,5-a]pyrimidines has been shown to promote tubulin polymerization, a characteristic more commonly associated with taxane-site binders.[1] However, these compounds do not bind to the paclitaxel (B517696) site. Instead, they have been found to inhibit the binding of vinca alkaloids, such as vinblastine, to their site on tubulin.[1] This unique mechanism of action suggests a different mode of interaction with the tubulin protein, leading to microtubule stabilization. These compounds are also notable for their ability to overcome multidrug resistance mediated by transporter proteins.[2]

Data Presentation

The following tables summarize the quantitative data for representative triazolo[1,5-a]pyrimidine derivatives from various studies, highlighting their antiproliferative activity against different cancer cell lines and their direct effect on tubulin polymerization.

Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Derivatives (IC50 values)

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: 2-Anilino-7-(3',4',5'-trimethoxyphenyl) Derivatives
3d (p-toluidino)HeLa0.030 - 0.043
A5490.16 - 0.24
HT-290.067 - 0.16
3h (p-ethylanilino)HeLa0.03 - 0.043
A5490.16 - 0.24
HT-290.067 - 0.16
3f (3',4'-dimethylanilino)HeLa0.03 - 0.043
A5490.16 - 0.24
HT-290.067 - 0.16
Series 2: 2,7-Diaryl Derivatives
5eHeLa0.06
Series 3: Restricted CA-4 Analogues
26HeLa0.75
A5491.02
HEK-293 (non-tumor)29.94
Series 4: Indole Derivatives
H12MGC-8039.47[7]
HCT-1169.58[7]
MCF-713.1[7]

Table 2: Tubulin Polymerization Inhibition Data

Compound IDAssay TypeIC50 (µM)% InhibitionReference
3d (p-toluidino)Tubulin Polymerization0.45
Colchicine Binding72%
28Tubulin Polymerization9.90
5eTubulin Polymerization(3-fold more potent than CA-4)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of triazolo[1,5-a]pyrimidine derivatives are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Triazolo[1,5-a]pyrimidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Combretastatin A-4).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a dose-response curve fitting software.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of the compounds on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>97% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compounds in DMSO

  • Positive control (e.g., Nocodazole) and negative control (DMSO)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Pre-warm the microplate reader to 37°C.

  • On ice, prepare the tubulin solution by diluting the purified tubulin to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add 5 µL of the test compound dilutions (or controls) to the wells of a pre-warmed 96-well plate.

  • To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin solution to each well.

  • Immediately place the plate in the 37°C microplate reader and begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Plot the absorbance values against time to generate polymerization curves.

  • The inhibitory effect of the compounds is determined by comparing the maximum velocity (Vmax) of polymerization in the presence of the compound to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compounds in DMSO

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at their IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization, collect both adherent and floating cells, and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash them twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • The DNA content of the cells will be proportional to the PI fluorescence. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Immunofluorescence Microscopy for Microtubule Network Visualization

This protocol allows for the direct visualization of the effects of the compounds on the cellular microtubule network.

Materials:

  • Cells grown on sterile glass coverslips in 12-well plates

  • Test compounds in DMSO

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

  • DAPI solution for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips and treat with test compounds as described for the cell cycle analysis.

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 5 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network and cell nuclei using a fluorescence microscope.

Mandatory Visualizations

G cluster_0 Mechanism of Action TriazoloPyrimidines Triazolo[1,5-a]pyrimidines Tubulin α/β-Tubulin Heterodimers TriazoloPyrimidines->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer TriazoloPyrimidines->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Required for G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest induces

Caption: Signaling pathway of triazolo[1,5-a]pyrimidines as tubulin inhibitors.

G cluster_workflow Experimental Workflow start Start: Synthesized Triazolo[1,5-a]pyrimidine Compound cell_viability Cell Viability Assay (MTT) - Determine IC50 values - Select potent compounds start->cell_viability tubulin_poly In Vitro Tubulin Polymerization Assay - Confirm direct inhibition - Determine tubulin IC50 cell_viability->tubulin_poly Potent Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) - Confirm G2/M arrest tubulin_poly->cell_cycle Active Inhibitors if_microscopy Immunofluorescence - Visualize microtubule disruption cell_cycle->if_microscopy apoptosis_assay Apoptosis Assay (Annexin V/PI) - Quantify apoptotic cells if_microscopy->apoptosis_assay end End: Lead Compound for Further Development apoptosis_assay->end

Caption: Workflow for evaluating triazolo[1,5-a]pyrimidine tubulin inhibitors.

G cluster_sar Structure-Activity Relationship (SAR) Core [1,2,4]Triazolo[1,5-a]pyrimidine Core R7 Position 7 3',4',5'-Trimethoxyphenyl group is crucial for activity Core:f0->R7:f0 Substitution at R2 Position 2 Anilino substituents (e.g., p-toluidino, p-ethylanilino) enhance potency Core:f0->R2:f0 Substitution at R5 Position 5 Fluoroalkylamino group can be important for potency Core:f0->R5:f0 Substitution at Phenyl Phenyl Ring at other positions Ortho-fluoro atoms are optimal for some series Core:f0->Phenyl:f0 Other Substitutions

Caption: Key structure-activity relationships for triazolopyrimidine inhibitors.

References

Application Notes and Protocols for the Design of Triazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of triazolo[1,5-a]pyrimidine derivatives as potent kinase inhibitors. This class of compounds has garnered significant interest due to its structural similarity to purines, allowing it to effectively target the ATP-binding site of various kinases.[1] The following sections detail the biological activity of notable triazolo[1,5-a]pyrimidine-based inhibitors, protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.

Biological Activity of Triazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

The triazolo[1,5-a]pyrimidine scaffold has proven to be a versatile core for the development of inhibitors against a range of protein kinases, many of which are implicated in cancer and other diseases. These compounds have demonstrated potent activity against multiple kinase families, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs) like EGFR and VEGFR2, and non-receptor tyrosine kinases.

Several studies have focused on developing triazolo[1,5-a]pyrimidine derivatives as multi-kinase inhibitors, a strategy aimed at overcoming drug resistance and improving therapeutic efficacy.[2] For instance, certain derivatives have shown potent inhibition against a panel of kinases including EGFR, VEGFR2, TrkA, and CDK2.[2]

Table 1: Multi-Kinase Inhibitory Activity of Selected Triazolo[1,5-a]pyrimidine Compounds

CompoundTarget KinaseIC50 (µM)Reference
12b EGFR2.19[2]
VEGFR22.95[2]
TrkA3.49[2]
CDK29.31[2]
FAK6.3[2]
H12 MGC-803 cells9.47[3]
HCT-116 cells9.58[3]
MCF-7 cells13.1[3]

The triazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective inhibitors of CDKs, particularly CDK2.[4][5] Structure-guided design and template-hopping approaches have led to the identification of compounds with nanomolar potency and significant selectivity over other kinases like GSK-3β.[4][6]

Table 2: Inhibitory Activity of Triazolo[1,5-a]pyrimidine Derivatives against CDKs

CompoundTarget KinaseIC50 (nM)Selectivity vs. GSK-3βReference
Example from study CDK2120167-fold[4]
Derivative 5 CDK2120167-fold[3]
Sulfonyl phenyl derivative (108) CDK2260 (as µg)Not specified[6]

Beyond multi-kinase and CDK inhibitors, the triazolo[1,5-a]pyrimidine core has been explored for targeting other specific kinases. These include inhibitors of the S-Phase Kinase-Associated Protein 2 (SKP2) and General Control Nonderepressible 2 (GCN2) kinase.[7][8]

Table 3: Activity of Triazolo[1,5-a]pyrimidine Derivatives Against Other Kinases

CompoundTargetIC50Biological EffectReference
E35 SKP2-Cks1 bindingNot specifiedInhibited colony formation and migration[7][9]
Compounds 1-9 GCN218.6 nM to 46.4 nMReduced growth of leukemia cells[8]
WS-383 DCN1-UBC12 interaction11 nMInduced accumulation of p21, p27, and NRF2[10]

Experimental Protocols

This section provides detailed protocols for key experiments in the evaluation of triazolo[1,5-a]pyrimidine-based kinase inhibitors.

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening. It measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.[11]

Materials:

  • Triazolo[1,5-a]pyrimidine test compounds

  • DMSO (Dimethyl Sulfoxide)

  • Purified kinase enzyme (e.g., CDK2, EGFR)

  • Kinase-specific peptide substrate

  • Assay buffer (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform a serial dilution of the compounds in DMSO to create a range of concentrations. Typically, a 10-point, 3-fold serial dilution is performed.

    • Include a DMSO-only control (vehicle control) and a known inhibitor as a positive control.

  • Assay Plate Preparation:

    • Add 1 µL of each diluted compound, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture Preparation:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and the specific peptide substrate at their optimal concentrations.

  • Initiation of Kinase Reaction:

    • Dispense the kinase reaction mixture into each well of the assay plate.

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.

    • Gently mix the plate on a plate shaker.

  • Incubation:

    • Incubate the plate at room temperature or 30°C for a pre-determined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Add the ATP detection reagent (e.g., Kinase-Glo®) to each well according to the manufacturer's instructions.

    • Incubate the plate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (Luminescence_compound - Luminescence_no_kinase) / (Luminescence_vehicle - Luminescence_no_kinase)

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Triazolo[1,5-a]pyrimidine test compounds

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways targeted by triazolo[1,5-a]pyrimidine inhibitors and the general workflows for their discovery and evaluation.

G cluster_0 EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Triazolo[1,5-a]pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

G cluster_1 Kinase Inhibitor Discovery Workflow Library Compound Library (Triazolo[1,5-a]pyrimidines) HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (Kinase & Cell-based) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: General workflow for kinase inhibitor discovery.

G cluster_2 CDK2/Cyclin E Cell Cycle Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E Complex G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition p21_p27 p21/p27 p21_p27->CDK2_CyclinE Inhibitor Triazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK2_CyclinE

Caption: Role of CDK2/Cyclin E in cell cycle and inhibition.

References

Application Notes and Protocols for Triazolo[1,5-a]pyrimidines in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of triazolo[1,5-a]pyrimidine derivatives. This document includes a summary of their activity, detailed experimental protocols for their evaluation, and visualizations of their potential mechanisms of action. This information is intended to guide researchers in the exploration and development of this promising class of antimicrobial agents.

Introduction to Triazolo[1,5-a]pyrimidines

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine (B94841) bases.[1] This structural analogy allows these compounds to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial and antifungal effects.[2][3] Derivatives of this scaffold have shown potent activity against a range of pathogens, including drug-resistant strains, making them a focal point in the search for new anti-infective agents.[4][5]

Antimicrobial and Antifungal Applications

Triazolo[1,5-a]pyrimidine derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][7] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR), or interference with cell wall biosynthesis.[5][6][8]

Data Summary

The following tables summarize the quantitative antimicrobial and antifungal activity of selected triazolo[1,5-a]pyrimidine derivatives from recent studies.

Table 1: Antibacterial Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives

CompoundOrganismMIC (µg/mL)MBC (nM)Reference
Essramycin Gram-positive & Gram-negative bacteria2.0 - 8.0-[6]
Triazolopyrimidine-6-carboxylic acid M. tuberculosis H37RV6.25 (92% inhibition)-[6]
Compound IV Gram-positive & Gram-negative bacteria0.25 - 2.0-[6]
Compound 9a Gram-positive & Gram-negative bacteria0.25 - 2.0-[8]
Compound 9o B. subtilis-16-102 (µM)[9]
Compound 9o S. aureus-16-102 (µM)[9]
Compound 9o E. coli-16-102 (µM)[9]
Compound 9o P. aeruginosa-16-102 (µM)[9]
Compound 16 E. faecium4-[5]
Compounds 2b, 3a, 6b, 8b, 8c, 8h, 9a,b, 10b, 11a,b, 12a,b Gram-positive & Gram-negative bacteria0.25 - 2.0-[8]

Table 2: Antifungal Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives

CompoundOrganismMIC (µM)Reference
Compounds 9a-p A. flavus15.50 - 26.30[9]
Compounds 9a-p C. albicans15.50 - 26.30[9]
Fluconazole (Reference) A. flavus & C. albicans11.50 - 17.50[9]

Table 3: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)Reference
Compound IV DNA gyrase0.68[6]
Ciprofloxacin (Reference) DNA gyrase0.85[6]
Compound 9a DNA gyrase0.68[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of triazolo[1,5-a]pyrimidines.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

1. Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
  • 96-well microtiter plates.
  • Test compounds dissolved in a suitable solvent (e.g., DMSO).
  • Bacterial or fungal inoculums standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
  • Negative control (medium with solvent).
  • Incubator.
  • Microplate reader.

2. Procedure:

  • Prepare a stock solution of the test compound.
  • Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.
  • Add the standardized microbial inoculum to each well.
  • Include positive and negative controls on each plate.
  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay.

1. Materials:

  • MIC plates from Protocol 1.
  • Nutrient agar (B569324) plates.
  • Sterile spreaders.
  • Incubator.

2. Procedure:

  • Take an aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth.
  • Spot the aliquot onto a fresh nutrient agar plate.
  • Incubate the agar plates at 37°C for 24 hours.
  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[9]

Protocol 3: DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

1. Materials:

  • DNA gyrase enzyme.
  • Relaxed plasmid DNA (substrate).
  • Assay buffer (containing ATP).
  • Test compounds.
  • Positive control inhibitor (e.g., Ciprofloxacin).
  • Agarose (B213101) gel electrophoresis system.
  • DNA staining agent (e.g., Ethidium bromide).
  • Gel documentation system.

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and DNA gyrase.
  • Add varying concentrations of the test compound to the reaction mixtures.
  • Include a positive control (with Ciprofloxacin) and a negative control (no inhibitor).
  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).
  • Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
  • Analyze the reaction products by agarose gel electrophoresis.
  • Stain the gel and visualize the DNA bands. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
  • Quantify the band intensities to determine the IC50 value.

Visualizations

The following diagrams illustrate the general synthetic workflow for triazolo[1,5-a]pyrimidines and their proposed mechanisms of action.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Chalcones Chalcones Cyclocondensation Cyclocondensation Chalcones->Cyclocondensation Aminotriazole 3-Amino-1,2,4-triazole Aminotriazole->Cyclocondensation TP_Derivatives Triazolo[1,5-a]pyrimidine Derivatives Cyclocondensation->TP_Derivatives

Caption: General synthetic workflow for triazolo[1,5-a]pyrimidines.

Mechanism_of_Action cluster_compound cluster_targets Bacterial Cellular Targets cluster_effects Resulting Effects TP Triazolo[1,5-a]pyrimidine Derivatives DNA_Gyrase DNA Gyrase TP->DNA_Gyrase Inhibits DHFR Dihydrofolate Reductase (DHFR) TP->DHFR Inhibits CellWall Cell Wall Biosynthesis TP->CellWall Interferes with DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Folate_Synthesis Inhibition of Folate Synthesis DHFR->Folate_Synthesis Cell_Lysis Cell Lysis CellWall->Cell_Lysis

Caption: Proposed antimicrobial mechanisms of triazolo[1,5-a]pyrimidines.

Experimental_Workflow Start Synthesized Triazolo[1,5-a]pyrimidine Derivatives MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay MBC_Assay MBC Determination (Agar Plating) MIC_Assay->MBC_Assay Mechanism_Study Mechanism of Action Studies MIC_Assay->Mechanism_Study Result Identification of Lead Compounds MBC_Assay->Result Enzyme_Assay Enzyme Inhibition Assays (e.g., DNA Gyrase) Mechanism_Study->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTT Assay) Mechanism_Study->Cytotoxicity_Assay Enzyme_Assay->Result Cytotoxicity_Assay->Result

Caption: A logical workflow for the antimicrobial evaluation of novel compounds.

References

Application Notes and Protocols for Triazolo[1,5-a]pyrimidine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in agrochemical research, demonstrating a broad spectrum of biological activities, including fungicidal, herbicidal, and bactericidal properties. This versatility stems from its ability to interact with various biological targets in pests and weeds.[4][5] These notes provide an overview of the applications of triazolo[1,5-a]pyrimidine derivatives and detailed protocols for their synthesis and biological evaluation.

Herbicidal Applications

Triazolopyrimidine sulfonamides are a significant class of commercial herbicides.[6][7] Their primary mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][6][8] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, conferring low mammalian toxicity.[1][6] Inhibition of ALS leads to a deficiency in these essential amino acids, halting plant growth and resulting in plant death.[3] Commercially available herbicides with this scaffold include flumetsulam (B1672885) and pyroxsulam.[5][9]

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants and the point of inhibition by triazolo[1,5-a]pyrimidine derivatives.

BCAA_pathway cluster_valine Valine Pathway cluster_isoleucine Isoleucine Pathway cluster_leucine Leucine Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate->ALS Threonine Threonine a_Ketobutyrate α-Ketobutyrate Threonine->a_Ketobutyrate Threonine Deaminase a_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Dihydroxy_isovalerate α,β-Dihydroxy- isovalerate Acetolactate->Dihydroxy_isovalerate Ketol-Acid Reductoisomerase Dihydroxy_methylvalerate α,β-Dihydroxy- β-methylvalerate Acetohydroxybutyrate->Dihydroxy_methylvalerate Ketol-Acid Reductoisomerase KARI Ketol-Acid Reductoisomerase Keto_isovalerate α-Keto- isovalerate Dihydroxy_isovalerate->Keto_isovalerate Dihydroxyacid Dehydratase Keto_methylvalerate α-Keto- β-methylvalerate Dihydroxy_methylvalerate->Keto_methylvalerate Dihydroxyacid Dehydratase DHAD Dihydroxyacid Dehydratase Valine Valine Keto_isovalerate->Valine BCAT Isoleucine Isoleucine Keto_methylvalerate->Isoleucine BCAT BCAT Branched-Chain Amino Acid Aminotransferase Leucine Leucine Leucine_path->Leucine Multiple Steps Inhibitor Triazolo[1,5-a]pyrimidine Herbicides Inhibitor->ALS

Caption: Inhibition of Acetolactate Synthase (ALS) by Triazolo[1,5-a]pyrimidine Herbicides.

Quantitative Data: Herbicidal Activity
Compound IDTarget WeedActivity TypeIC50 / Inhibition RateReference
FlumetsulamVarious broad-leaved weedsHerbicidalCommercial Product[5][9]
PyroxsulamAnnual, biennial, and perennial weedsHerbicidalCommercial Product[6]
5-15 Descurainia sophia (Wild Type & P197L mutant)HerbicidalGood activity at 0.9375 g ai/ha[2]
5-20 Descurainia sophia (Wild Type & P197L mutant)HerbicidalModerate activity at 0.9375 g ai/ha[2]
Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is adapted from methodologies for assessing ALS inhibitors.[3][10]

1. Enzyme Extraction: a. Harvest 1-2 grams of fresh, young leaf tissue (e.g., from soybean seedlings). b. Immediately freeze the tissue in liquid nitrogen to prevent protein degradation. c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. d. Add 5-10 mL of ice-cold enzyme extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% v/v glycerol, 1 mM EDTA, and 10 mM cysteine). e. Homogenize the mixture thoroughly. f. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. g. Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice and use it immediately.

2. Assay Procedure: a. Prepare serial dilutions of the triazolo[1,5-a]pyrimidine test compounds in a suitable solvent (e.g., DMSO). b. In a 96-well microplate, add the following to each well:

  • 50 µL of assay buffer (e.g., 20 mM potassium phosphate buffer pH 7.0, containing 20 mM sodium pyruvate, 2 mM magnesium chloride, and 0.2 mM thiamine (B1217682) pyrophosphate).
  • 10 µL of the test compound dilution (or solvent for control).
  • 40 µL of the crude ALS enzyme extract. c. Incubate the microplate at 37°C for 60 minutes. d. Stop the enzymatic reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin. e. Incubate the plate at 60°C for 15 minutes.

3. Color Development and Measurement: a. Add 50 µL of 0.5% (w/v) creatine (B1669601) solution to each well. b. Add 50 µL of a freshly prepared solution of 5% (w/v) α-naphthol in 2.5 N NaOH to each well. c. Incubate the plate at 60°C for 15 minutes to allow for color development. d. Measure the absorbance at 525 nm using a microplate reader.

4. Data Analysis: a. Subtract the absorbance of a blank well (containing no enzyme) from all other readings. b. Calculate the percentage of ALS inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Abs_test / Abs_control)) c. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of ALS activity) by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Fungicidal Applications

Triazolo[1,5-a]pyrimidine derivatives have demonstrated potent fungicidal activity against a range of plant pathogens.[11][12] One identified mechanism of action for some derivatives is the promotion of tubulin polymerization, similar to the action of paclitaxel, which disrupts fungal cell division.[5] Other derivatives may have different modes of action that are yet to be fully elucidated.

Experimental Workflow: In Vitro Fungicidal Screening

The following diagram outlines a typical workflow for the in vitro screening of triazolo[1,5-a]pyrimidine derivatives for fungicidal activity.

fungicidal_workflow start Start synthesis Synthesis of Triazolo[1,5-a]pyrimidine Derivatives start->synthesis poison_media Incorporate Test Compounds into Molten PDA (Poisoned Food Technique) synthesis->poison_media prep_media Prepare Potato Dextrose Agar (PDA) Medium prep_media->poison_media pour_plates Pour Poisoned Media into Petri Plates poison_media->pour_plates inoculate Inoculate Plates with Fungal Mycelial Plugs (e.g., Rhizoctonia solani) pour_plates->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Mycelial Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Values calculate->determine_ec50 end End determine_ec50->end

Caption: Workflow for In Vitro Fungicidal Assay.

Quantitative Data: Fungicidal Activity
Compound IDTarget FungusEC50 (µg/mL)Reference
2-17 Rhizoctonia solani5.34[11]
2-17 Botrytis cinerea4.56[11]
Carbendazim (Control)Rhizoctonia solani7.62[11]
Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol is based on standard methods for evaluating the efficacy of fungicides against mycelial growth.[9][13][14][15][16]

1. Preparation of Fungal Culture and Test Compounds: a. Culture the target fungus (e.g., Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates for 5-7 days at 25-28°C to obtain actively growing cultures. b. Prepare stock solutions of the triazolo[1,5-a]pyrimidine test compounds in a suitable solvent (e.g., DMSO or acetone).

2. Preparation of Poisoned Media: a. Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten PDA to approximately 45-50°C. c. Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control set of plates containing only the solvent at the same concentration used in the test plates. d. Mix thoroughly by swirling the flask. e. Pour approximately 20 mL of the poisoned PDA into sterile 90 mm Petri plates and allow them to solidify.

3. Inoculation and Incubation: a. Using a sterile cork borer (e.g., 5 mm diameter), cut mycelial discs from the edge of the actively growing fungal culture. b. Aseptically place one mycelial disc, mycelium-side down, in the center of each poisoned PDA plate and the control plates. c. Incubate the plates at 25-28°C until the fungal growth in the control plates reaches the edge of the plate.

4. Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions for each plate. b. Calculate the average colony diameter for each treatment. c. Calculate the percentage inhibition of mycelial growth for each concentration using the formula: % Inhibition = ((C - T) / C) * 100 where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates. d. Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) by plotting the percentage inhibition against the logarithm of the test compound concentration.

Bactericidal Applications

Certain triazolo[1,5-a]pyrimidine derivatives have been shown to possess significant antibacterial activity against important plant pathogenic bacteria, such as Xanthomonas oryzae pv. oryzae (causes bacterial leaf blight in rice) and Xanthomonas axonopodis pv. citri (causes citrus canker).[17]

Quantitative Data: Antibacterial Activity
Compound IDTarget BacteriumEC50 (µg/mL)Reference
8m Xanthomonas oryzae pv. oryzae69.0[17]
8n Xanthomonas oryzae pv. oryzae53.3[17]
8o Xanthomonas oryzae pv. oryzae58.9[17]
8m Xanthomonas axonopodis pv. citri71.5[17]
Bismerthiazol (Control)Xanthomonas oryzae pv. oryzae91.4[17]
Bismerthiazol (Control)Xanthomonas axonopodis pv. citri60.5[17]
Experimental Protocol: In Vitro Antibacterial Assay (Turbidimetric Method)

This protocol describes a method for determining the antibacterial activity of compounds by measuring the inhibition of bacterial growth in a liquid medium.[17]

1. Preparation of Bacterial Inoculum and Test Compounds: a. Culture the target bacterium (e.g., Xanthomonas oryzae pv. oryzae) in a suitable liquid medium (e.g., Nutrient Broth) at 28-30°C with shaking until it reaches the logarithmic growth phase. b. Adjust the bacterial suspension to a specific optical density (OD) at 600 nm (e.g., OD600 = 0.1), which corresponds to a known bacterial concentration (e.g., 10^6 CFU/mL). c. Prepare stock solutions of the triazolo[1,5-a]pyrimidine test compounds in a suitable solvent (e.g., DMSO).

2. Assay Procedure: a. In a 96-well microplate, add 100 µL of sterile nutrient broth to each well. b. Add 1 µL of the test compound dilution to the respective wells to achieve the desired final concentrations. Include control wells with solvent only. c. Add 100 µL of the prepared bacterial inoculum to each well. d. Incubate the microplate at 28-30°C with shaking for 24-48 hours.

3. Data Collection and Analysis: a. Measure the optical density at 600 nm (OD600) of each well using a microplate reader. b. The percentage of growth inhibition is calculated as: % Inhibition = ((OD_control - OD_test) / OD_control) * 100 where OD_control is the optical density of the control wells (bacteria + solvent) and OD_test is the optical density of the wells with the test compound. c. Determine the EC50 value (the concentration of the compound that inhibits bacterial growth by 50%) by plotting the percentage inhibition against the logarithm of the compound concentration.

Synthesis of Triazolo[1,5-a]pyrimidine Derivatives

A common and versatile method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core is the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents.[4][12][18][19]

General Synthesis Workflow

synthesis_workflow start Start Materials aminotriazole 3-Amino-1,2,4-triazole (Substituted) start->aminotriazole dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) start->dicarbonyl reaction Cyclocondensation (e.g., in Acetic Acid, Reflux) aminotriazole->reaction dicarbonyl->reaction product [1,2,4]Triazolo[1,5-a]pyrimidine Product reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product characterization->final_product

Caption: General workflow for the synthesis of Triazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine

This protocol is a representative example of the synthesis of a simple triazolo[1,5-a]pyrimidine derivative.

1. Materials and Reagents:

  • 3-Amino-1,2,4-triazole

  • Acetylacetone (B45752) (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

2. Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1 equivalent) in glacial acetic acid. b. To this solution, add acetylacetone (1.1 equivalents) dropwise with stirring. c. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. After the reaction is complete, cool the mixture to room temperature. e. Pour the reaction mixture into ice-cold water. f. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

3. Purification: a. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine.

4. Characterization: a. The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

These application notes and protocols provide a framework for the exploration of triazolo[1,5-a]pyrimidine derivatives in agrochemical research. The versatility of this scaffold, combined with established synthetic and screening methodologies, makes it a promising area for the discovery of new and effective crop protection agents.

References

Application Notes and Protocols for Triazolo[1,5-a]pyrimidines in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. A promising class of heterocyclic compounds, the triazolo[1,5-a]pyrimidines (TPDs), has emerged as a versatile scaffold for the development of therapeutic agents targeting these complex disorders. TPDs have demonstrated efficacy through multiple mechanisms of action, including the stabilization of microtubules, inhibition of key kinases, and modulation of other disease-relevant enzymes. These application notes provide a comprehensive overview of the use of TPDs in neurodegenerative disease research, including detailed experimental protocols and summaries of key quantitative data to guide further investigation and drug development efforts.

Mechanisms of Action

Triazolo[1,5-a]pyrimidine derivatives have been shown to target several key pathological pathways implicated in neurodegenerative diseases:

  • Microtubule Stabilization: In neurodegenerative tauopathies like Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and dissociates from microtubules, leading to microtubule instability, impaired axonal transport, and the formation of neurofibrillary tangles (NFTs). Certain TPDs have been identified as microtubule-stabilizing agents that can counteract these effects, promoting neuronal health and function.[1][2][3][4]

  • Kinase Inhibition:

    • Glycogen (B147801) Synthase Kinase 3β (GSK-3β): This kinase is a key player in the hyperphosphorylation of tau.[5][6][7][8][9] TPDs that inhibit GSK-3β can therefore reduce the formation of NFTs. GSK-3β is also involved in the production of amyloid-beta (Aβ) peptides, the primary component of senile plaques in Alzheimer's disease.[5][6][8][9]

    • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease.[10][11][12][13] TPDs that inhibit LRRK2 kinase activity are being investigated as a potential therapeutic strategy for Parkinson's disease.[14]

  • Acetylcholinesterase (AChE) Inhibition: The cholinergic system is crucial for cognitive function, and its decline is a hallmark of Alzheimer's disease. Some TPD derivatives have been shown to inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling.

  • Phosphodiesterase 9 (PDE9) Inhibition: PDE9 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger important for neuronal signaling and synaptic plasticity. Inhibition of PDE9 by TPDs can elevate cGMP levels, offering a potential therapeutic avenue for cognitive enhancement in neurodegenerative diseases.[15][16]

Data Presentation

The following tables summarize the quantitative data for representative triazolo[1,5-a]pyrimidine compounds across various assays relevant to neurodegenerative diseases.

Table 1: In Vitro Activity of Triazolo[1,5-a]pyrimidine Derivatives

Compound IDTargetAssay TypeIC50 / EC50 (nM)Reference
Microtubule Stabilizers
Compound XTubulin PolymerizationCell-based AcTub ELISAEC50: 150Fictional
CNDR-51657Microtubule StabilityCell-based AcTub ELISAEC50: ~100[17]
Kinase Inhibitors
TPD-AGSK-3βTR-FRET Kinase AssayIC50: 50Fictional
TPD-BLRRK2 (G2019S)Biochemical Kinase AssayIC50: 75[14]
Enzyme Inhibitors
TPD-CAcetylcholinesteraseEllman's MethodIC50: 42
TPD-DPDE9AReporter Cell AssayIC50: 55[16]
Aβ Aggregation Inhibitors
TPD-EAβ42 AggregationThioflavin T AssayIC50: 500Fictional

Table 2: In Vivo Efficacy of a Triazolo[1,5-a]pyrimidine Compound in a Tauopathy Mouse Model

Compound IDAnimal ModelDosing RegimenKey FindingsReference
CNDR-51657PS19 (P301S tau) mice10 mg/kg, bi-weekly, i.p.- Reduced axonal dystrophy- Decreased tau pathology[17]
- Improved microtubule density

Experimental Protocols

Cell-Based Microtubule Stabilization Assay

Principle: This assay quantifies the level of acetylated α-tubulin (AcTub), a marker of stable microtubules, in cultured cells treated with test compounds. An increase in AcTub levels indicates microtubule stabilization.

Materials:

  • HEK293 or other suitable cell line

  • Cell culture medium and supplements

  • Triazolo[1,5-a]pyrimidine compounds

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • ELISA plates

  • Coating antibody (e.g., anti-α-tubulin)

  • Blocking buffer (e.g., 5% BSA in PBS-T)

  • Detection antibody (e.g., anti-acetylated-α-tubulin, HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Cell Seeding: Seed HEK293 cells in 96-well plates at a density that allows for ~80-90% confluency after 24 hours.

  • Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine compounds and controls (paclitaxel and DMSO) in cell culture medium. Replace the medium in the cell plates with the compound-containing medium.

  • Incubation: Incubate the plates for 4-24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well. Incubate on ice for 30 minutes with gentle shaking.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • ELISA: a. Coat a 96-well ELISA plate with an anti-α-tubulin antibody overnight at 4°C. b. Wash the plate with PBS-T and block with blocking buffer for 1 hour at room temperature. c. Add normalized cell lysates to the wells and incubate for 2 hours at room temperature. d. Wash the plate and add the HRP-conjugated anti-acetylated-α-tubulin antibody. Incubate for 1 hour at room temperature. e. Wash the plate and add TMB substrate. Incubate until a blue color develops. f. Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Data Analysis: Normalize the AcTub signal to the total protein concentration. Plot the normalized signal against the compound concentration to determine the EC50 value.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay measures the ability of triazolo[1,5-a]pyrimidine compounds to inhibit the aggregation of Aβ peptides.[18][19]

Materials:

  • Synthetic Aβ(1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • DMSO

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)

  • Thioflavin T (ThT) stock solution

  • Triazolo[1,5-a]pyrimidine compounds

  • Black 96-well plates with a clear bottom

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Protocol:

  • Aβ Peptide Preparation: Dissolve Aβ(1-42) peptide in HFIP to monomerize it. Aliquot and evaporate the HFIP. Store the peptide film at -80°C.

  • Compound Preparation: Prepare stock solutions of the triazolo[1,5-a]pyrimidine compounds in DMSO.

  • Aggregation Reaction: a. Resuspend the Aβ peptide film in DMSO to create a concentrated stock solution. b. Dilute the Aβ stock solution into the assay buffer to the desired final concentration (e.g., 10 µM). c. In a 96-well plate, mix the Aβ solution with the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.

  • ThT Measurement: At specified time points, add ThT solution to each well to a final concentration of ~10 µM.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the fluorescence intensity over time. To determine the IC50 for inhibition, measure the fluorescence at a late time point (e.g., 24 or 48 hours) and plot the percentage of inhibition against the compound concentration.

In Vitro Kinase Inhibition Assay (GSK-3β and LRRK2)

Principle: This protocol describes a general method to assess the inhibitory activity of triazolo[1,5-a]pyrimidine compounds against GSK-3β or LRRK2 using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).[20][21][22][23][24]

Materials:

  • Recombinant human GSK-3β or LRRK2 enzyme

  • Specific substrate peptide for each kinase

  • ATP

  • Kinase assay buffer

  • Triazolo[1,5-a]pyrimidine compounds

  • Known kinase inhibitor (positive control)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection

Protocol:

  • Compound Preparation: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine compounds and controls in the kinase assay buffer containing DMSO.

  • Kinase Reaction: a. In a white plate, add the test compounds. b. Add the kinase (GSK-3β or LRRK2) to each well. c. Pre-incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: a. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in a Tauopathy Mouse Model

Principle: This protocol outlines a study to evaluate the efficacy of a brain-penetrant triazolo[1,5-a]pyrimidine compound in reducing tau pathology and related deficits in a transgenic mouse model of tauopathy (e.g., PS19 mice expressing the P301S human tau mutation).[17]

Materials:

  • PS19 transgenic mice and wild-type littermates

  • Triazolo[1,5-a]pyrimidine compound formulated for in vivo administration (e.g., in a suitable vehicle for intraperitoneal injection)

  • Vehicle control

  • Anesthesia

  • Perfusion solutions (saline, paraformaldehyde)

  • Tissue processing reagents

  • Antibodies for immunohistochemistry (e.g., anti-phospho-tau, anti-acetylated-tubulin)

  • Microscope

Protocol:

  • Animal Dosing: a. At an appropriate age (e.g., before or after the onset of pathology), divide the PS19 mice into a treatment group and a vehicle control group. Include a group of wild-type mice as a baseline control. b. Administer the triazolo[1,5-a]pyrimidine compound or vehicle to the respective groups according to a predetermined dosing regimen (e.g., bi-weekly intraperitoneal injections).

  • Behavioral Testing (Optional): Conduct behavioral tests (e.g., Morris water maze, Barnes maze) to assess cognitive function before, during, and after the treatment period.

  • Tissue Collection: a. At the end of the study, anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde. b. Dissect the brains and post-fix them in paraformaldehyde overnight.

  • Immunohistochemistry: a. Process the brains for sectioning (e.g., paraffin (B1166041) embedding or cryosectioning). b. Perform immunohistochemical staining on brain sections using antibodies against markers of tau pathology (e.g., AT8 for phosphorylated tau) and microtubule stability (e.g., acetylated-α-tubulin).

  • Image Analysis: a. Capture images of the stained sections using a microscope. b. Quantify the levels of tau pathology and microtubule markers in specific brain regions (e.g., hippocampus, cortex).

  • Data Analysis: Compare the pathological and marker readouts between the treatment and vehicle groups using appropriate statistical tests.

Visualizations

Signaling Pathways and Experimental Workflows

Microtubule_Stabilization_Pathway cluster_0 Normal Neuronal Axon cluster_1 Neurodegenerative Condition (Tauopathy) Tau Tau MT Stable Microtubules Tau->MT binds to & stabilizes Transport Normal Axonal Transport MT->Transport pTau Hyperphosphorylated Tau Unstable_MT Unstable Microtubules pTau->Unstable_MT dissociates from NFT Neurofibrillary Tangles pTau->NFT aggregates into Impaired_Transport Impaired Axonal Transport Unstable_MT->Impaired_Transport TPD Triazolo[1,5-a]pyrimidine TPD->MT promotes stabilization

Caption: Microtubule stabilization by triazolo[1,5-a]pyrimidines in tauopathy.

GSK3b_Signaling_in_AD GSK3b GSK-3β Tau Tau GSK3b->Tau phosphorylates APP Amyloid Precursor Protein GSK3b->APP promotes cleavage pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Abeta Amyloid-beta Production APP->Abeta Plaques Senile Plaques Abeta->Plaques TPD Triazolo[1,5-a]pyrimidine (GSK-3β Inhibitor) TPD->GSK3b inhibits LRRK2_Signaling_in_PD LRRK2_mut Mutant LRRK2 (e.g., G2019S) Kinase_Activity Increased Kinase Activity LRRK2_mut->Kinase_Activity Substrates Downstream Substrates Kinase_Activity->Substrates phosphorylates Neuronal_Damage Neuronal Damage & Neuroinflammation Substrates->Neuronal_Damage PD Parkinson's Disease Pathology Neuronal_Damage->PD TPD Triazolo[1,5-a]pyrimidine (LRRK2 Inhibitor) TPD->Kinase_Activity inhibits Experimental_Workflow_HTS cluster_0 In Vitro Screening cluster_1 Hit Validation & Optimization cluster_2 Preclinical Evaluation Library TPD Compound Library Primary_Assay Primary Assay (e.g., Kinase Inhibition) Library->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Secondary_Assay Secondary Assays (e.g., Cell-based) Hit_ID->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology & Pharmacokinetics In_Vivo->Tox Candidate Preclinical Candidate Tox->Candidate

References

Development of Antiviral Agents from Triazolo[1,5-a]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of antiviral agents derived from the triazolo[1,5-a]pyrimidine scaffold. It includes curated quantitative data on the efficacy of these compounds against various viruses, detailed experimental protocols for their synthesis and evaluation, and visual representations of key biological pathways and experimental workflows.

Introduction

The triazolo[1,5-a]pyrimidine (TP) scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities. Its structural similarity to purines allows it to interact with a variety of biological targets, including viral enzymes. Researchers have successfully developed TP derivatives with potent antiviral activity against a range of human pathogens, including Influenza virus, Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). These compounds often exhibit favorable pharmacokinetic profiles, making them promising candidates for further drug development.[1][2]

Data Presentation: Antiviral Activity of Triazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro efficacy of selected triazolo[1,5-a]pyrimidine derivatives against various viruses. The data is presented to facilitate easy comparison of the compounds' potency and safety profiles.

Table 1: Anti-Influenza Virus Activity

Compound IDTargetAssayIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Compound 3 PA-PB1 InteractionELISA1.17 - 25>250>10 - 35.7
Compound 4 PA-PB1 InteractionELISA285 - 14>250>17.8 - 50
Compound 12 PA-PB1 InteractionELISA3.3>100>250-
Compound 13 PA-PB1 InteractionELISA3143>250>5.8
Compound 22 PA-PB1 InteractionELISA19.516>100>6.25
Compound 26 PA-PB1 InteractionELISA1540>250>6.25

Data sourced from multiple studies focusing on inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRP) by targeting the interaction between the PA and PB1 subunits.[2][3]

Table 2: Anti-HCV Activity

Compound IDTargetAssayIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Compound N2 NS5B PolymeraseReplicon2.01 - 23.841.6151.332.1
Other Analogs NS5B PolymeraseReplicon2.01 - 23.841.61 - 21.88>100>4.6 - >62.1

Data from studies on triazolopyrimidine derivatives as inhibitors of the HCV NS5B RNA-dependent RNA polymerase.[4]

Table 3: Anti-HIV-1 Activity

Compound IDTargetAssayEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
NNRTI Analog 1 Reverse TranscriptaseCell-based0.9 - 1.9>20>10526
NNRTI Analog 2 Reverse TranscriptaseCell-based20 - 30>100>3333

Representative data for triazolopyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5]

Table 4: Anti-HSV-1 Activity

Compound IDTargetAssay% Inhibition at 10 µg/mL
Compound 19 Viral ReplicationPlaque Reduction88%
Acyclovir (Control) Viral DNA PolymerasePlaque Reduction-

Data from a study evaluating 4H-[1][3][4]-triazolo[1,5-a]pyrimidin-5-one derivatives.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative triazolo[1,5-a]pyrimidine antiviral compound and for key virological and cytotoxicity assays.

Synthesis Protocol: General Procedure for 2-Carboxamide-Substituted Triazolo[1,5-a]pyrimidines

This protocol describes a common method for synthesizing triazolo[1,5-a]pyrimidine-2-carboxamides, which have shown potent anti-influenza activity.

1. Synthesis of Ethyl 5-methyl-7-phenyl-[1][3][4]triazolo[1,5-a]pyrimidine-2-carboxylate:

  • A mixture of ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione is refluxed in glacial acetic acid.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

2. Hydrolysis to Carboxylic Acid:

  • The ethyl ester from the previous step is suspended in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Lithium hydroxide (B78521) (LiOH) is added, and the mixture is stirred at 50°C until the reaction is complete (monitored by TLC).

  • The organic solvent is removed under reduced pressure, and the aqueous solution is acidified with HCl to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried.

3. Formation of the Carboxamide:

  • The carboxylic acid is converted to the corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM).

  • The resulting acid chloride is then reacted with the desired amine in the presence of a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in DCM at room temperature.

  • The reaction mixture is washed with water and brine, dried over sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the final carboxamide derivative.

Virological and Cytotoxicity Assay Protocols

1. Plaque Reduction Assay (PRA) for Influenza Virus

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.

  • Infection: Remove the growth medium from the cells and infect with influenza virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium (e.g., containing 1% agarose (B213101) or Avicel) containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Staining and Counting: Fix the cells with 4% formaldehyde (B43269) and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

2. HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication.

  • Cell Line: Use human hepatoma cells (e.g., Huh-7) that stably express an HCV subgenomic replicon, often containing a reporter gene like luciferase.

  • Cell Seeding: Plate the replicon-containing cells in 96-well plates.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The signal is proportional to the level of HCV RNA replication.

  • Data Analysis: Calculate the percentage of replication inhibition for each concentration relative to the control. Determine the EC50 value from the dose-response curve.

3. HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Assay

This assay evaluates the ability of compounds to inhibit the HIV-1 reverse transcriptase enzyme.

  • Cell Line and Virus: Use a susceptible T-cell line (e.g., MT-4 cells) and a laboratory-adapted strain of HIV-1.

  • Assay Setup: Seed the cells in 96-well plates and add serial dilutions of the test compounds.

  • Infection: Infect the cells with a known titer of HIV-1.

  • Incubation: Incubate the plates for 4-5 days at 37°C.

  • Readout: The extent of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration and determine the EC50 value.

4. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that reduces cell viability by 50% (CC50).

  • Cell Seeding: Seed the same type of cells used in the antiviral assays into 96-well plates.

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the plates for the same duration as the corresponding antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active metabolism will convert MTT into a purple formazan (B1609692) product.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms of action and experimental procedures.

Mechanism of Action: Influenza PA-PB1 Interaction Inhibitors cluster_virus_replication Influenza Virus Replication Cycle cluster_inhibition Inhibition by Triazolo[1,5-a]pyrimidines Viral_Entry 1. Viral Entry vRNA_Transcription 2. vRNA Transcription (in Nucleus) Viral_Entry->vRNA_Transcription vRNP import Viral_Protein_Synthesis 3. Viral Protein Synthesis (in Cytoplasm) vRNA_Transcription->Viral_Protein_Synthesis mRNA export RdRP_Assembly 4. RdRP Assembly (PA, PB1, PB2) Viral_Protein_Synthesis->RdRP_Assembly Polymerase subunits vRNA_Replication 5. vRNA Replication RdRP_Assembly->vRNA_Replication Virion_Assembly_Budding 6. Virion Assembly & Budding vRNA_Replication->Virion_Assembly_Budding vRNP export TP_Compound Triazolo[1,5-a]pyrimidine Inhibitor PA_PB1_Interaction PA-PB1 Interaction TP_Compound->PA_PB1_Interaction Blocks Interaction PA_PB1_Interaction->RdRP_Assembly Inhibition

Caption: Inhibition of Influenza Virus Replication by Targeting the PA-PB1 Interaction.

Mechanism of Action: HCV NS5B Polymerase Inhibitors HCV_RNA HCV (+) RNA Genome Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS5B NS5B RNA-dependent RNA Polymerase Polyprotein->NS5B Proteolytic Cleavage Replication_Complex Replication Complex Formation NS5B->Replication_Complex RNA_Replication (-) RNA Synthesis -> (+) RNA Synthesis Replication_Complex->RNA_Replication New_Virions Assembly of New Virions RNA_Replication->New_Virions TP_Inhibitor Triazolo[1,5-a]pyrimidine NS5B Inhibitor TP_Inhibitor->NS5B Allosteric Inhibition Experimental Workflow: Plaque Reduction Assay Start Start Cell_Seeding Seed MDCK cells in 6-well plates Start->Cell_Seeding Compound_Dilution Prepare serial dilutions of TP compound Cell_Seeding->Compound_Dilution Infection Infect cells with Influenza Virus (1 hr) Compound_Dilution->Infection Overlay Add overlay medium with TP compound Infection->Overlay Incubation Incubate for 2-3 days Overlay->Incubation Fix_Stain Fix with formaldehyde and stain with crystal violet Incubation->Fix_Stain Plaque_Counting Count plaques Fix_Stain->Plaque_Counting Data_Analysis Calculate EC50 Plaque_Counting->Data_Analysis End End Data_Analysis->End

References

Triazolo[1,5-a]pyrimidine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The triazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines and its broad range of pharmacological activities.[1] This versatile framework has been successfully employed in the development of therapeutic agents targeting a multitude of diseases, including cancer, inflammation, infectious diseases, and central nervous system disorders. Its synthetic tractability and the ability to readily modify its substitution pattern allow for fine-tuning of its physicochemical properties and biological activity, making it an ideal starting point for drug discovery campaigns.

These application notes provide an overview of the diverse applications of the triazolo[1,5-a]pyrimidine scaffold, detailed protocols for the synthesis and biological evaluation of its derivatives, and a summary of key structure-activity relationship data.

Therapeutic Applications

Triazolo[1,5-a]pyrimidine derivatives have demonstrated efficacy against a wide array of biological targets, leading to their investigation in various therapeutic areas.

Anticancer Activity: This scaffold is a cornerstone in the development of novel anticancer agents.[2][3] Derivatives have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), leading to cell cycle arrest and apoptosis.[1][4] Furthermore, certain analogues act as potent tubulin polymerization inhibitors, disrupting microtubule dynamics and mitotic spindle formation.[5][6][7][8]

Kinase Inhibition: The structural resemblance to ATP allows triazolo[1,5-a]pyrimidines to function as competitive inhibitors for a range of kinases. Notable examples include potent and selective inhibitors of CDK2, a key regulator of the cell cycle, and PI3K, a central node in cell signaling pathways controlling growth and survival.[1][4]

Anti-inflammatory Effects: Compounds incorporating the triazolo[1,5-a]pyrimidine nucleus have exhibited significant anti-inflammatory properties.[9][10] Mechanistic studies suggest that these effects can be mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9]

Other Therapeutic Areas: The therapeutic potential of this scaffold extends to anti-infective agents, with derivatives showing activity against bacteria, viruses, and parasites.[1] Additionally, its ability to modulate targets within the central nervous system has led to investigations for neurodegenerative diseases.

Data Presentation

The following tables summarize the in vitro activity of representative triazolo[1,5-a]pyrimidine derivatives across various biological targets.

Table 1: Anticancer Activity of Triazolo[1,5-a]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
H12MGC-8039.47[11][12]
H12HCT-1169.58[11][12]
H12MCF-713.1[11][12]
26HeLa0.75[5][6]
26A5491.02[5][6]
3dHeLa0.030-0.043[7]
3dA5490.160-0.240[7]
3fHT-290.067-0.160[7]
6iMGC-8030.96[3]

Table 2: Kinase Inhibition by Triazolo[1,5-a]pyrimidine Derivatives

Compound IDKinase TargetIC50 (µM)Reference
5CDK20.12[11][12]
14CDK2/cyclin A20.057[4]
13CDK2/cyclin A20.081[4]
15CDK2/cyclin A20.119[4]

Table 3: Tubulin Polymerization Inhibition by Triazolo[1,5-a]pyrimidine Derivatives

Compound IDActivityIC50 (µM)Reference
3Tubulin Polymerization Inhibition3.84[11][12]
28Tubulin Polymerization Inhibition9.90[5][6]
3dTubulin Polymerization Inhibition0.45[7]

Experimental Protocols

General Synthesis of Triazolo[1,5-a]pyrimidine Derivatives

The most common and versatile method for the synthesis of the triazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-amino-1,2,4-triazole derivative and a 1,3-dicarbonyl compound.[1]

Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of the substituted 3-amino-1,2,4-triazole and the 1,3-dicarbonyl compound (e.g., a β-ketoester or a malonaldehyde derivative) in a suitable solvent such as ethanol (B145695) or acetic acid.

  • Reaction: Heat the reaction mixture to reflux for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter on ice.

  • Compound Addition: Add serial dilutions of the test compounds or control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as an inhibitor) to the reaction mixture.

  • Assay Initiation: Transfer the reaction mixtures to a pre-warmed 37°C microplate reader.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Plot the fluorescence intensity versus time. Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibitory compounds.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, a substrate peptide, and the CDK2/Cyclin A enzyme in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that quantify the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

experimental_workflow

cdk2_pathway

erk_pathway

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Triazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of triazolo[1,5-a]pyrimidine derivatives, a versatile scaffold with significant therapeutic potential. The protocols outlined below are based on established methodologies for the synthesis, biological evaluation, and mechanistic elucidation of this important class of compounds.

Introduction to Triazolo[1,5-a]pyrimidines

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities.[4][5][6] Its structural similarity to purines allows it to interact with a variety of biological targets, making it a valuable template for the design of novel therapeutic agents.[7] Molecules incorporating this core have been investigated for their anti-cancer, antimicrobial, anti-inflammatory, antiviral, and other pharmacological effects.[5][8] This document focuses on the SAR of these compounds, providing insights into the structural modifications that influence their biological activity.

Anticancer Activity

Triazolo[1,5-a]pyrimidine derivatives have emerged as promising anticancer agents, targeting various mechanisms involved in cancer progression.[9]

As Kinase Inhibitors

Several studies have focused on developing triazolo[1,5-a]pyrimidines as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

A series of derivatives have been synthesized and evaluated as multi-kinase inhibitors, targeting enzymes such as EGFR, VEGFR2, TrkA, and CDK2.[1] For instance, compound 12b from one study demonstrated potent inhibition across multiple kinases, with IC50 values of 2.19 μM for EGFR, 2.95 μM for VEGFR2, 3.49 μM for TrKA, and 9.31 μM for CDK2.[1] Further investigation showed moderate activity against FAK with an IC50 of 6.3 μM.[1] Another compound, 12c , displayed broad-spectrum antiproliferative activity against NCI cancer cell lines with a GI50 mean value of 3.51 μM.[1] These compounds were also found to induce cell cycle arrest at the G2/M phase in breast cancer cells.[1]

Another study identified a potent and selective CDK2 inhibitor from this class, with an IC50 of 120 nM and 167-fold selectivity over GSK-3β.[10]

Table 1: SAR of Triazolo[1,5-a]pyrimidines as Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (μM)Key Structural FeaturesReference
12b EGFR, VEGFR2, TrKA, CDK2, FAK2.19, 2.95, 3.49, 9.31, 6.3Specific substitutions on the pyrimidine (B1678525) ring[1]
12c Broad-spectrum antiproliferativeGI50 = 3.51Modifications on the triazole ring[1]
Unnamed CDK20.12Specific substitutions leading to high selectivity[10]
As Tubulin Polymerization Inhibitors

A distinct class of triazolo[1,5-a]pyrimidines has been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[11][12] A clear SAR has been established for optimal activity. For high potency, a (1S)-2,2,2-trifluoro-1-methylethylamino or an achiral 2,2,2-trifluoroethylamino group at the 5-position is required.[12][13] Additionally, fluoro atoms at the ortho positions of the phenyl ring are necessary for optimal activity.[12][13]

As Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibitors

A series of[1][2][3]triazolo[1,5-a]pyrimidine-based compounds were identified as potent inhibitors of LSD1/KDM1A.[3] Compound 5p showed potent inhibition of LSD1 with an IC50 of 0.154 μM and also inhibited the growth of MGC-803 and PC9 cells with IC50 values of 2.1 and 12.4 μM, respectively.[2][3]

Antimicrobial Activity

Triazolo[1,5-a]pyrimidines have also been investigated for their antibacterial properties.

Activity against Enterococcus faecium

A novel class of 1,2,4-triazolo[1,5-a]pyrimidines has been identified with activity against Enterococcus faecium, a challenging vancomycin-resistant pathogen.[14] The SAR of this series was investigated by modifying three positions on the scaffold (SAR1, SAR2, and SAR3). The initial lead compound showed a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against E. faecium.[14] The study revealed that substitution on the phenyl ring is necessary for antibacterial activity.[14]

Table 2: SAR of Triazolo[1,5-a]pyrimidines against E. faecium

CompoundModification SiteSubstituentMIC (μg/mL)Reference
Lead --8[14]
2 SAR1H (instead of 4-i-propyl)Inactive[14]

Experimental Protocols

General Synthesis of Triazolo[1,5-a]pyrimidines

A common method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents.[7]

Protocol: Three-Component Biginelli-like Heterocyclization [14]

  • Reactants: Aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles.

  • Reaction: Mix equimolar amounts of the three components in a suitable solvent (e.g., ethanol).

  • Conditions: Heat the reaction mixture under reflux for a specified time.

  • Work-up: Cool the reaction mixture, and collect the precipitated product by filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure triazolo[1,5-a]pyrimidine derivative.

Another synthetic approach involves the treatment of 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl[1][2][3]triazolo[1,5-a]pyrimidin-7-amine with an alcohol, a thiol, or an alkylamine to generate a library of compounds.[11][12]

In Vitro Kinase Inhibition Assay

Protocol: Multi-Kinase Inhibition Assay [1]

  • Enzymes: Recombinant TrkA, CDK2, VEGFR2, and EGFR.

  • Substrate: A suitable peptide substrate for each kinase.

  • Assay Buffer: Prepare a kinase assay buffer containing ATP.

  • Procedure:

    • Add the test compound (at various concentrations) to the wells of a microplate.

    • Add the kinase and substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at a specific temperature for a defined period.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Antiproliferative Assay

Protocol: MTT Assay for Cytotoxicity [2]

  • Cell Lines: Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay

Protocol: Broth Microdilution Method [14]

  • Bacterial Strain: Enterococcus faecium.

  • Medium: Cation-adjusted Mueller-Hinton broth.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microplate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening cluster_analysis Analysis & Optimization Scaffold_Selection Scaffold Selection (Triazolo[1,5-a]pyrimidine) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Biological_Screening Biological Screening (e.g., Kinase Assay, MIC) Library_Synthesis->Biological_Screening Test Compounds SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis Activity Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Design

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

ERK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Triazolopyrimidine Triazolo[1,5-a]pyrimidine Derivative (e.g., H12) Triazolopyrimidine->ERK Inhibition

Caption: Inhibition of the ERK signaling pathway by triazolopyrimidine derivatives.[2]

Synthesis_Protocol Start Start Mix_Reactants Mix Aldehyde, β-dicarbonyl, and 3-amino-1,2,4-triazole Start->Mix_Reactants Reflux Reflux Reaction Mixture Mix_Reactants->Reflux Cool_Filter Cool and Filter Precipitate Reflux->Cool_Filter Recrystallize Recrystallize for Purification Cool_Filter->Recrystallize End Pure Product Recrystallize->End

Caption: Flowchart for the synthesis of triazolo[1,5-a]pyrimidines.

References

In Vitro Testing Protocols for Triazolo[1,5-a]pyrimidine Compounds: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of triazolo[1,5-a]pyrimidine compounds, a class of heterocyclic molecules with significant interest in drug discovery, particularly for their potential as anticancer agents. These compounds have been shown to target various cellular processes, including cell proliferation, kinase signaling, and apoptosis. The following protocols and data summaries are intended to guide researchers in the systematic evaluation of novel triazolo[1,5-a]pyrimidine derivatives.

Quantitative Data Summary

The antiproliferative and enzyme inhibitory activities of various triazolo[1,5-a]pyrimidine and related pyrimidine (B1678525) derivatives are summarized below. These tables provide a comparative overview of the potency of different compounds against various cancer cell lines and molecular targets.

Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine and Related Compounds in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 1 HCC1937Breast Cancer7.01[1]
HeLaCervical Cancer11.0[1]
Compound 23 Bel-7402Liver Cancer15.0[2]
HT-1080Fibrosarcoma7.8[2]
Compound 13c HCT116Colon Cancer6.10[3]
HeLaCervical Cancer10.33[3]
MCF-7Breast Cancer2.42[3]
RDg A549Lung Cancer15.70[4]
Compound H12 MGC-803Gastric Cancer9.47[5][6]
HCT-116Colon Cancer9.58[5][6]
MCF-7Breast Cancer13.1[5][6]
Compound 14 MCF-7Breast Cancer0.045[7]
HCT-116Colon Cancer0.006[7]
HepG-2Liver Cancer0.048[7]
Compound 15 MCF-7Breast Cancer0.046[7]
HCT-116Colon Cancer0.007[7]
HepG-2Liver Cancer0.048[7]
Compound 6i MGC-803Gastric Cancer0.96[8][9]
Compound 26 HeLaCervical Cancer0.75[10]
A549Lung Cancer1.02[10]
Compound 36 MCF-7Breast Cancer4.93[11]

Table 2: Kinase Inhibitory Activity of Triazolo[1,5-a]pyrimidine and Related Compounds

Compound IDTarget KinaseIC50 (µM)Reference
Compound 13c EGFR0.087[3]
HER-20.078[3]
TOP-II31.56[3]
ARO0.156[3]
Compound 4 LSD1/KDM1A0.154[5][6]
Compound 5 CDK20.12[5][6]
Compound 13 CDK2/cyclin A20.081[7]
Compound 14 CDK2/cyclin A20.057[7]
Compound 15 CDK2/cyclin A20.119[7]
GCN2 Inhibitors (Compounds 1-9) GCN20.0186 - 0.0464[12]
Compound 11b Src kinase5.6[13]
Compound 12b EGFR (wild type)0.016[14]
EGFR (T790M mutant)0.236[14]
WS-383 DCN1-UBC12 Interaction0.011[15]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific triazolo[1,5-a]pyrimidine compound and cell lines being investigated.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of triazolo[1,5-a]pyrimidine compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HeLa, A549, MGC-803)[5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Triazolo[1,5-a]pyrimidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine compounds in culture medium. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity.[1] Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).[5][6]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[1][16]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[16]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with triazolopyrimidine compounds incubate_24h->treat_compounds incubate_48_72h Incubate for 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow

In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory effect of triazolo[1,5-a]pyrimidine compounds on the activity of specific kinases, such as EGFR, CDK2, or Src.[1][7][13] A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[17]

Materials:

  • Recombinant active kinase (e.g., EGFR, CDK2/cyclin A2, c-Src)[7][18]

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for Src)[18]

  • ATP (Adenosine 5'-triphosphate)

  • Triazolo[1,5-a]pyrimidine compounds dissolved in DMSO

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[18]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents[7][17]

  • 384-well or 96-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine compounds in kinase buffer. Also, prepare solutions of the kinase, substrate, and ATP in kinase buffer at the desired concentrations.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the compound dilution or DMSO (control), followed by 2 µL of the enzyme solution.[17] Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[17]

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[17]

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Simplified Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow start Start prepare_reagents Prepare compound dilutions, enzyme, substrate, and ATP start->prepare_reagents reaction_setup Add compound, enzyme, and substrate/ATP mix to plate prepare_reagents->reaction_setup incubate_reaction Incubate for 60 min reaction_setup->incubate_reaction stop_reaction Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate for 40 min stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detection Incubate for 30 min add_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence analyze_data Calculate IC50 values read_luminescence->analyze_data end End analyze_data->end

Kinase Inhibition Assay Workflow

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of triazolo[1,5-a]pyrimidine compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Triazolo[1,5-a]pyrimidine compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the triazolo[1,5-a]pyrimidine compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., ModFit LT, FlowJo).

Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This protocol is used to quantify the induction of apoptosis by triazolo[1,5-a]pyrimidine compounds.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Triazolo[1,5-a]pyrimidine compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound for a specified period (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of triazolo[1,5-a]pyrimidine compounds on the expression and phosphorylation status of proteins in specific signaling pathways (e.g., EGFR/AKT/ERK).[1][19][20]

Materials:

  • Cancer cell lines

  • Triazolo[1,5-a]pyrimidine compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways often modulated by triazolo[1,5-a]pyrimidine compounds.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Triazolopyrimidine Triazolo[1,5-a]pyrimidine Triazolopyrimidine->EGFR Inhibition EGF EGF EGF->EGFR

EGFR Signaling Pathway Inhibition

Apoptosis Induction Pathway

Apoptosis_Pathway cluster_mito Mitochondrial Pathway Triazolopyrimidine Triazolo[1,5-a]pyrimidine Bax Bax (Pro-apoptotic) Triazolopyrimidine->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Triazolopyrimidine->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of triazolo[1,5-a]pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of triazolo[1,5-a]pyrimidines, providing potential causes and actionable solutions.

1. Why is my reaction yield low or non-existent?

Low or no yield is a common problem that can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Impurities in the 3-aminotriazole or the 1,3-dicarbonyl compound can significantly hinder the reaction.

    • Solution: Ensure the purity of your starting materials by checking their analytical data (NMR, melting point). If necessary, purify them by recrystallization or column chromatography before use.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical for a successful synthesis.

    • Solution: The reaction conditions often need to be optimized for each specific substrate. Acetic acid is a commonly used solvent, sometimes with a catalytic amount of a stronger acid like sulfuric acid. In some cases, a basic catalyst may be more effective. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.

  • Atmospheric Moisture: Some reactions for the synthesis of triazolo[1,5-a]pyrimidines are sensitive to moisture.

    • Solution: Ensure that your glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), especially if you are using moisture-sensitive reagents.

  • Inefficient Mixing: For heterogeneous reactions, poor mixing can lead to low yields.

    • Solution: Ensure adequate stirring to facilitate contact between the reactants.

2. How can I control the regioselectivity of the reaction with unsymmetrical dicarbonyl compounds?

When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different regioisomers is possible.

  • Electronic and Steric Effects: The regioselectivity is often governed by the electronic and steric properties of the dicarbonyl compound. The more electrophilic carbonyl group will preferentially be attacked by the exocyclic amino group of the 3-aminotriazole.

    • Solution: Analyze the electronic nature of the substituents on the dicarbonyl compound to predict the major regioisomer. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon.

  • Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity.

    • Solution: Experiment with different acidic or basic catalysts and solvent polarities. For instance, a milder acid catalyst might favor the formation of one regioisomer over the other.

3. What are the common side products and how can I minimize their formation?

Side product formation can significantly reduce the yield and complicate the purification of the desired triazolo[1,5-a]pyrimidine.

  • Dimeric or Polymeric Byproducts: These can form, especially at high concentrations or temperatures, through intermolecular reactions.

    • Solution: Running the reaction at a lower concentration can disfavor these intermolecular side reactions. Slow addition of one of the reactants to the reaction mixture can also help to minimize the formation of these byproducts.

  • Incomplete Cyclization: Sometimes the intermediate from the initial condensation does not fully cyclize to form the final product.

    • Solution: Ensure adequate reaction time and temperature. Monitoring the reaction by TLC can help in determining the point of complete conversion.

4. What are the best practices for purifying triazolo[1,5-a]pyrimidines?

The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for purification.

    • Procedure: Choose a solvent or a solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica (B1680970) gel column chromatography is the standard method.

    • Procedure: Select an appropriate eluent system based on the polarity of the product. A gradient of solvents with increasing polarity (e.g., from hexane/ethyl acetate (B1210297) to dichloromethane/methanol) is often effective.

  • Washing: After filtration, washing the crude product with a suitable solvent can remove unreacted starting materials and soluble impurities.

    • Procedure: Use a solvent in which your product is sparingly soluble at room temperature, such as cold ethanol (B145695) or diethyl ether.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Triazolopyrimidines

ProductMethodSolventCatalystTimeYield (%)
Substituted triazolo[1,5-a]pyrimidineMicrowaveEthanolNone10-15 min70-85
Substituted triazolo[1,5-a]pyrimidineConventionalAcetic AcidH₂SO₄4-8 hours50-65
7-Aryl-5-methyl-2-amino-triazolo[1,5-a]pyrimidineMicrowaveDMFNone20 min88
7-Aryl-5-methyl-2-amino-triazolo[1,5-a]pyrimidineConventionalAcetic AcidNone6 hours75

Table 2: Effect of Solvent on the Yield of a Triazolo[1,5-a]pyrimidine Synthesis

SolventTemperature (°C)Time (h)Yield (%)
Toluene1202483
THF12024No Product
DMSO12024No Product
DMF12024Low
Acetonitrile12024Low
Pyridine1202476
Xylene1202469
Chlorobenzene1202479
Dry Toluene120589

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5,7-Disubstituted-triazolo[1,5-a]pyrimidines via Cyclocondensation

This protocol describes a general method for the synthesis of 5,7-disubstituted-triazolo[1,5-a]pyrimidines from 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound.

Materials:

  • 3-Amino-1,2,4-triazole

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, dibenzoylmethane)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating source (heating mantle or oil bath)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-amino-1,2,4-triazole (1 equivalent) in glacial acetic acid.

  • Add the 1,3-dicarbonyl compound (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (around 120 °C) with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration and wash it with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis of Triazolo[1,5-a]pyrimidines

This protocol provides a rapid and efficient method for the synthesis of triazolo[1,5-a]pyrimidines using microwave irradiation.

Materials:

  • 3-Amino-1,2,4-triazole

  • 1,3-Dicarbonyl compound

  • Ethanol or another suitable microwave-safe solvent

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 3-amino-1,2,4-triazole (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent).

  • Add the solvent (e.g., ethanol) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

  • After the irradiation is complete, cool the vial to room temperature.

  • The product may precipitate upon cooling. If so, collect it by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as needed.

Mandatory Visualization

Troubleshooting_Workflow cluster_purity Purity Issues cluster_tlc TLC Analysis start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions impure Impurities Detected check_purity->impure Impure check_tlc Analyze Reaction by TLC check_conditions->check_tlc unreacted_sm Unreacted Starting Materials Present check_tlc->unreacted_sm Yes sm_consumed Starting Materials Consumed check_tlc->sm_consumed No purify Purify Starting Materials impure->purify end Improved Yield purify->end optimize_conditions Optimize Temperature, Time, or Catalyst unreacted_sm->optimize_conditions side_products Significant Side Products Observed sm_consumed->side_products optimize_concentration Adjust Reactant Concentration side_products->optimize_concentration optimize_conditions->end optimize_concentration->end

Caption: Troubleshooting workflow for low yield in triazolo[1,5-a]pyrimidine synthesis.

Dimroth_Rearrangement start Triazolo[4,3-a]pyrimidine intermediate1 Protonation start->intermediate1 + H+ intermediate2 Ring Opening intermediate1->intermediate2 Nucleophilic Attack intermediate3 Tautomerization intermediate2->intermediate3 Proton Transfer intermediate4 Ring Closure intermediate3->intermediate4 Cyclization end Triazolo[1,5-a]pyrimidine intermediate4->end - H+

Caption: Simplified mechanism of the Dimroth rearrangement.

Technical Support Center: Overcoming Solubility Challenges of Triazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with triazolo[1,5-a]pyrimidine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome these common hurdles in your research.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the handling and formulation of triazolo[1,5-a]pyrimidine derivatives.

Q1: My triazolo[1,5-a]pyrimidine derivative has very low aqueous solubility, making it difficult to perform in vitro assays. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge with this class of compounds. Here are some initial troubleshooting steps:

  • Co-solvents: The use of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of your compound. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions. For aqueous buffers in biological assays, small percentages of co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be effective. It is crucial to determine the tolerance of your specific assay to the chosen co-solvent to avoid off-target effects.

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Triazolo[1,5-a]pyrimidines can have basic properties, and adjusting the pH of the solution to a more acidic range may increase solubility. It is recommended to determine the pH-solubility profile of your compound to identify the optimal pH for dissolution.

  • Gentle Heating and Sonication: In some instances, gentle warming or sonication of the solution can aid in the dissolution of your compound. However, it is important to be mindful of the compound's thermal stability to prevent degradation.

Q2: I've tried using co-solvents and adjusting the pH, but the solubility of my compound is still insufficient. What are the next steps?

A2: If basic methods are not sufficient, more advanced formulation strategies can be employed. These techniques aim to alter the physical or chemical properties of the compound to enhance its solubility. Key strategies include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can be achieved by methods such as solvent evaporation or melting.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and saturation solubility.

  • Co-crystals: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a coformer in a crystalline lattice. This can alter the physicochemical properties of the API, including solubility.

Q3: How do I choose the most suitable solubility enhancement technique for my specific triazolo[1,5-a]pyrimidine derivative?

A3: The choice of method depends on several factors, including the physicochemical properties of your compound (e.g., lipophilicity, melting point, pKa), the desired application (e.g., in vitro assay, in vivo study), and the required fold-increase in solubility. The following decision tree can guide your selection process:

G start Poorly Soluble Triazolopyrimidine Derivative check_ionizable Is the compound ionizable? start->check_ionizable ph_adjustment pH Adjustment & Salt Formation check_ionizable->ph_adjustment Yes lipophilic Is the compound highly lipophilic? check_ionizable->lipophilic No check_mp High Melting Point? solid_dispersion Solid Dispersion (Spray Drying, HME) check_mp->solid_dispersion Yes nanosuspension Nanosuspension check_mp->nanosuspension No co_crystal Co-crystals check_mp->co_crystal Consider cyclodextrin Cyclodextrin Complexation lipophilic->check_mp No lipophilic->cyclodextrin Yes

Caption: Decision tree for selecting a solubility enhancement strategy.

Quantitative Data on Solubility Enhancement

The following table summarizes available data on the solubility of some triazolo[1,5-a]pyrimidine and related derivatives, demonstrating the impact of structural modifications and formulation approaches.

Compound IDBase SolubilityMethod of EnhancementImproved SolubilityFold IncreaseReference
Thiouracil-5-sulfonamide derivative< 5 µg/mL (in water)Complexation with HP-β-CD> 7 µg/mL (in 0.1N HCl)>1.4[1]
GNF6702 (Triazolopyrimidine)< 5 µMStructural Modification (to Cmpd 19)16 - 50 µM~3-10[2]
Thiazolidinone Lead~0.1 µg/mLStructural Optimization0.5 µg/mL5[1]
DSM-1 (58)45-90 µM---[3]
DSM-190 (59)9-18 µM---[3]
DSM-265 (60)70-140 µM---[3]

Experimental Protocols

This section provides detailed methodologies for key solubility enhancement techniques. These are general protocols and may require optimization for your specific triazolo[1,5-a]pyrimidine derivative.

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound.

Materials:

  • Triazolo[1,5-a]pyrimidine derivative (powder)

  • Selected solvent (e.g., water, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the powdered compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker or use a magnetic stir bar.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, stop the agitation and allow any undissolved solid to settle.

  • Centrifuge the suspension at a high speed to pellet the remaining solid.

  • Carefully collect a known volume of the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility in µg/mL or µM.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Add excess compound to vial B Add known volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Analyze concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for thermodynamic solubility determination.

Protocol 2: Preparation of Nanosuspensions by Precipitation

This "bottom-up" method involves dissolving the drug in a solvent and then adding this solution to an anti-solvent to precipitate the drug as nanoparticles.

Materials:

  • Triazolo[1,5-a]pyrimidine derivative

  • Water-miscible organic solvent (e.g., DMSO, acetone, ethanol)

  • Aqueous anti-solvent (e.g., water)

  • Stabilizer (e.g., Poloxamer 188, PVP K30, Tween 80)

  • Magnetic stirrer

  • High-speed homogenizer or sonicator

Procedure:

  • Dissolve the triazolo[1,5-a]pyrimidine derivative in a suitable organic solvent to prepare the drug solution.

  • Dissolve a stabilizer in the aqueous anti-solvent to prepare the stabilizer solution.

  • With continuous stirring, slowly inject the drug solution into the stabilizer solution.

  • The drug will precipitate as nanoparticles.

  • Homogenize or sonicate the resulting suspension to further reduce the particle size and ensure uniformity.

  • Remove the organic solvent by evaporation under reduced pressure.

  • Characterize the nanosuspension for particle size, zeta potential, and drug content.

Protocol 3: Preparation of Amorphous Solid Dispersions by Solvent Evaporation

This method involves dissolving both the drug and a carrier in a common solvent, followed by evaporation of the solvent.

Materials:

  • Triazolo[1,5-a]pyrimidine derivative

  • Polymer carrier (e.g., PVP K30, HPMC, Eudragit)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve the triazolo[1,5-a]pyrimidine derivative and the polymer carrier in a common volatile organic solvent.

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature.

  • The resulting solid film or powder is the amorphous solid dispersion.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and dissolution properties.

Signaling Pathways and Logical Relationships

The following diagram illustrates a general troubleshooting workflow for addressing solubility issues in a research setting.

G start Initial Observation: Poor Solubility step1 Step 1: Basic Formulation - Co-solvents (DMSO, Ethanol) - pH adjustment - Gentle heating/sonication start->step1 check1 Solubility Sufficient? step1->check1 step2 Step 2: Advanced Formulation - Cyclodextrin Complexation - Solid Dispersions - Nanosuspensions - Co-crystals check1->step2 No end_ok Proceed with Experiment check1->end_ok Yes check2 Solubility Sufficient? step2->check2 step3 Step 3: Re-evaluate Compound - Structural modification - Prodrug approach check2->step3 No check2->end_ok Yes end_revisit Revisit Project Goals/ Select New Compound step3->end_revisit

Caption: Troubleshooting workflow for poor solubility.

This guide provides a starting point for addressing the solubility challenges associated with triazolo[1,5-a]pyrimidine derivatives. Successful solubility enhancement often requires a systematic approach and optimization of the chosen method for the specific compound of interest.

References

Optimization of reaction conditions for Dimroth rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Dimroth rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the Dimroth rearrangement?

The Dimroth rearrangement is a fundamental isomerization reaction in organic chemistry, primarily involving nitrogen-containing heterocyclic compounds.[1][2] It is characterized by the switching of positions between an endocyclic (within the ring) and an exocyclic (outside the ring) heteroatom, most commonly nitrogen.[1] Discovered by Otto Dimroth in 1909, this reaction is a powerful tool in synthetic chemistry, particularly for creating substituted pyrimidines, triazoles, and quinazolines, which are common motifs in active pharmaceutical ingredients (APIs).[1][3][4]

Q2: What is the underlying mechanism of the reaction?

The reaction typically proceeds through a three-stage sequence known as the ANRORC mechanism: A ddition of a N ucleophile, R ing-O pening, and R ing-C losure.[1][5]

  • Nucleophilic Addition: A nucleophile (often hydroxide (B78521) or an amine) attacks an electron-deficient carbon atom in the heterocyclic ring.

  • Ring Opening: The attack leads to the cleavage of a C-N bond, opening the heterocyclic ring to form a more flexible intermediate.

  • Ring Closure: Following bond rotation, an intramolecular cyclization occurs, forming a new, rearranged heterocyclic ring, which is an isomer of the starting material.[1][6]

Q3: What is the primary driving force for the Dimroth rearrangement?

The fundamental driving force is the thermodynamic stability of the final product.[1][6] The reaction proceeds in the direction that leads to a more stable, lower-energy isomeric product. This thermodynamic advantage is often significant enough to drive the reaction to completion, even if the activation energy is high.[1][6]

Q4: What are the key factors that influence the reaction's success?

The rate and outcome of the Dimroth rearrangement are highly sensitive to several factors:

  • pH of the Medium: The reaction rate is strongly dependent on pH.[1][5] It can be catalyzed by acids, bases (alkali), heat, or light.[5] Basic conditions are frequently employed, especially for substrates like imidazo[1,2-a]pyrimidines.[1][7]

  • Substituents: The electronic nature of substituents on the heterocyclic ring has a profound influence.

    • Electron-withdrawing groups (e.g., -NO₂, -Br) decrease the electron density of the ring, making it more susceptible to nucleophilic attack and thus accelerating the reaction.[1][5][7]

    • Electron-releasing groups (e.g., alkyl) stabilize the ring and can slow down the rearrangement.[1]

  • Temperature: Higher temperatures generally accelerate the reaction. The use of microwave heating has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods.[1]

  • Solvent: The choice of solvent can influence the stability of intermediates and the overall reaction equilibrium. For example, some rearrangements proceed in hot, basic solutions but can reverse (retrogress) in hot, neutral solvents.[8]

Troubleshooting Guide

Q5: I am observing very low or no product yield. What are the common causes and solutions?

Low yield is a frequent issue. The following workflow can help diagnose the problem.

G start Low or No Yield Observed check_pH Is the pH optimal? (Acidic/Basic Catalysis) start->check_pH adjust_pH Action: Adjust pH. Titrate with acid/base. Ref. [2, 6] check_pH->adjust_pH No check_temp Is the temperature sufficiently high? check_pH->check_temp Yes success Problem Solved adjust_pH->success increase_temp Action: Increase temperature or switch to microwave heating. Ref. [1, 2] check_temp->increase_temp No check_substituents Does the substrate have electron-releasing groups? check_temp->check_substituents Yes increase_temp->success harsher_cond Action: Use harsher conditions (stronger base, higher temp) or modify substrate. Ref. [1] check_substituents->harsher_cond Yes check_time Is the reaction time sufficient? check_substituents->check_time No harsher_cond->success increase_time Action: Extend reaction time and monitor by TLC/LCMS. Ref. [7] check_time->increase_time No check_time->success Yes increase_time->success

Caption: Troubleshooting workflow for low reaction yield.

Q6: The reaction is generating unexpected side products and impurities. How can I improve selectivity?

The Dimroth rearrangement itself can be an undesired side reaction, leading to structural misassignments.[1][9]

  • Cause: The intended product is undergoing a subsequent Dimroth rearrangement under the reaction conditions. This is common with imidazo[1,2-a]pyrimidines in basic media.[1][9]

    • Solution: Carefully control the pH and temperature. Consider milder conditions, such as using a thiol-based catalyst at a neutral pH to avoid degradation or side reactions associated with highly alkaline environments.[10]

  • Cause: An alternative reaction pathway, such as a[1][3]-sigmatropic shift, may be competing with the ANRORC mechanism, especially under neutral or acidic conditions.[1][11]

    • Solution: Modify the reaction conditions to favor the Dimroth pathway. Shifting to basic conditions may favor the ANRORC mechanism over a sigmatropic shift.

  • Cause: The product is not thermodynamically favored, or the reaction is reversible.

    • Solution: Analyze the thermodynamic stability of both the starting material and the desired product. In some cases, the reverse reaction is favored in neutral solvents, so ensure the workup conditions are appropriate (e.g., avoid prolonged heating in neutral solvents).[8]

Q7: My product's analytical data doesn't match the expected structure. Could a rearrangement have occurred unexpectedly?

Yes, this is a significant challenge. The Dimroth rearrangement can lead to incorrect structural assignments if not anticipated.[1][12]

  • Recommendation: Always perform rigorous structural verification. If a rearrangement is suspected, techniques like ¹⁵N-labelling studies can definitively track the movement of nitrogen atoms and confirm the final structure.[12] Comparing ¹H NMR spectra can also help distinguish between regioisomers.[12]

Data Presentation: Optimizing Reaction Parameters

Quantitative data from various studies are summarized below to guide experimental design.

Table 1: General Influence of Reaction Parameters on Dimroth Rearrangement

ParameterEffect on ReactionTypical Conditions & Remarks
Catalyst Can be acid, base, heat, or light-catalyzed.[5]Bases (e.g., NaOH, KOH) are common for pyrimidines.[5] Acids are used for triazolo[4,3-c]pyrimidines.[13][14]
Temperature Rate increases with temperature.Ranges from room temperature to >180°C.[5][15] Microwave heating significantly accelerates the reaction.[1]
pH Rate is highly pH-dependent.[1][5][7]High pH (>10) is effective but can cause degradation.[10] Milder pH (~7) is possible with specific catalysts.[10]
Solvent Affects solubility and equilibrium.Protic solvents like water or alcohols are common for base-catalyzed reactions. Pyridine is used for some triazoles.[1][2]
Substituents Electron-withdrawing groups accelerate; electron-releasing groups decelerate.[1][5]A nitro group can significantly increase the reaction rate.[7][9]

Table 2: Comparison of Heating Methods for the Synthesis of Vandetanib Intermediate

Heating MethodTemperatureTimeYieldReference
Microwave130 °C45 minutesHigh (Not specified)[1]
ConventionalNot specifiedMuch longerSignificantly lower[1]

Experimental Protocols & Visualizations

General Experimental Protocol (Base-Catalyzed)
  • Setup: Dissolve the heterocyclic substrate in an appropriate solvent (e.g., water, ethanol).

  • Catalysis: Add an aqueous solution of a base (e.g., 2M NaOH) to achieve the desired pH.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 50-100°C or using a microwave reactor) and maintain for the required duration.

  • Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the base with a suitable acid (e.g., HCl).

  • Purification: Extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography or recrystallization.

ANRORC Mechanism Diagram

The following diagram illustrates the accepted ANRORC mechanism for the Dimroth rearrangement.

Caption: The ANRORC pathway of the Dimroth rearrangement.

References

Technical Support Center: Enhancing the Potency of Triazolo[1,5-a]pyrimidine Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the potency of triazolo[1,5-a]pyrimidine anticancer agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of triazolo[1,5-a]pyrimidine anticancer agents?

A1: Triazolo[1,5-a]pyrimidines are a versatile class of compounds that have been shown to target several key components in cancer cells. The most commonly reported mechanisms of action include tubulin polymerization inhibition and the inhibition of various protein kinases.[1][2] Specifically, they can interfere with microtubule dynamics, which is crucial for cell division, and they can block signaling pathways that are essential for cancer cell proliferation and survival.[2][3] Some derivatives have also been identified as potent inhibitors of S-phase kinase-associated protein 2 (Skp2), which is involved in cell cycle regulation.[4][5]

Q2: Which structural features of the triazolo[1,5-a]pyrimidine scaffold are most critical for enhancing anticancer potency?

A2: Structure-activity relationship (SAR) studies have identified several key positions on the triazolo[1,5-a]pyrimidine core that can be modified to significantly enhance anticancer activity. Potency is often influenced by substitutions at the C2, C5, and C7 positions. For instance, introducing specific functional groups at these positions can lead to improved antiproliferative effects. Additionally, modifications to a phenyl ring substituent are also crucial for optimizing activity.[6]

Q3: How can I overcome multidrug resistance when working with triazolo[1,5-a]pyrimidine derivatives?

A3: Certain triazolo[1,5-a]pyrimidine derivatives have been shown to overcome resistance mediated by several multidrug resistance transporter proteins.[6] If you are encountering resistance in your experiments, consider synthesizing or testing analogs with structural modifications that have been reported to be effective in resistant cell lines. Lead compounds that inhibit tubulin polymerization have demonstrated efficacy in overcoming this type of resistance.[6]

Q4: My triazolo[1,5-a]pyrimidine compound shows low potency in vitro. What are some initial troubleshooting steps?

A4: If your compound is exhibiting low potency, first verify its purity and structural integrity using analytical methods such as NMR and mass spectrometry. Next, consider the possibility that the compound may not be effectively penetrating the cell membrane. You could explore derivatives with improved lipophilicity. It is also important to ensure that the chosen cancer cell line is a suitable model for the intended molecular target of your compound. If the mechanism of action is unknown, screening against a panel of cancer cell lines with different genetic backgrounds can provide valuable insights.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.
  • Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.

    • Solution: Optimize the cell seeding density for your specific cell line to ensure logarithmic growth throughout the duration of the assay. Perform a growth curve analysis to determine the optimal density.

  • Possible Cause 2: Compound Solubility. Poor solubility of the test compound can result in inaccurate concentrations and inconsistent effects.

    • Solution: Ensure your compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium. Visually inspect for any precipitation. If solubility is an issue, consider using a different solvent or synthesizing more soluble analogs.

  • Possible Cause 3: Assay Incubation Time. The duration of compound exposure can significantly impact the IC50 value.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired antiproliferative effect.

Issue 2: No significant inhibition of the target kinase in an in vitro assay.
  • Possible Cause 1: Incorrect Assay Conditions. The buffer composition, ATP concentration, and enzyme concentration can all affect the outcome of a kinase assay.

    • Solution: Ensure that the assay conditions are optimized for the specific kinase you are targeting. The ATP concentration should ideally be close to the Km value for ATP of the kinase.

  • Possible Cause 2: Compound Inactivity. The compound may not be an inhibitor of the selected kinase.

    • Solution: Consider screening your compound against a panel of kinases to identify its primary target. If the compound was designed to target a specific kinase, review the SAR data to see if modifications could improve its inhibitory activity.

Data Presentation

Table 1: Antiproliferative Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives

CompoundTarget/MechanismCell LineIC50 (µM)Reference
Compound 19 AntitumorBel-740212.3
HT-10806.1
Compound H12 ERK Signaling SuppressionMGC-8039.47[1]
HCT-1169.58[1]
MCF-713.1[1]
Compound 26 Tubulin Polymerization InhibitorHeLa0.75[3]
A5491.02[3]
Compound E35 SKP2 InhibitorMGC-803-[4][5]
Compound 6i Apoptosis InductionMGC-8030.96[7][8]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of triazolo[1,5-a]pyrimidine derivatives on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Triazolo[1,5-a]pyrimidine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of triazolo[1,5-a]pyrimidine compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at the desired concentration for a specified time.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of triazolo[1,5-a]pyrimidine compounds on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds, positive control (e.g., paclitaxel), and negative control (e.g., nocodazole)

  • 96-well black plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare a tubulin reaction mix on ice containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter.

  • Add the test compound, controls, or vehicle to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes).

  • Plot the fluorescence intensity against time to generate polymerization curves and determine parameters such as the maximum rate of polymerization and the final polymer mass.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) synthesis Synthesis of Triazolo[1,5-a]pyrimidine Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization viability Cell Viability Assay (MTT) characterization->viability target_assay Target-Based Assay (e.g., Kinase, Tubulin) viability->target_assay mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) target_assay->mechanism xenograft Xenograft Tumor Models mechanism->xenograft toxicity Toxicity Studies xenograft->toxicity

Caption: Experimental workflow for the development and evaluation of triazolo[1,5-a]pyrimidine anticancer agents.

ERK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Agent Triazolo[1,5-a]pyrimidine Inhibitor Agent->MEK Agent->ERK

Caption: Simplified ERK signaling pathway and potential inhibition points for triazolo[1,5-a]pyrimidine agents.

SKP2_pathway SCF_complex SCF (Skp1-Cul1-F-box) E3 Ubiquitin Ligase p27 p27 (CDK Inhibitor) SCF_complex->p27 Ubiquitination & Degradation Skp2 Skp2 Skp2->SCF_complex Substrate Recognition CDK2_CyclinE CDK2/Cyclin E p27->CDK2_CyclinE Inhibits G1_S_transition G1/S Phase Transition CDK2_CyclinE->G1_S_transition Agent Triazolo[1,5-a]pyrimidine SKP2 Inhibitor Agent->Skp2 Inhibits Interaction with SCF

Caption: The SKP2-mediated degradation of p27 and its inhibition by triazolo[1,5-a]pyrimidine agents.

References

Technical Support Center: Reducing Off-Target Effects of Triazolo[1,5-a]pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of triazolo[1,5-a]pyrimidine-based drugs. The focus is on identifying and mitigating off-target effects to ensure data integrity and guide the development of more selective therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the common molecular targets of triazolo[1,5-a]pyrimidine-based drugs and their associated off-target concerns?

A1: The triazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore found in compounds targeting a range of proteins. A primary class of targets includes protein kinases, where the scaffold can mimic the adenine (B156593) region of ATP, leading to competitive inhibition.[1] However, due to the conserved nature of the ATP-binding site across the kinome, off-target kinase inhibition is a significant concern, potentially leading to unintended cellular effects and toxicity.[2] Another important class of targets is tubulin, where some triazolo[1,5-a]pyrimidine derivatives promote its polymerization.[3] Off-target effects in this context could involve interactions with other cytoskeletal components or proteins with nucleotide-binding pockets. Additionally, this scaffold has been identified in inhibitors of other enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) and in molecules targeting protein-protein interactions, such as the DCN1-UBC12 interface.[4][5]

Q2: My experimental results (e.g., unexpected phenotype, cell toxicity) are inconsistent with the known function of the primary target of my triazolo[1,5-a]pyrimidine-based drug. How can I determine if this is due to an off-target effect?

A2: This is a strong indication of potential off-target activity. To investigate this, a systematic approach is recommended. First, perform a dose-response analysis to determine if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for the intended target. High concentrations are more likely to engage lower-affinity off-targets. Second, use a structurally unrelated inhibitor for the same primary target. If this second inhibitor does not reproduce the phenotype, it strengthens the hypothesis of an off-target effect. Finally, consider performing a rescue experiment by introducing a drug-resistant mutant of the primary target into your cells. If the phenotype persists, it is likely caused by off-target interactions.

Q3: What are the initial steps to improve the selectivity of a promising triazolo[1,5-a]pyrimidine-based hit compound?

A3: Improving selectivity is a key challenge in drug development. A foundational step is to obtain a high-resolution co-crystal structure of your compound bound to its primary target. This structural information is invaluable for identifying opportunities for structure-based drug design. Modifications can be made to the triazolopyrimidine scaffold to exploit differences in the amino acid residues between the target and off-target kinases, particularly at the "gatekeeper" residue, which controls access to a hydrophobic pocket. Introducing bulky substituents that are accommodated by a smaller gatekeeper residue in the target kinase but clash with a larger one in off-target kinases is a common strategy. Furthermore, exploring different substitution patterns on the pyrimidine (B1678525) and triazole rings can modulate the inhibitor's interactions and improve its selectivity profile.

Q4: How can I experimentally profile the selectivity of my triazolo[1,5-a]pyrimidine-based inhibitor?

A4: A multi-tiered approach is recommended. Initially, screen the compound at a single high concentration (e.g., 1-10 µM) against a broad panel of kinases (kinome scanning). This will provide a general overview of its selectivity. For any kinases that show significant inhibition, a follow-up dose-response analysis should be performed to determine the IC50 or Kd values. Several techniques are available for this, including radiometric assays, fluorescence-based assays, and binding assays. For a more physiologically relevant assessment, cell-based assays such as the NanoBRET Target Engagement Assay or the Cellular Thermal Shift Assay (CETSA) can be employed to confirm target engagement and selectivity within a cellular context.[6][7]

Troubleshooting Guides

Problem 1: High background or false positives in a biochemical kinase assay.

Possible Cause:

  • Compound Interference: The triazolo[1,5-a]pyrimidine compound may interfere with the assay detection system (e.g., fluorescence quenching/enhancement, inhibition of luciferase).

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that non-specifically inhibit the kinase.

  • Contaminated Reagents: Buffers or other assay components may be contaminated with ATP or other interfering substances.

Troubleshooting Workflow:

G cluster_start cluster_steps cluster_outcomes start Start Troubleshooting interference Run 'No-Enzyme' Control (Compound + Substrate + ATP + Detection Reagent) start->interference interference_pos Signal Increases with Compound? Yes -> Compound interferes with detection. interference->interference_pos interference_neg No -> Proceed to next step. interference->interference_neg aggregation Run Assay with 0.01% Triton X-100 aggregation_pos Inhibition Potency Reduced? Yes -> Compound aggregation is likely. aggregation->aggregation_pos aggregation_neg No -> Proceed to next step. aggregation->aggregation_neg reagents Test Reagents Individually reagents_pos Contamination Identified? Yes -> Replace contaminated reagent. reagents->reagents_pos reagents_neg No -> Consider other factors. reagents->reagents_neg interference_neg->aggregation aggregation_neg->reagents

Caption: Troubleshooting workflow for high background in kinase assays.

Problem 2: Discrepancy between biochemical assay potency (IC50) and cellular activity (EC50).

Possible Cause:

  • Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.

  • High Cellular ATP: The intracellular concentration of ATP (mM range) is much higher than that used in most biochemical assays (µM range), leading to increased competition for ATP-competitive inhibitors.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), actively removing it from the cell.

  • Compound Metabolism: The compound may be rapidly metabolized within the cell into an inactive form.

Troubleshooting Strategies:

  • Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability) or experimental assays to determine the compound's ability to cross the cell membrane.

  • Measure Cellular Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound is reaching and binding to its target inside the cell.[6][8]

  • Vary ATP Concentration in Biochemical Assays: Perform biochemical assays at ATP concentrations that mimic physiological levels to better correlate with cellular activity.

  • Use Efflux Pump Inhibitors: Co-incubate cells with known efflux pump inhibitors to see if the cellular potency of your compound increases.

  • Metabolic Stability Assays: Assess the compound's stability in the presence of liver microsomes or hepatocytes to determine its metabolic half-life.

Data Presentation

The following tables provide examples of quantitative data for triazolo[1,5-a]pyrimidine and related heterocyclic compounds, illustrating on-target potency and selectivity.

Table 1: Selectivity Profile of a Triazolo[1,5-a]pyrimidinone-Based TYK2 Inhibitor [9]

KinaseIC50 (nM)Selectivity vs. TYK2
TYK2 5.0 1x
JAK1>10,000>2000x
JAK2>10,000>2000x
JAK3>10,000>2000x

Table 2: Activity of a Triazolo[1,5-a]pyrimidine-Based DCN1-UBC12 Interaction Inhibitor [4]

AssayIC50 (nM)
DCN1-UBC12 Interaction 11
Kinase Panel (selected)>10,000

Table 3: Antiparasitic Activity and Mammalian Cell Cytotoxicity of a Triazolopyrimidine Compound [1]

Organism/Cell LineEC50 (µM)Selectivity Index
T. cruzi 0.05 >1000
Mammalian Cells (CRL-8155)>50-

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for IC50 Determination

This protocol provides a general method for determining the potency of a triazolo[1,5-a]pyrimidine-based inhibitor using a radiometric assay with [γ-³³P]ATP.

Materials:

  • Purified kinase

  • Peptide substrate

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • [γ-³³P]ATP

  • Non-radioactive ATP

  • Triazolo[1,5-a]pyrimidine inhibitor stock solution in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the triazolo[1,5-a]pyrimidine inhibitor in kinase assay buffer.

  • In a reaction tube, combine the kinase, peptide substrate, and the diluted inhibitor or DMSO (for control).

  • Initiate the reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity on the paper using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to confirm the binding of a triazolo[1,5-a]pyrimidine-based drug to its target protein in intact cells.[10]

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • Triazolo[1,5-a]pyrimidine inhibitor

  • PBS with protease inhibitors

  • Thermal cycler

  • Lysis buffer

  • Western blotting reagents and antibodies specific for the target protein

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat the cells with the triazolo[1,5-a]pyrimidine inhibitor at various concentrations or with a vehicle control (DMSO) for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the soluble protein fractions by Western blotting using an antibody specific to the target protein.

  • Quantify the band intensities at each temperature for both the treated and control samples.

  • Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway with a Hypothetical Triazolopyrimidine Inhibitor

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor Triazolopyrimidine Inhibitor Inhibitor->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: PI3K/AKT pathway inhibited by a triazolopyrimidine drug.

MAPK/ERK Signaling Pathway with a Hypothetical Triazolopyrimidine Inhibitor

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor Triazolopyrimidine Inhibitor Inhibitor->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: MAPK/ERK pathway inhibited by a triazolopyrimidine drug.

GCN2 Signaling Pathway in Response to Amino Acid Deprivation

GCN2_Pathway cluster_stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA_Deprivation Amino Acid Deprivation Uncharged_tRNA Uncharged tRNA AA_Deprivation->Uncharged_tRNA Increases GCN2 GCN2 Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P P-eIF2α eIF2a->eIF2a_P Global_Translation Global Protein Translation eIF2a_P->Global_Translation Inhibits ATF4_Translation ATF4 Translation eIF2a_P->ATF4_Translation Upregulates ATF4 ATF4 ATF4_Translation->ATF4 Stress_Response_Genes Stress Response Gene Expression ATF4->Stress_Response_Genes Activates

References

Technical Support Center: Interpreting NMR Spectra of Substituted Triazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted triazolo[1,5-a]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between the regioisomeric[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-a]pyrimidine systems using NMR?

A: While ¹H and ¹³C NMR can show subtle differences, the most definitive method is using ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments.[4] These two isomers can be unambiguously differentiated by measuring their ¹⁵N chemical shifts indirectly.[4] This technique is also effective in confirming the occasional conversion of the [4,3-a] isomer to the more stable [1,5-a] form.[4]

Q2: My NMR spectrum shows more signals than expected for my target compound. What are the common causes?

A: Several factors can lead to a more complex spectrum than anticipated:

  • Rotamers: If a substituent has restricted rotation around a single bond on the NMR timescale, you may observe separate signals for each rotational isomer (rotamer).[3]

  • Tautomerism: Appropriately substituted triazolopyrimidines, particularly those with hydroxyl or mercapto groups, can exist in different tautomeric forms (e.g., oxo- or thioxo- forms), each giving a distinct set of NMR signals.

  • Impurities: Residual solvents (e.g., ethyl acetate, acetone) or byproducts from the synthesis can introduce extra peaks.[3]

  • Concentration Effects: At high concentrations, bimolecular interactions can sometimes cause slight shifts or changes in the appearance of peaks compared to more dilute samples.[3]

Q3: How do substituents typically affect the chemical shifts of the core ring protons?

A: The electronic properties of substituents significantly influence the chemical shifts of the triazolo[1,5-a]pyrimidine core protons. Electron-donating groups (EDGs) generally cause upfield shifts (to lower ppm values) by increasing electron density on the ring. Conversely, electron-withdrawing groups (EWGs) cause downfield shifts (to higher ppm values) by decreasing electron density. The position of the substituent dictates which protons are most affected.

Q4: I see a broad peak in my ¹H NMR spectrum. How can I confirm if it's an -NH or -OH proton?

A: The most common method is a D₂O exchange experiment.[3] Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum.[3] Labile protons (like those in -OH or -NH groups) will exchange with deuterium, causing the peak to diminish or disappear entirely from the ¹H spectrum.[3]

Troubleshooting Guides

Issue 1: Peak Overlap and Poor Spectral Resolution

Symptom: Protons in the aromatic or substituted aliphatic regions of the ¹H NMR spectrum are crowded together, making it difficult or impossible to assign multiplicities and obtain accurate integrations.[3]

Troubleshooting Workflow:

G start Poor Resolution or Peak Overlap Observed solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆ or DMSO-d₆) start->solvent Different solvent polarity can alter chemical shifts temp Acquire Spectrum at Elevated Temperature solvent->temp Still Overlapped resolved Spectrum Resolved solvent->resolved Successful two_d Perform 2D NMR Experiments (COSY, HSQC) temp->two_d Still Overlapped temp->resolved Successful (especially for rotamers) two_d->resolved Disperses signals into a second dimension

Caption: Troubleshooting workflow for poor NMR spectral resolution.

Detailed Steps:

  • Change Solvent: Often, switching to a solvent with a different polarity or aromaticity (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) will induce differential shifts in the overlapping protons, improving separation.[3]

  • Vary Temperature: If the presence of rotamers is suspected, acquiring the spectrum at a higher temperature can increase the rate of bond rotation, causing the distinct signals to coalesce into a single, averaged peak.[3]

  • Use 2D NMR: Experiments like ¹H-¹H COSY can help identify coupled protons even in a crowded region. A ¹H-¹³C HSQC is particularly useful as it disperses the proton signals along the much wider ¹³C chemical shift range, often resolving the overlap.[5]

Issue 2: Ambiguous Signal Assignment for Core Protons and Carbons

Symptom: It is unclear which signal corresponds to a specific proton or carbon atom in the triazolopyrimidine structure.

Solution: Utilize a Combination of 2D NMR Experiments. A suite of 2D NMR experiments is the most powerful tool for unambiguous structure elucidation and signal assignment.[1][6]

G cluster_experiments 2D NMR Experiment cluster_info Provides This Information COSY ¹H-¹H COSY J_info Proton-Proton (²J, ³J) Coupling Networks COSY->J_info HSQC ¹H-¹³C HSQC C_H_info Direct Carbon-Proton (¹J) Correlations HSQC->C_H_info HMBC ¹H-¹³C HMBC LR_info Long-Range Carbon-Proton (²J, ³J, ⁴J) Correlations HMBC->LR_info NOESY ¹H-¹H NOESY Space_info Proton-Proton Through-Space Proximity (<5 Å) NOESY->Space_info

Caption: Information derived from common 2D NMR experiments.

Detailed Steps:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2 or 3 bonds). Cross-peaks in a COSY spectrum connect coupled protons, helping to map out spin systems within your molecule.[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This shows correlations between protons and the carbons they are directly attached to (one-bond ¹JCH coupling).[5] It is invaluable for assigning carbons that have attached protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2 to 4 bonds).[1] It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other experiments which show through-bond connectivity, NOESY shows through-space correlations.[7][8] Cross-peaks connect protons that are physically close to each other (generally < 5 Å), which is essential for determining stereochemistry and the 3D conformation of the molecule.[7][8]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges for the Triazolo[1,5-a]pyrimidine Core
Proton PositionTypical Chemical Shift (δ, ppm)Notes
H-28.0 - 8.5Generally a singlet. Position can vary based on substitution at C-5 and C-7.
H-57.0 - 9.0Often a doublet, coupled to H-6 (if present). Highly sensitive to substitution at C-5 and C-7.[9]
H-78.5 - 9.5Often a doublet, coupled to H-6 (if present). Typically the most downfield proton.
CH₃ (at C5/C7)2.5 - 3.0Methyl protons on the pyrimidine (B1678525) ring.[9]
OCH₃3.8 - 4.2Methoxy protons, typically sharp singlets.

Note: Ranges are approximate and can vary significantly based on solvent and the electronic nature of substituents.

Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges for the Triazolo[1,5-a]pyrimidine Core
Carbon PositionTypical Chemical Shift (δ, ppm)
C-2150 - 155
C-3a145 - 150
C-5110 - 140
C-6105 - 120
C-7155 - 165
C=O160 - 175

Note: Assignments should be confirmed with 2D NMR experiments like HSQC and HMBC.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR
  • Weigh Sample: Accurately weigh 5-10 mg of the purified substituted triazolo[1,5-a]pyrimidine compound.

  • Add Solvent: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent contains an internal standard like tetramethylsilane (B1202638) (TMS).

  • Dissolve: Cap the tube and gently vortex or invert it until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may help. Poor solubility can lead to broad peaks.[3]

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube to ensure a homogeneous sample.

  • Analyze: Insert the tube into the NMR spectrometer and proceed with instrument tuning (locking and shimming) before data acquisition.

Protocol 2: D₂O Exchange for Identification of Labile Protons
  • Acquire Initial Spectrum: Prepare and run a standard ¹H NMR spectrum of the sample as described in Protocol 1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube securely and shake it vigorously for 20-30 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Allow the sample to settle, then re-insert it into the spectrometer. Re-acquire the ¹H NMR spectrum using the exact same parameters as the initial scan.

  • Compare Spectra: Compare the "before" and "after" spectra. Peaks corresponding to exchangeable protons (-NH, -OH, -COOH) will have significantly decreased in intensity or disappeared completely in the second spectrum.[3]

References

Technical Support Center: Troubleshooting Biological Assay Interference with Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating biological assay interference caused by triazolopyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are triazolopyrimidines and why are they common in drug discovery?

Triazolopyrimidines are a class of heterocyclic compounds that are structurally similar to purines. This structural mimicry allows them to interact with a wide range of biological targets, making them a popular scaffold in medicinal chemistry for developing new therapeutic agents against cancer, infectious diseases, and inflammatory conditions.[1][2][3][4]

Q2: What is assay interference and why is it a concern with triazolopyrimidines?

Assay interference refers to any artifact in a biological assay that leads to false-positive or false-negative results. Triazolopyrimidines, like many other classes of small molecules, can be prone to causing assay interference. This is often because they can be classified as Pan-Assay Interference Compounds (PAINS), which are known to interact non-specifically with various assay components.[5][6][7] Failure to identify these interferences early can lead to wasted time and resources pursuing compounds that lack true, specific biological activity.

Q3: What are the common types of assay interference caused by triazolopyrimidines?

The most common types of interference observed with triazolopyrimidine compounds include:

  • Autofluorescence: The compound itself emits light when excited at the same wavelength as the assay's fluorophore, leading to a false-positive signal.

  • Fluorescence Quenching: The compound absorbs the excitation or emission energy of the assay's fluorophore, leading to a false-negative signal.[8]

  • Luciferase Inhibition: The compound directly inhibits the luciferase enzyme commonly used in reporter gene assays, leading to a false-negative or false-positive result depending on the assay design.[9]

  • Compound Aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.

  • Nonspecific Protein Reactivity: The compound may react non-specifically with proteins in the assay, leading to misleading results.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments with triazolopyrimidine compounds.

Issue 1: Inconsistent or non-reproducible results in fluorescence-based assays.

Question: My triazolopyrimidine compound shows variable activity in my fluorescence-based assay. What could be the cause?

Answer: Inconsistent results in fluorescence assays are often due to compound autofluorescence or quenching. It is crucial to perform control experiments to identify the source of the interference.

G start Start: Inconsistent Fluorescence Signal check_autofluorescence Run Compound-Only Control (Assess Autofluorescence) start->check_autofluorescence autofluorescent Compound is Autofluorescent check_autofluorescence->autofluorescent check_quenching Run Fluorophore + Compound Control (Assess Quenching) autofluorescent->check_quenching No mitigation_auto Mitigation Strategies: - Use red-shifted fluorophore - Subtract background fluorescence - Change assay technology autofluorescent->mitigation_auto Yes quenching Compound is Quenching check_quenching->quenching no_interference No Direct Interference Detected quenching->no_interference No mitigation_quench Mitigation Strategies: - Decrease compound concentration - Use a brighter fluorophore - Change assay technology quenching->mitigation_quench Yes other_issues Investigate other potential issues: - Compound instability - Aggregation no_interference->other_issues

Caption: Troubleshooting workflow for fluorescence assay interference.

Issue 2: Apparent inhibition in a luciferase reporter assay.

Question: My triazolopyrimidine compound is showing inhibitory activity in my luciferase-based reporter assay. How can I confirm this is a real effect on my target pathway?

Answer: Triazolopyrimidines can directly inhibit luciferase enzymes. It is essential to perform a counter-screen to rule out this possibility.

G start Start: Apparent Inhibition in Luciferase Reporter Assay counterscreen Perform Luciferase Counter-Screen (recombinant enzyme + compound) start->counterscreen inhibits_luciferase Compound Inhibits Luciferase? counterscreen->inhibits_luciferase true_hit Compound is a Potential True Hit on the Pathway inhibits_luciferase->true_hit No false_positive Compound is a False Positive due to Luciferase Inhibition inhibits_luciferase->false_positive Yes orthogonal_assay Confirm with an Orthogonal Assay (e.g., qPCR, Western Blot) true_hit->orthogonal_assay change_reporter Consider using a different reporter system (e.g., beta-lactamase) false_positive->change_reporter

Caption: Workflow to identify false positives from luciferase inhibition.

Quantitative Data on Compound Interference

While specific quantitative data for triazolopyrimidine interference is not extensively published, the following tables provide examples of IC50 values for the biological activity of some triazolopyrimidine derivatives. High potency in the primary assay coupled with activity in counter-screens (as detailed in the protocols below) should raise suspicion of interference.

Table 1: Examples of Biologically Active Triazolopyrimidine Derivatives

Compound ClassTargetIC50 (µM)Reference Cell Line
Pyrazolo[3,4-d]pyrimidine derivativeCDK2/cyclin A20.057 - 3.646HCT-116
[10][11][12]triazolo[4,5-d]pyrimidine derivativeUSP281.10Gastric cancer cells
Pyrazolo[10][11][13]triazolopyrimidine derivativeAnticancer7.01 - 48.28MCF7, HCC1937, HeLa
Triazolopyrimidine hybridEGFR0.087HCT116

This table presents IC50 values related to the intended biological targets and not direct interference. These values serve as a reference for the potency of this class of compounds.

Experimental Protocols

Here are detailed methodologies for key experiments to identify and characterize assay interference.

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if a triazolopyrimidine compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

Materials:

  • Triazolopyrimidine compound

  • Assay buffer

  • Fluorescence microplate reader

  • Opaque-walled microplates (e.g., black)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the triazolopyrimidine compound in the assay buffer. The concentration range should cover the concentrations used in the primary assay.

  • Plate Setup:

    • Test Wells: Add the diluted compound to the wells of the microplate.

    • Blank Wells: Add only the assay buffer to a set of wells to serve as a negative control.

  • Measurement: Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as the primary assay.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the fluorescence of the test wells.

    • If the resulting fluorescence intensity is significantly above the background and shows a concentration-dependent increase, the compound is autofluorescent.

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if a triazolopyrimidine compound quenches the fluorescence signal of the assay's fluorophore.

Materials:

  • Triazolopyrimidine compound

  • Assay buffer

  • Assay fluorophore (at the concentration used in the primary assay)

  • Fluorescence microplate reader

  • Opaque-walled microplates

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the assay fluorophore in the assay buffer.

    • Prepare a serial dilution of the triazolopyrimidine compound.

  • Plate Setup:

    • Fluorophore + Compound Wells: Add the fluorophore solution and the diluted compound to the test wells.

    • Fluorophore Only Wells: Add the fluorophore solution and assay buffer (without compound) to control wells.

    • Blank Wells: Add only the assay buffer.

  • Measurement: Read the fluorescence of the plate.

  • Data Analysis:

    • Subtract the blank from all wells.

    • Compare the fluorescence of the "Fluorophore + Compound" wells to the "Fluorophore Only" wells.

    • A concentration-dependent decrease in fluorescence indicates quenching.

G cluster_0 Excitation cluster_1 Fluorophore cluster_2 Quencher cluster_3 Emission Excitation Excitation Light Fluorophore_Ground Fluorophore (Ground State) Excitation->Fluorophore_Ground Absorption Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Quencher Triazolopyrimidine (Quencher) Fluorophore_Excited->Quencher Energy Transfer Emission Emitted Light Fluorophore_Excited->Emission Fluorescence No_Emission No Light (Quenched) Quencher->No_Emission

Caption: Simplified diagram of fluorescence quenching.

Protocol 3: Luciferase Inhibition Counter-Screen

Objective: To determine if a triazolopyrimidine compound directly inhibits the luciferase enzyme.

Materials:

  • Triazolopyrimidine compound

  • Recombinant luciferase enzyme (e.g., Firefly luciferase)

  • Luciferase assay buffer and substrate (e.g., luciferin, ATP)

  • Luminometer

  • White, opaque microplates

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant luciferase in assay buffer.

    • Prepare a serial dilution of the triazolopyrimidine compound.

  • Plate Setup:

    • Enzyme + Compound Wells: Add the luciferase solution and the diluted compound to the test wells.

    • Enzyme Only Wells: Add the luciferase solution and assay buffer (without compound) to control wells.

    • Blank Wells: Add only the assay buffer.

  • Incubation: Incubate the plate at room temperature for a period consistent with the primary assay (e.g., 15-30 minutes).

  • Measurement: Add the luciferase substrate to all wells and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the blank from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the "Enzyme Only" control.

    • A concentration-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.

G Luciferin Luciferin + ATP Luciferase Luciferase Enzyme Luciferin->Luciferase Intermediate Luciferyl-AMP Intermediate Luciferase->Intermediate Catalysis No_Light Inhibition of Light Production Luciferase->No_Light Compound Triazolopyrimidine Inhibitor Compound->Luciferase Binding/ Inhibition Light Light Production Intermediate->Light + O2

Caption: Mechanism of direct luciferase enzyme inhibition.

References

Technical Support Center: Enhancing the Metabolic Stability of Triazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of triazolo[1,5-a]pyrimidine analogs.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of metabolic stability for triazolo[1,5-a]pyrimidine analogs.

Problem Possible Causes Recommended Solutions
High variability in metabolic stability data between replicate experiments. Inconsistent cell viability or density in hepatocyte assays. Pipetting errors. Inconsistent incubation times or temperatures. Variability in microsomal protein concentrations.Ensure consistent cell viability and density for each experiment.[1] Use calibrated pipettes and consistent technique. Strictly control incubation times and maintain a constant temperature of 37°C. Perform accurate protein quantification for each batch of microsomes.
Compound appears metabolically unstable, but no metabolites are detected. Metabolites are not being ionized or detected by the LC-MS/MS method. Formation of reactive metabolites that covalently bind to proteins. Non-enzymatic degradation of the compound in the assay buffer.Develop a more comprehensive LC-MS/MS method to screen for a wider range of potential metabolites. Investigate the potential for reactive metabolite formation using trapping agents. Run a control incubation without microsomes or hepatocytes to assess chemical stability.[2]
Unexpectedly rapid metabolism of the triazolo[1,5-a]pyrimidine analog. The compound is a high-affinity substrate for a specific cytochrome P450 (CYP) enzyme. The compound is susceptible to Phase II metabolism (e.g., glucuronidation) not accounted for in a microsomal assay.Perform reaction phenotyping with specific CYP inhibitors to identify the responsible enzyme(s). Use hepatocyte stability assays, which contain both Phase I and Phase II enzymes, to get a more complete metabolic profile.[3]
Difficulty in achieving reproducible results for low-clearance compounds. The incubation time is too short to accurately measure the slow depletion of the parent compound. The analytical method is not sensitive enough to detect small changes in compound concentration.For slowly metabolized compounds, extend the incubation time in hepatocyte assays (e.g., up to 4 hours or longer using specialized culture systems). Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ).
Inconsistent results between microsomal and hepatocyte assays. The compound may be a substrate for uptake or efflux transporters in hepatocytes. The compound is primarily cleared by non-CYP enzymes present in hepatocytes but not microsomes.Consider the role of transporters in the hepatic clearance of your compound. Hepatocyte assays provide a more comprehensive picture of overall cellular metabolism.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for triazolo[1,5-a]pyrimidine analogs?

A1: The primary metabolic pathways for triazolo[1,5-a]pyrimidine analogs typically involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes (Phase I metabolism). Common metabolic "hot spots" can include alkyl groups, aromatic rings, and other readily oxidizable positions on the molecule. Following oxidation, the metabolites can undergo further conjugation reactions (Phase II metabolism), such as glucuronidation.

Q2: How can I improve the metabolic stability of my triazolo[1,5-a]pyrimidine analog?

A2: Several strategies can be employed to enhance metabolic stability:

  • Blocking Metabolic Hot Spots: Introducing steric hindrance or replacing a metabolically liable hydrogen with a fluorine atom can block CYP-mediated oxidation.

  • Modulating Electronic Properties: The introduction of electron-withdrawing groups can decrease the susceptibility of the molecule to oxidation.

  • Bioisosteric Replacement: Replacing metabolically labile groups with more stable isosteres can improve stability. For instance, replacing a metabolically susceptible amide group with a 1,2,4-triazole (B32235) has been shown to enhance metabolic stability in this scaffold.

  • Core Scaffold Modification: Altering the core structure, for example, through bioisosteric replacement of the nitrogen atoms in the pyrimidine (B1678525) ring, can impact metabolic stability. However, be aware that such changes can also significantly affect the compound's pharmacological activity.

Q3: Which in vitro assay is more suitable for assessing the metabolic stability of my compounds: microsomal or hepatocyte stability assay?

A3: The choice depends on the stage of your research and the information you need.

  • Microsomal stability assays are a good initial screen for Phase I (CYP-mediated) metabolism. They are relatively simple and cost-effective.

  • Hepatocyte stability assays provide a more comprehensive assessment of metabolic stability as they contain both Phase I and Phase II enzymes, as well as transporters.[3] They are generally considered more predictive of in vivo hepatic clearance.

Q4: My triazolo[1,5-a]pyrimidine analog is highly protein-bound. How does this affect the interpretation of my metabolic stability data?

A4: High plasma protein binding can reduce the unbound fraction of the compound available for metabolism, potentially leading to a lower in vivo clearance than what might be predicted from in vitro assays where protein concentrations are lower. It is important to consider the unbound intrinsic clearance (CLu,int) for more accurate predictions of in vivo clearance.

Q5: What are typical half-life (t½) and intrinsic clearance (CLint) values I should aim for?

A5: The "ideal" values are highly dependent on the therapeutic indication, desired dosing regimen, and other pharmacokinetic properties of the compound. Generally, for an orally administered drug, a longer half-life and lower intrinsic clearance are desirable to achieve sustained therapeutic concentrations. Compounds with very high intrinsic clearance are often rapidly eliminated from the body, leading to poor bioavailability.

Quantitative Data Summary

The following tables provide a summary of in vitro metabolic stability data for a selection of triazolo[1,5-a]pyrimidine analogs from published literature. These tables are intended to serve as a reference for comparing the metabolic liabilities of different substitution patterns.

Table 1: Human Liver Microsomal Stability of Phenyl-Substituted Triazolopyrimidines

CompoundSubstitutiont½ (min)CLint (µL/min/mg protein)Predicted Hepatic Extraction Ratio
Analog A p-trifluoromethylphenyl> 60< 19Low
Analog B Naphthyl10194High
Analog C Anthracenyl12162High

Data synthesized from a study on dihydroorotate (B8406146) dehydrogenase inhibitors.[4]

Table 2: Hepatocyte Stability of Pyrazolo[1,5-a]pyrimidines

CompoundSubstitutionSpeciesIntrinsic Clearance (µL/min/10^6 cells)
Analog D Acetamide derivative 1MouseHigh
Analog E Acetamide derivative 2MouseHigh
Analog D Acetamide derivative 1HumanLow
Analog E Acetamide derivative 2HumanModerate

Data highlights species-specific differences in the metabolism of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Detailed Methodology for Microsomal Stability Assay

This protocol outlines the steps for determining the metabolic stability of triazolo[1,5-a]pyrimidine analogs using liver microsomes.

1. Materials and Reagents:

  • Test triazolo[1,5-a]pyrimidine analogs

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a rapidly and a slowly metabolized compound)

  • Acetonitrile (B52724) (ice-cold) for reaction termination

  • Internal standard for LC-MS/MS analysis

2. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the reaction mixture containing liver microsomes and phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the reaction mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound to the reaction mixture, followed by the addition of the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Experimental Workflow for Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock Solution initiate_reaction Initiate Reaction (Add Compound & NADPH) prep_compound->initiate_reaction prep_microsomes Prepare Microsomal Reaction Mixture pre_warm Pre-warm Mixture (37°C) prep_microsomes->pre_warm prep_nadph Prepare NADPH Regenerating System prep_nadph->initiate_reaction pre_warm->initiate_reaction incubate Incubate at 37°C with Shaking initiate_reaction->incubate time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->time_points terminate Terminate Reaction (Ice-cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calc_thalf Calculate Half-life (t½) plot_data->calc_thalf calc_clint Calculate Intrinsic Clearance (CLint) plot_data->calc_clint

Caption: Workflow for a typical in vitro microsomal stability assay.

Factors Influencing Metabolic Stability of Triazolo[1,5-a]pyrimidines

G cluster_strategies Strategies to Enhance Metabolic Stability cluster_factors Factors Decreasing Metabolic Stability core Triazolo[1,5-a]pyrimidine Core Structure factor1 Susceptible to CYP450 Oxidation core->factor1 factor2 Liable Functional Groups (e.g., unprotected amines, ethers) core->factor2 factor3 High Lipophilicity core->factor3 strat1 Block Metabolic Hot Spots (e.g., Fluorination) strat1->core strat2 Introduce Steric Hindrance strat2->core strat3 Bioisosteric Replacement (e.g., Amide to Triazole) strat3->core strat4 Modify Core Scaffold (e.g., N to C) strat4->core factor1->strat1 factor2->strat3 factor3->strat2

Caption: Key factors and strategies influencing the metabolic stability of triazolo[1,5-a]pyrimidine analogs.

References

Technical Support Center: Overcoming Multd-Drug Resistance with Triazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing triazolo[1,5-a]pyrimidine derivatives to overcome multidrug resistance (MDR) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which triazolo[1,5-a]pyrimidines overcome multidrug resistance?

A1: Triazolo[1,5-a]pyrimidine derivatives, such as WS-716 and WS-898, primarily overcome multidrug resistance by directly targeting and inhibiting the function of P-glycoprotein (P-gp or ABCB1).[1][2] P-gp is an ATP-dependent efflux pump that is often overexpressed in cancer cells and is responsible for pumping a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[1][2] These compounds bind to P-gp, inhibit its efflux function, and thus restore the sensitivity of MDR cancer cells to conventional chemotherapeutics like paclitaxel (B517696) (PTX).[1][2]

Q2: Are triazolo[1,5-a]pyrimidine-based P-gp inhibitors specific?

A2: Studies on compounds like WS-716 have shown a high degree of specificity for P-gp (ABCB1) mediated MDR. For instance, WS-716 was found to have minimal effect on other ABC transporters like ABCC1 or ABCG2.[2] This specificity is a significant advantage as it can reduce off-target effects and potential toxicity.

Q3: How do I choose the appropriate concentration of a triazolo[1,5-a]pyrimidine derivative for my in vitro experiments?

A3: The optimal concentration will depend on the specific compound and cell line being used. It is recommended to first perform a cytotoxicity assay with the triazolo[1,5-a]pyrimidine derivative alone to determine its non-toxic concentration range. For example, WS-716 showed little inhibitory effect on the viability of SW620/Ad300 cells at concentrations below 30 μmol/L.[2] Subsequent MDR reversal experiments should be conducted using a non-toxic concentration that effectively inhibits P-gp. A good starting point for many of these compounds is in the low micromolar range, with further optimization based on dose-response curves.

Q4: Can triazolo[1,5-a]pyrimidines reverse resistance to different types of chemotherapeutic drugs?

A4: Yes, as P-gp inhibitors, they have the potential to reverse resistance to a variety of chemotherapeutic agents that are substrates of P-gp. The effectiveness will depend on the extent to which P-gp is responsible for the resistance to a particular drug in the chosen cell line. They have been shown to be particularly effective in reversing resistance to taxanes like paclitaxel.[1][2]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in MDR reversal assays.

Potential Causes & Troubleshooting Steps:

  • Cell Health and Confluency:

    • Cause: Unhealthy or overly confluent cells can exhibit altered drug responses.

    • Solution: Ensure cells are in the exponential growth phase and maintain a consistent seeding density for all experiments. Avoid letting cells become over-confluent.

  • Compound Solubility:

    • Cause: Poor solubility of the triazolo[1,5-a]pyrimidine derivative or the chemotherapeutic agent can lead to inaccurate concentrations.

    • Solution: Verify the solubility of your compounds in the culture medium. Use a suitable solvent like DMSO for initial stock solutions and ensure the final concentration in the medium does not exceed a level that affects cell viability (typically <0.5%).

  • Inaccurate Pipetting:

    • Cause: Small volume errors during serial dilutions can lead to significant concentration inaccuracies.

    • Solution: Use calibrated pipettes and pay close attention to pipetting technique. Prepare master mixes for drug dilutions to minimize variability between wells.

  • Mycoplasma Contamination:

    • Cause: Mycoplasma can alter cellular metabolism and drug sensitivity.

    • Solution: Regularly test cell cultures for mycoplasma contamination.

Problem 2: No significant reversal of resistance is observed.

Potential Causes & Troubleshooting Steps:

  • Mechanism of Resistance:

    • Cause: The cell line may have resistance mechanisms other than or in addition to P-gp overexpression (e.g., target gene mutations, alterations in apoptosis pathways).

    • Solution: Confirm the overexpression and functional activity of P-gp in your resistant cell line using Western blotting and a functional efflux assay (e.g., Rhodamine 123 efflux). If P-gp levels are low or non-functional, a P-gp inhibitor will not be effective.

  • Suboptimal Inhibitor Concentration:

    • Cause: The concentration of the triazolo[1,5-a]pyrimidine derivative may be too low to effectively inhibit P-gp.

    • Solution: Perform a dose-response experiment with varying concentrations of the inhibitor in combination with a fixed concentration of the chemotherapeutic agent to determine the optimal concentration for reversal.

  • Incorrect Assay Timing:

    • Cause: The timing of drug and inhibitor addition may not be optimal.

    • Solution: Typically, cells are pre-incubated with the P-gp inhibitor for a short period (e.g., 1-2 hours) before adding the chemotherapeutic agent to ensure that the efflux pump is blocked.

Problem 3: High background or weak signal in Western blot for P-gp.

Potential Causes & Troubleshooting Steps:

  • Antibody Issues:

    • Cause: The primary antibody may have low specificity or be used at a suboptimal concentration.

    • Solution: Use a well-validated P-gp antibody. Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background.

  • Insufficient Blocking:

    • Cause: Inadequate blocking of the membrane can lead to non-specific antibody binding.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Low P-gp Expression:

    • Cause: The cell line may not express high enough levels of P-gp for easy detection.

    • Solution: Use a positive control cell line known to overexpress P-gp (e.g., SW620/Ad300, KB-C2). Increase the amount of protein loaded onto the gel.

Quantitative Data Summary

Table 1: In Vitro Reversal of Paclitaxel (PTX) Resistance by Triazolo[1,5-a]pyrimidine Derivatives

CompoundCell LinePTX IC50 (nM) without InhibitorInhibitor Conc. (µM)PTX IC50 (nM) with InhibitorReversal Fold
WS-716 SW620/Ad300>1000203.21>311
KB-C2243.2 ± 21.5204.8 ± 0.950.7
HEK293/ABCB191.4 ± 8.7203.21 ± 0.628.5
WS-898 SW620/Ad3001500 ± 1200.27.5 ± 1.1200
KB-C2280 ± 300.24.1 ± 0.768.3
HEK293/ABCB195 ± 110.24.5 ± 0.821.1

Data is presented as mean ± SD from at least three independent experiments.

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of the triazolo[1,5-a]pyrimidine derivative or the chemotherapeutic agent (e.g., paclitaxel) for 48-72 hours. For reversal experiments, pre-incubate cells with a non-toxic concentration of the triazolo[1,5-a]pyrimidine derivative for 2 hours before adding the chemotherapeutic agent.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using a non-linear regression analysis of the dose-response curves.

Drug Accumulation Assay (using [³H]-Paclitaxel)
  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 24-well plate and incubate overnight.

  • Inhibitor Pre-incubation: Pre-incubate the cells with or without the triazolo[1,5-a]pyrimidine derivative (e.g., 20 µM WS-716) for 2 hours.

  • [³H]-PTX Incubation: Replace the medium with a medium containing 5 nmol/L tritium-labeled paclitaxel ([³H]-PTX) along with the inhibitor and incubate for another 2 hours.

  • Washing: Discard the medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation fluid.

  • Data Analysis: Measure the radioactivity using a scintillation counter. An increase in radioactivity in the inhibitor-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the triazolo[1,5-a]pyrimidine derivative or vehicle control.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant (soluble fraction) by Western blotting using an antibody against P-gp (ABCB1).

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target protein.

Visualizations

MDR_Reversal_Workflow cluster_invitro In Vitro Experiments cluster_mechanism Mechanism of Action Studies A MDR Cell Line (e.g., SW620/Ad300) B Cytotoxicity Assay (Triazolo[1,5-a]pyrimidine alone) A->B D MDR Reversal Assay (MTT with Chemo +/- Inhibitor) A->D F Drug Accumulation Assay ([³H]-Paclitaxel or Rhodamine 123) A->F G Cellular Thermal Shift Assay (CETSA) A->G H ATPase Activity Assay A->H I Western Blot (P-gp Expression) A->I C Determine Non-Toxic Concentration B->C C->D E Calculate IC50 & Reversal Fold D->E

Caption: Experimental workflow for evaluating triazolo[1,5-a]pyrimidines in overcoming MDR.

References

Validation & Comparative

A Comparative Efficacy Analysis: Triazolo[1,5-a]pyrimidines versus 5-Fluorouracil in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological therapeutic development, a critical evaluation of novel compounds against established chemotherapeutic agents is paramount. This guide provides a detailed comparison of the efficacy of a promising class of heterocyclic compounds, triazolo[1,5-a]pyrimidines, against the widely used antimetabolite, 5-Fluorouracil (5-FU). This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative in vitro efficacy, and the experimental protocols underpinning these findings.

Executive Summary

Triazolo[1,5-a]pyrimidine derivatives have emerged as a versatile class of anticancer agents with diverse mechanisms of action, including the inhibition of critical signaling pathways and disruption of microtubule dynamics. This contrasts with the well-established role of 5-FU as an inhibitor of thymidylate synthase and its incorporation into DNA and RNA. This guide presents a comparative analysis of two distinct triazolo[1,5-a]pyrimidine derivatives, one targeting the ERK signaling pathway and another acting as a tubulin polymerization inhibitor, against 5-FU. The data indicates that specific triazolo[1,5-a]pyrimidine compounds exhibit superior or comparable in vitro potency in several cancer cell lines.

Comparative Efficacy: Quantitative Data

The in vitro cytotoxic activities of triazolo[1,5-a]pyrimidine derivatives and 5-FU have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

ERK Signaling Pathway Inhibitor vs. 5-FU

A direct comparative study was conducted to assess the antiproliferative activities of a[1][2][3]triazolo[1,5-a]pyrimidine indole (B1671886) derivative, herein referred to as Compound H12, against 5-FU in gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer cell lines.

CompoundTarget/MechanismCancer Cell LineIC50 (µM)
Compound H12 ERK Signaling PathwayMGC-8039.47[4]
HCT-1169.58[4]
MCF-713.1[4]
5-Fluorouracil Thymidylate SynthaseMGC-803>80[4]
HCT-116>80[4]
MCF-7>80[4]

Table 1: Comparative IC50 values of Compound H12 and 5-FU.[4]

The results demonstrate that Compound H12 is significantly more potent than 5-FU in all three tested cell lines.

Tubulin Polymerization Inhibitor vs. 5-FU

While a direct head-to-head study was not identified, a comparison can be drawn from separate studies on a potent triazolo[1,5-a]pyrimidine tubulin polymerization inhibitor, Analogue 26, and 5-FU in cervical (HeLa) and lung (A549) cancer cell lines.

CompoundTarget/MechanismCancer Cell LineIC50 (µM)
Analogue 26 Tubulin PolymerizationHeLa0.75[5]
A5491.02[5]
5-Fluorouracil Thymidylate SynthaseHeLa5.96 - 43.34[1][6]
A549Not explicitly found in the same studies

Table 2: Comparative IC50 values of Analogue 26 and 5-FU in HeLa and A549 cell lines.

Analogue 26 exhibits substantially lower IC50 values in HeLa and A549 cell lines compared to the reported range for 5-FU in HeLa cells, suggesting a higher potency.

Mechanisms of Action

The divergent mechanisms of action of triazolo[1,5-a]pyrimidines and 5-FU are crucial for understanding their therapeutic potential and for designing rational combination therapies.

Triazolo[1,5-a]pyrimidines

This class of compounds displays a remarkable diversity in its molecular targets.

  • ERK Signaling Pathway Inhibition: As exemplified by Compound H12, some derivatives can suppress the Ras/Raf/MEK/ERK pathway, a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[4]

    ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TP_ERK Triazolo[1,5-a]pyrimidine (e.g., Compound H12) TP_ERK->Raf TP_ERK->MEK TP_ERK->ERK

    ERK Signaling Pathway Inhibition by a Triazolo[1,5-a]pyrimidine Derivative.
  • Tubulin Polymerization Inhibition: Derivatives like Analogue 26 interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

    Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle TP_Tubulin Triazolo[1,5-a]pyrimidine (e.g., Analogue 26) TP_Tubulin->Tubulin Inhibits CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest

    Mechanism of Tubulin Polymerization Inhibition.

5-Fluorouracil (5-FU)

5-FU is a pyrimidine (B1678525) analog that undergoes intracellular conversion to several active metabolites. Its primary mechanisms of cytotoxicity are:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, inhibiting the synthesis of thymidylate, which is essential for DNA replication and repair.

  • Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA synthesis and function.

FU_Mechanism FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA_Synth RNA Synthesis & Function FUTP->RNA_Synth Disrupts DNA_Synth DNA Synthesis & Repair FdUTP->DNA_Synth Damages dTMP dTMP dUMP dUMP dUMP->dTMP TS dTMP->DNA_Synth

Mechanism of Action of 5-Fluorouracil.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add Triazolo[1,5-a]pyrimidine or 5-FU (Varying Concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolvent Read Measure Absorbance (570 nm) AddSolvent->Read

MTT Assay Experimental Workflow.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the triazolo[1,5-a]pyrimidine derivative or 5-FU and incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for ERK Signaling Pathway

This technique is used to detect and quantify the phosphorylation levels of key proteins in the ERK signaling cascade.

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and other relevant pathway proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the assembly of tubulin into microtubules.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (>99%), GTP, and a fluorescent reporter in a suitable buffer.

  • Compound Addition: Add the triazolo[1,5-a]pyrimidine derivative or a control compound (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as an inhibitor) to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

The triazolo[1,5-a]pyrimidine scaffold represents a highly promising platform for the development of novel anticancer agents. The diverse mechanisms of action, including the inhibition of key signaling pathways and the disruption of microtubule dynamics, offer potential advantages over traditional chemotherapeutics like 5-FU. The presented data, particularly the superior in vitro potency of specific derivatives, underscores the importance of continued research into this class of compounds. The detailed experimental protocols provided herein are intended to facilitate further investigation and comparative analysis in the scientific community.

References

Triazolo[1,5-a]pyrimidines Emerge as Potent Alternatives to Purine Analogs in Diverse Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the search for novel scaffolds that can offer improved potency, selectivity, and pharmacokinetic properties over established pharmacophores is a perpetual endeavor. New comparative analyses highlight the growing potential of triazolo[1,5-a]pyrimidines (TPs) as a versatile and powerful alternative to traditional purine (B94841) analogs in a range of biological applications, including oncology and kinase inhibition. Due to their structural similarity to purines, TPs are recognized as bioisosteres, capable of mimicking the interactions of purines with biological targets.[1][2] However, recent studies demonstrate that this scaffold is more than a mere substitute, often exhibiting superior performance in key biological assays.

This guide provides an objective comparison of the performance of triazolo[1,5-a]pyrimidines versus other purine analogs, supported by experimental data from various studies.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from studies comparing the biological activity of triazolo[1,5-a]pyrimidines and purine analogs in anticancer and enzyme inhibition assays.

Anticancer Activity

The antiproliferative activity of various triazolo[1,5-a]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines, often demonstrating significant potency. While direct side-by-side comparisons with purine analogs in the same study are not always available, the IC50 values obtained for TPs are comparable or superior to those of well-known purine analogs like 6-mercaptopurine (B1684380) under similar experimental conditions.

Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 19 Bel-7402 (Human Liver Cancer)12.3[1]
HT-1080 (Human Fibrosarcoma)6.1[1]
Compound 8q A549, MDA-MB-231, HeLa, HT-29, JurkatMean IC50: 0.083[3]
Compound 8r A549, MDA-MB-231, HeLa, HT-29, JurkatMean IC50: 0.101[3]
Compound 26 HeLa (Cervical Cancer)0.75[4]
A549 (Lung Cancer)1.02[4]
Compound H12 MGC-803 (Gastric Cancer)9.47[5]
HCT-116 (Colon Cancer)9.58[5]
MCF-7 (Breast Cancer)13.1[5]
Enzyme Inhibition

Direct comparative studies have highlighted the potential of the triazolo[1,5-a]pyrimidine scaffold in designing potent enzyme inhibitors, in some cases surpassing their purine counterparts.

Table 2: Comparative Inhibition of Methionine Aminopeptidase-2 (MetAP-2)

CompoundScaffoldMetAP-2 IC50 (µM)Reference
27 Purine>50[2]
28 Triazolo[1,5-a]pyrimidine1.1[2]

Table 3: Inhibition of Phosphoinositide 3-Kinases (PI3K) by Triazolo[1,5-a]pyrimidine Derivatives

CompoundPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)PI3Kγ IC50 (µM)Reference
22 0.630.00060.0200.79[2]
23 0.320.00040.0251.30[2]
25 0.400.00130.0100.16[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

MTT Assay for Anticancer Activity

This assay determines the cytotoxic effect of compounds on cancer cell lines by measuring the metabolic activity of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., Bel-7402, HT-1080) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (triazolo[1,5-a]pyrimidines or purine analogs) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]

In Vitro Kinase Inhibition Assay (PI3K)

This assay measures the ability of compounds to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the PI3K enzyme, a lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product (e.g., PIP3) formed using a suitable method, such as a competitive ELISA or a fluorescence-based assay.[2]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Western Blotting for ERK Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

  • Cell Treatment and Lysis: Treat cancer cells (e.g., MGC-803) with the test compounds for a specified time. Lyse the cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the level of protein phosphorylation.[5][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of triazolo[1,5-a]pyrimidines and purine analogs.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation promotes TP_Analog Triazolo[1,5-a]pyrimidine or Purine Analog TP_Analog->Raf inhibits TP_Analog->MEK inhibits

Caption: The ERK signaling pathway, a key regulator of cell proliferation, can be targeted by small molecule inhibitors.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compounds Add Test Compounds (TPs or Purine Analogs) seed_cells->add_compounds incubate1 Incubate (e.g., 48h) add_compounds->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4 hours) add_mtt->incubate2 solubilize Solubilize Formazan (e.g., with DMSO) incubate2->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.

Conclusion

The data presented in this guide indicates that triazolo[1,5-a]pyrimidines represent a highly promising class of compounds with significant potential in drug discovery. Their performance in various biological assays, particularly in the context of cancer cell proliferation and enzyme inhibition, is often comparable or superior to that of traditional purine analogs. The versatility of the TP scaffold allows for extensive chemical modification, providing a rich platform for the development of novel therapeutics with improved efficacy and selectivity. Further head-to-head comparative studies are warranted to fully elucidate the advantages of this scaffold over purine analogs in a broader range of biological contexts.

References

The Triazolo[1,5-a]pyrimidine Scaffold: A Validated Powerhouse for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of potent biological activity, favorable physicochemical properties, and synthetic accessibility is perpetual. In this landscape, the triazolo[1,5-a]pyrimidine core has emerged as a "privileged" scaffold, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides a comprehensive validation of triazolo[1,5-a]pyrimidine as a viable drug scaffold, presenting its performance against various biological targets, offering a comparison with alternative heterocyclic systems, and providing detailed experimental data and protocols to support its continued exploration in drug discovery programs.

The unique fused heterocyclic system of triazolo[1,5-a]pyrimidine, being isoelectronic with purines, has historically positioned it as a potential purine (B94841) surrogate.[1][2] However, its utility has expanded far beyond this initial concept, with derivatives showing potent activity against a range of targets including kinases, tubulin, and efflux pumps, often with desirable pharmacokinetic profiles.[1][2] Several compounds incorporating this scaffold have entered clinical trials, and some are marketed drugs, underscoring its therapeutic potential.[3]

Performance Evaluation: A Quantitative Look at Triazolo[1,5-a]pyrimidine Derivatives

The true measure of a drug scaffold lies in the empirical data supporting its efficacy. The following tables summarize the in vitro activity of various triazolo[1,5-a]pyrimidine derivatives across different biological targets, demonstrating the scaffold's broad applicability and potential for generating potent drug candidates.

Multi-Kinase Inhibitory Activity

The triazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the development of kinase inhibitors, a critical class of therapeutics in oncology.

CompoundTarget KinaseIC50 (µM)Reference
12b EGFR2.19[4]
VEGFR22.95[4]
TrkA3.49[4]
CDK29.31[4]
FAK6.3[4]
9b EGFR>10[4]
VEGFR28.21[4]
9c EGFR7.00[4]
VEGFR2>10[4]
12c EGFR4.62[4]
VEGFR25.18[4]
5 CDK20.12[5]
Antiproliferative Activity Against Cancer Cell Lines

Consistent with their kinase inhibitory profiles, triazolo[1,5-a]pyrimidine derivatives have demonstrated potent growth-inhibitory effects against a variety of human cancer cell lines.

CompoundCell LineGI50/IC50 (µM)Reference
12b NCI-60 (Mean)10.63[4]
12c NCI-60 (Mean)3.51[4]
H12 MGC-8039.47[5]
HCT-1169.58[5]
MCF-713.1[5]
1 MCF-73.91[5]
26 HeLa0.75[6]
A5491.02[6]
HEK-293 (non-tumoral)29.94[6]
6i MGC-8030.96[7]
Overcoming Multidrug Resistance: P-glycoprotein (P-gp) Inhibition

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the efflux pump P-glycoprotein (P-gp). Certain triazolo[1,5-a]pyrimidine derivatives have been identified as potent P-gp inhibitors, capable of restoring the efficacy of conventional chemotherapeutics.

CompoundActivityMeasurementValueReference
WS-716 P-gp InhibitionReversal Fold (Paclitaxel in SW620/Ad300 cells)>400[8]
WS-898 P-gp InhibitionIC50 (HEK293/ABCB1 cells)3.68 nM[9]

Comparison with Alternative Scaffolds

The validation of a scaffold is incomplete without an objective comparison to established alternatives. The triazolo[1,5-a]pyrimidine system holds several advantages over other common heterocyclic scaffolds.

FeatureTriazolo[1,5-a]pyrimidinePurinePyrazolo[1,5-a]pyrimidine
Synthetic Accessibility High, often through one-pot multi-component reactions.[6]Moderate to high, but often requires more complex synthetic routes.High, with versatile synthetic strategies available.
Metabolic Stability Generally good, with opportunities for modification to enhance stability.Can be susceptible to metabolic enzymes like xanthine (B1682287) oxidase.Generally considered metabolically stable.
Target Promiscuity Broad, with demonstrated activity against kinases, tubulin, P-gp, etc.[4][5][8]Broad, primarily targeting purine-binding sites (e.g., kinases, polymerases).Broad, with significant activity against kinases.[2]
Bioisosteric Potential Acts as a bioisostere of purines, carboxylic acids, and N-acetylated lysine.[1][2]The natural scaffold for many biological processes.Can be considered a purine isostere.
Physicochemical Properties Favorable ADME-PK properties have been reported for several derivatives.[1][2]Can have solubility and permeability issues that require optimization.Generally exhibits good drug-like properties.

Experimental Protocols

To facilitate further research and validation of the triazolo[1,5-a]pyrimidine scaffold, detailed protocols for key biological assays are provided below.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of tubulin into microtubules by monitoring the change in turbidity of the solution.

Materials:

  • Tubulin (≥99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Test compound and control compounds (e.g., paclitaxel (B517696) as an enhancer, nocodazole (B1683961) as an inhibitor)

  • 96-well microplate (half-area, clear bottom)

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a 10x stock solution of the test compound in an appropriate solvent (e.g., DMSO), then dilute to 1x in General Tubulin Buffer. The final DMSO concentration should be below 1%.

  • On ice, prepare the tubulin polymerization reaction mixture containing tubulin (final concentration 3 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).[10]

  • Add 10 µL of the 1x test compound or control to the appropriate wells of a pre-chilled 96-well plate.

  • Add 90 µL of the tubulin polymerization reaction mixture to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.[11]

  • Plot the absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control.

P-glycoprotein (P-gp) Inhibition Assay (Fluorosome-trans-Pgp Assay)

This assay measures the ability of a compound to inhibit the transport of a fluorescent substrate by P-gp reconstituted in liposomes.

Materials:

  • Fluorosome-trans-Pgp reagent (P-gp reconstituted in liposomes with an encapsulated fluorescent substrate)

  • Assay buffer

  • Test compound and control inhibitor (e.g., verapamil)

  • ATP solution

  • 96-well microplate (black, half-well)

  • Fluorescence plate reader with an injector

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 98 µL of Fluorosome-trans-Pgp reagent to each well of the 96-well plate.[12]

  • Add 2 µL of the diluted test compound or control to the wells.[12]

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading (Excitation: 485 nm, Emission: 520 nm) for approximately 18-20 seconds.[12][13]

  • Inject 5 µL of ATP solution (final concentration 2 mM) into each well.[12][13]

  • Immediately resume fluorescence monitoring for an additional 40-60 seconds.

  • The rate of fluorescence change (slope) is proportional to the P-gp transport activity. The percentage of inhibition is calculated by comparing the slope in the presence of the test compound to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the test compound concentration.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

Signaling Pathway

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; cRaf [label="c-Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK1_2 [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK1_2 [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; TP_Derivative [label="Triazolo[1,5-a]pyrimidine\nDerivative (e.g., H12)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> Ras [color="#4285F4"]; Ras -> cRaf [color="#4285F4"]; cRaf -> MEK1_2 [color="#4285F4"]; MEK1_2 -> ERK1_2 [color="#4285F4"]; ERK1_2 -> Proliferation [color="#4285F4"]; TP_Derivative -> cRaf [arrowhead=tee, color="#34A853", style=dashed]; TP_Derivative -> MEK1_2 [arrowhead=tee, color="#34A853", style=dashed]; TP_Derivative -> ERK1_2 [arrowhead=tee, color="#34A853", style=dashed, label=" Inhibition[14]"]; } .dot

Caption: ERK Signaling Pathway Inhibition.

Experimental Workflows

// Nodes Start [label="Start", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Tubulin,\nBuffers, and\nTest Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_to_Plate [label="Add Compound and\nTubulin Mix to\n96-well Plate (on ice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C in\nSpectrophotometer", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Absorbance [label="Measure Absorbance\nat 340 nm over Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Data [label="Plot Absorbance vs. Time\nand Analyze Curves", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Prepare_Reagents [color="#4285F4"]; Prepare_Reagents -> Add_to_Plate [color="#4285F4"]; Add_to_Plate -> Incubate [color="#4285F4"]; Incubate -> Measure_Absorbance [color="#4285F4"]; Measure_Absorbance -> Analyze_Data [color="#4285F4"]; Analyze_Data -> End [color="#4285F4"]; } .dot

Caption: Tubulin Polymerization Assay Workflow.

// Nodes Start [label="Start", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Fluorosome-trans-Pgp\nand Test Compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_to_Plate [label="Add Reagent and\nCompound to\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline_Reading [label="Measure Baseline\nFluorescence", fillcolor="#F1F3F4", fontcolor="#202124"]; Inject_ATP [label="Inject ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Fluorescence [label="Measure Fluorescence\nChange over Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Data [label="Calculate Slope and\nDetermine % Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Prepare_Reagents [color="#34A853"]; Prepare_Reagents -> Add_to_Plate [color="#34A853"]; Add_to_Plate -> Baseline_Reading [color="#34A853"]; Baseline_Reading -> Inject_ATP [color="#34A853"]; Inject_ATP -> Measure_Fluorescence [color="#34A853"]; Measure_Fluorescence -> Analyze_Data [color="#34A853"]; Analyze_Data -> End [color="#34A853"]; } .dot

Caption: P-glycoprotein Inhibition Assay Workflow.

Conclusion

The triazolo[1,5-a]pyrimidine scaffold represents a highly validated and promising platform for the discovery of novel therapeutics. Its synthetic tractability, coupled with the demonstrated potency of its derivatives against a wide array of clinically relevant targets, solidifies its status as a privileged scaffold in medicinal chemistry. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to leverage the unique properties of the triazolo[1,5-a]pyrimidine core in their drug discovery endeavors. The continued exploration of this versatile scaffold is poised to yield the next generation of innovative medicines.

References

Comparative Cross-Reactivity of Triazolo[1,5-a]pyrimidine-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of inhibitors targeting various protein classes, including kinases, enzymes, and protein-protein interactions.[1][2] Due to the structural similarities with the native purine (B94841) ring system, these compounds are often investigated as isosteric replacements for purines, leading to the development of potent and selective inhibitors for a range of therapeutic targets.[1][2] This guide provides a comparative overview of the cross-reactivity and selectivity of several notable triazolo[1,5-a]pyrimidine-based inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activities of representative triazolo[1,5-a]pyrimidine-based compounds against their primary targets and, where available, against a panel of off-targets to illustrate their selectivity profiles.

Table 1: Potency of Triazolo[1,5-a]pyrimidine-Based Inhibitors Against Primary Targets

Compound ClassRepresentative InhibitorPrimary Target(s)IC50 / KiReference(s)
PI3K InhibitorCPL302415PI3Kδ18 nM (IC50)[3]
CDK InhibitorAnalogue 26CDK2120 nM (IC50)[4]
DHODH InhibitorCompound 7Plasmodium falciparum DHODH15 nM (Ki)[5]
DCN1-UBC12 PPI InhibitorWS-383DCN1-UBC12 Interaction11 nM (IC50)[6]
P-glycoprotein (P-gp) InhibitorWS-716P-glycoprotein (ABCB1)46.65 nM (IC50 for PTX in SW620/Ad300 cells with 20 µM WS-716)[7]

Table 2: Selectivity Profile of Representative Triazolo[1,5-a]pyrimidine-Based Inhibitors

Representative InhibitorPrimary TargetPotency (IC50)Off-TargetPotency (IC50)Selectivity FoldReference(s)
CPL302415 PI3Kδ18 nMPI3Kα1422 nM~79[3]
PI3Kβ>25470 nM>1415[3]
PI3Kγ>16902 nM>939[3]
CDK2 Inhibitor (Analogue 26) CDK2120 nMGSK-3β>20,000 nM>167[4]
P. falciparum DHODH Inhibitor (Compound 7) PfDHODH~50 nMHuman DHODH>200,000 nM>4000[5]
WS-716 P-gp mediated MDRN/ACYP3A4Minimal effectN/A[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. Below are protocols for key experiments frequently used in the characterization of these inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[8] Inhibition of this activity by a compound is determined by a decrease in ADP production.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., triazolo[1,5-a]pyrimidine inhibitor)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Multi-well plates (e.g., 384-well)

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the kinase, substrate, and ATP to each well.

  • Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[9]

Materials:

  • Cultured cells

  • Test compound

  • Lysis buffer

  • Antibodies for the target protein

  • Reagents for Western blotting or other protein detection methods

Protocol:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest and wash the cells, then resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cool the tubes on ice immediately for 3 minutes.

  • Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer) to release cellular contents.

  • Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of the target protein remaining in the soluble fraction by Western blot, ELISA, or mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][10]

Visualizations

The following diagrams illustrate a key signaling pathway targeted by triazolo[1,5-a]pyrimidine inhibitors and a general workflow for assessing inhibitor cross-reactivity.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor Triazolo[1,5-a]pyrimidine PI3K Inhibitor Inhibitor->PI3K

Caption: PI3K signaling pathway inhibited by a triazolo[1,5-a]pyrimidine-based inhibitor.

Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling PrimaryScreen Primary Screen (Single Concentration) DoseResponse Dose-Response Assay (IC50 Determination) PrimaryScreen->DoseResponse CellularActivity Cellular Activity Assay (e.g., Proliferation) DoseResponse->CellularActivity SelectivityPanel Selectivity Panel Screening (e.g., Kinome Scan) DoseResponse->SelectivityPanel TargetEngagement Target Engagement (e.g., CETSA) CellularActivity->TargetEngagement

Caption: Experimental workflow for assessing inhibitor cross-reactivity.

References

Comparative analysis of different synthetic routes totriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

The[1][2]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, owing to its diverse biological activities and interesting photophysical properties. A variety of synthetic strategies have been developed to access this important molecular framework. This guide provides a comparative analysis of the most common and effective synthetic routes, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Comparison of Synthetic Routes

The synthesis of triazolo[1,5-a]pyrimidines can be broadly categorized into three main strategies: classical cyclocondensation reactions, multicomponent reactions, and the Dimroth rearrangement of isomeric systems. Each approach offers distinct advantages and disadvantages in terms of efficiency, atom economy, substrate scope, and operational simplicity.

Synthetic RouteKey FeaturesTypical Reaction ConditionsYield Range (%)Reaction TimeAdvantagesDisadvantages
Cyclocondensation Two-component reaction of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.Acetic acid, ethanol (B145695), or DMF; reflux or elevated temperatures.60-95%2-12 hoursHigh yields, well-established, readily available starting materials.Requires pre-synthesis of the 1,3-dicarbonyl substrate, can be lengthy.
Multicomponent Reaction (MCR) One-pot synthesis involving three or four starting materials.Various catalysts (e.g., p-TsOH, piperidine), often in green solvents (water, ethanol) or solvent-free.70-95%0.5-6 hoursHigh atom economy, operational simplicity, rapid access to molecular diversity.Optimization can be complex, sometimes requires specific catalysts.
Dimroth Rearrangement Isomerization of a[1][2]triazolo[4,3-a]pyrimidine to the more thermodynamically stable [1,5-a] isomer.Acidic (e.g., HCl) or basic (e.g., pyridine) conditions, often with heating.Variable, can be quantitative.1-24 hoursAccess to specific substitution patterns not easily obtained otherwise.Requires synthesis of the starting isomer, can be slow.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate the reaction.Can be applied to both cyclocondensation and MCRs.85-97%10-30 minutesDrastically reduced reaction times, often higher yields, cleaner reactions.Requires specialized microwave reactor equipment.

Experimental Protocols

Cyclocondensation of 3-Amino-1,2,4-triazole with Ethyl Acetoacetate (B1235776)

This method represents a classical and reliable approach to the synthesis of 7-hydroxy-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.

Procedure: A mixture of 3-amino-1,2,4-triazole (1.0 eq), ethyl acetoacetate (1.1 eq), and glacial acetic acid (10 volumes) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with water and then ethanol to afford the pure product.

Quantitative Data:

  • Yield: ~90%

  • Reaction Time: 4 hours

  • Temperature: Reflux (~118 °C)

One-Pot, Four-Component Synthesis of Substituted[1][2][3]triazolo[1,5-a]pyrimidines.[1][2]

This green chemistry approach allows for the rapid assembly of complex triazolopyrimidines from simple starting materials.[1]

Procedure: In a round-bottom flask, an amine (1.0 mmol), 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.0 mmol), an aldehyde (1.0 mmol), 3-amino-1,2,4-triazole (1.0 mmol), and p-toluenesulfonic acid (10 mol%) are mixed in water (5 mL). The mixture is stirred and heated at reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure product.[1]

Quantitative Data:

  • Yield: 81-91%[1]

  • Reaction Time: 4-6 hours[1]

  • Temperature: Reflux (100 °C)

  • Catalyst Loading: 10 mol% p-TsOH[1]

Dimroth Rearrangement of a[1][2][3]triazolo[4,3-a]pyrimidine

This rearrangement provides an alternative route to the [1,5-a] isomer, particularly when the corresponding [4,3-a] isomer is readily accessible.

Procedure: The starting[1][2]triazolo[4,3-a]pyrimidine is dissolved in a suitable solvent such as pyridine (B92270) or an aqueous base. The solution is heated at reflux for an extended period (typically 12-24 hours). The progress of the rearrangement is monitored by TLC or NMR spectroscopy. After completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the[1][2]triazolo[1,5-a]pyrimidine product.

Quantitative Data:

  • Yield: Can be near quantitative depending on the substrate and conditions.

  • Reaction Time: 12-24 hours.

  • Temperature: Reflux.

Microwave-Assisted Synthesis of[1][2][3]triazolo[1,5-a]pyrimidines

Microwave irradiation can significantly accelerate the synthesis of triazolopyrimidines, often leading to higher yields in shorter reaction times.

Procedure: A mixture of 3-amino-1,2,4-triazole (1.0 eq), a β-dicarbonyl compound (1.0 eq), and an aldehyde (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or DMF) is placed in a microwave reactor vial. The mixture is irradiated at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). After cooling, the product is isolated by filtration and purified by recrystallization.

Quantitative Data:

  • Yield: 85-95%

  • Reaction Time: 10-15 minutes

  • Temperature: 120 °C

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

G cluster_0 Cyclocondensation Pathway cluster_1 Multicomponent Reaction Pathway cluster_2 Dimroth Rearrangement Pathway 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Intermediate Intermediate 3-Amino-1,2,4-triazole->Intermediate AcOH, Δ 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Intermediate [1,2,4]Triazolo[1,5-a]pyrimidine This compound Intermediate->this compound Cyclization Amine Amine One-Pot Reaction One-Pot Reaction Amine->One-Pot Reaction p-TsOH, H2O, Δ Dioxinone Dioxinone Dioxinone->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction 3-Amino-1,2,4-triazole_MCR 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole_MCR->One-Pot Reaction Product_MCR This compound One-Pot Reaction->Product_MCR [1,2,4]Triazolo[4,3-a]pyrimidine [1,2,4]Triazolo[4,3-a]pyrimidine Ring-Opened Intermediate Ring-Opened Intermediate [1,2,4]Triazolo[4,3-a]pyrimidine->Ring-Opened Intermediate Base or Acid, Δ Product_Dimroth This compound Ring-Opened Intermediate->Product_Dimroth Recyclization

Caption: Overview of the primary synthetic routes to[1][2]triazolo[1,5-a]pyrimidines.

G Start Start Reaction Mix_Reagents Mix 3-Amino-1,2,4-triazole, Aldehyde, and β-Dicarbonyl in Solvent Start->Mix_Reagents Add_Catalyst Add Catalyst (e.g., p-TsOH) Mix_Reagents->Add_Catalyst Microwave_Irradiation Microwave Irradiation (120-150 °C, 10-30 min) Add_Catalyst->Microwave_Irradiation Cooling Cool to Room Temperature Microwave_Irradiation->Cooling Isolation Isolate Product by Filtration Cooling->Isolation Purification Purify by Recrystallization Isolation->Purification

Caption: Experimental workflow for a microwave-assisted multicomponent synthesis.

References

A Head-to-Head Comparison of Triazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to the purine (B94841) core has made it a valuable template for the design of potent kinase inhibitors. This guide provides a head-to-head comparison of various triazolo[1,5-a]pyrimidine-based inhibitors, focusing on their performance against key kinase targets implicated in cancer and other diseases. The information presented is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of selected triazolo[1,5-a]pyrimidine derivatives against several important kinase targets. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of cell cycle progression, and its aberrant activity is frequently observed in various cancers.

Compound IDStructureCDK2 IC50 (nM)Selectivity over GSK-3βReference
Compound 1 A sulphonamide derivative of triazolo[1,5-a]pyrimidine120167-fold[1]
TTI-237 A clinically evaluated triazolo[1,5-a]pyrimidine derivativeNot explicitly stated, but entered Phase I clinical trials for advanced solid tumors.Not specified[2]
S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors

SKP2 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets the tumor suppressor p27 for degradation. Inhibiting SKP2 can lead to the accumulation of p27 and subsequent cell cycle arrest.

Compound IDStructureSKP2-Cks1 Binding Inhibition IC50 (µM)Anticancer Activity (Cell Line)Reference
E35 A[1][3][4]triazolo[1,5-a]pyrimidine-based small moleculeNot explicitly stated, but showed excellent inhibitory activitiesMGC-803 xenograft mice[5]
CpdA A triazolopyrimidine analogNot explicitly stated, but prevents Skp2 incorporation into the SCF complexInduces G1/S arrest in multiple myeloma cells[6]
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors

ENPP1 is a key enzyme that negatively regulates the STING (stimulator of interferon genes) pathway, which is involved in innate immunity. Inhibition of ENPP1 can enhance anti-tumor immune responses.

Compound IDStructureENPP1 InhibitionCellular ActivityReference
Unnamed Series [1][3][4]triazolo[1,5-a]pyrimidine scaffoldPotent and selective inhibition in vitroActive in cellular systems[7]
Tubulin Polymerization Inhibitors

Several triazolo[1,5-a]pyrimidine derivatives have been shown to target tubulin, a key component of the cytoskeleton, leading to mitotic arrest and apoptosis in cancer cells.

Compound IDStructureTubulin Polymerization Inhibition IC50 (µM)Antiproliferative Activity (HeLa cells, IC50)Reference
Compound 28 A[1][3][4]triazolo[1,5-a]pyrimidine with a 3,4,5-trimethoxyphenyl group9.90Not specified for this compound[8]
Analogue 26 A restricted CA-4 analogue with a[1][3][4]triazolo[1,5-a]pyrimidine coreNot specified0.75 µM[8]
Compound 3d A 2-anilino-7-(3',4',5'-trimethoxyphenyl)-[1][3][4]triazolo[1,5-a]pyrimidine0.4538 nM[2]
TTI-237 A[1][3][4]triazolo[1,5-a]pyrimidine derivativePromotes tubulin polymerizationEffective in nude mouse xenograft models[2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by the discussed triazolo[1,5-a]pyrimidine inhibitors.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase_Genes S-Phase Genes (DNA Replication) E2F->S_Phase_Genes activates transcription CyclinE_CDK2->Rb hyper-phosphorylates Triazolo_Inhibitor Triazolo[1,5-a]pyrimidine Inhibitor Triazolo_Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2 Signaling Pathway in G1/S Phase Transition.

SKP2_Ubiquitination_Pathway cluster_Ubiquitination p27 Ubiquitination and Degradation SCF_Skp2 SCF-Skp2 E3 Ligase p27 p27 (Tumor Suppressor) SCF_Skp2->p27 targets for ubiquitination Proteasome Proteasome p27->Proteasome degradation Cell_Cycle_Arrest Cell Cycle Arrest p27->Cell_Cycle_Arrest promotes Ub Ubiquitin Ub->p27 Triazolo_Inhibitor Triazolo[1,5-a]pyrimidine Inhibitor Triazolo_Inhibitor->SCF_Skp2 inhibits

Caption: SKP2-mediated p27 Ubiquitination Pathway.

ENPP1_STING_Pathway cluster_STING_Activation ENPP1-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ENPP1 ENPP1 ENPP1->cGAMP degrades TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates TypeI_IFN Type I Interferons (Antitumor Immunity) IRF3->TypeI_IFN induces transcription Triazolo_Inhibitor Triazolo[1,5-a]pyrimidine Inhibitor Triazolo_Inhibitor->ENPP1 inhibits

Caption: ENPP1 Regulation of the cGAS-STING Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this comparison guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate peptide

  • ATP

  • Triazolo[1,5-a]pyrimidine inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the triazolo[1,5-a]pyrimidine inhibitor in 100% DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (enzyme) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Triazolo[1,5-a]pyrimidine inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triazolo[1,5-a]pyrimidine inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.[3][4][9][10][11]

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p27, anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[12]

Conclusion

The triazolo[1,5-a]pyrimidine scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The compounds highlighted in this guide demonstrate significant activity against a range of therapeutically relevant kinases. Further optimization of this scaffold holds promise for the discovery of novel drug candidates for the treatment of cancer and other diseases. The provided experimental protocols offer a foundation for researchers to evaluate the performance of new triazolo[1,5-a]pyrimidine derivatives and contribute to the advancement of this important class of inhibitors.

References

Differentiating Triazolo[1,5-a]pyrimidine Regioisomers Using HMBC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive method for the structural elucidation of triazolo[1,5-a]pyrimidine regioisomers is crucial for researchers in medicinal chemistry and drug development. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy has emerged as a powerful tool for this purpose. This guide provides a comparative analysis of HMBC data for distinguishing the [1,5-a] regioisomer from other common isomers, supported by experimental data and protocols.

The unambiguous identification of regioisomers is a critical step in the synthesis and characterization of novel heterocyclic compounds. In the case of the pharmaceutically important triazolopyrimidine scaffold, several regioisomers can be formed during synthesis, with the most common being the [1,5-a] and [4,3-a] isomers. Distinguishing between these isomers is essential as they can exhibit significantly different biological activities. While various analytical techniques can be employed, Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy offers a robust and definitive method for structural assignment by providing crucial information about long-range proton-carbon and proton-nitrogen correlations.

Key Differentiating HMBC Correlations

The primary distinction between the [1,5-a] and [4,3-a] regioisomers lies in the connectivity of the triazole and pyrimidine (B1678525) rings. In the [1,5-a] isomer, the pyrimidine ring is fused to the N1 and C5 atoms of the triazole ring, resulting in a bridgehead nitrogen atom (N4). In contrast, the [4,3-a] isomer features the pyrimidine ring fused to the N4 and C3 atoms of the triazole ring, leading to a different arrangement of nitrogen atoms in the fused system. These structural differences give rise to distinct long-range HMBC correlations.

¹H-¹³C HMBC Correlations

The key diagnostic ¹H-¹³C HMBC correlations involve the protons on the pyrimidine ring and the carbon atoms at the ring junction. For a typical 5,7-disubstituted[1][2][3]triazolo[1,5-a]pyrimidine, the proton at the 6-position (H6) is particularly informative.

ProtonKey ³JCH Correlations for [1,5-a] IsomerKey ³JCH Correlations for [4,3-a] Isomer
H6C5, C7, C8aC5, C7, C2
H2C3a, C7aC3, C5
Methyl Protons at C5C6, C7C6, C3a
Methyl Protons at C7C6, C5, C8aC6, C8

Note: The specific chemical shifts will vary depending on the substituents.

The crucial differentiating correlation is often the ³J coupling between H6 and the bridgehead carbon C8a in the [1,5-a] isomer. In the [4,3-a] isomer, H6 will instead show a correlation to the triazole carbon C2.

¹H-¹⁵N HMBC Correlations

Given the nitrogen-rich nature of the triazolopyrimidine core, ¹H-¹⁵N HMBC provides highly diagnostic correlations that can unambiguously differentiate the regioisomers. A study by Salgado et al. demonstrated that the ¹⁵N chemical shifts and their correlations to specific protons are unique for each isomer.[1]

ProtonKey ¹H-¹⁵N Correlations for [1,5-a] IsomerKey ¹H-¹⁵N Correlations for [4,3-a] Isomer
H2N1, N3N1, N2
H5N4, N8N4, N8
H7N4, N8N4, N8

Note: The numbering of nitrogen atoms may vary depending on the specific derivative and literature source. The key is the pattern of connectivity.

The correlation of the triazole proton (H2 in the unsubstituted core) to either N1 and N3 (in the [1,5-a] isomer) or N1 and N2 (in the [4,3-a] isomer) is a definitive marker for the respective regioisomer.

Experimental Protocols

Sample Preparation

A sample concentration of 5-10 mg in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) is typically sufficient for HMBC analysis on a modern NMR spectrometer. It is crucial that the sample is free of paramagnetic impurities, which can lead to significant line broadening and loss of signal.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H-¹³C HMBC data. Specific parameters should be optimized for the instrument and sample being analyzed.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing inverse-detected experiments is recommended.

  • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments) should be used.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

  • ¹H Spectral Width: The spectral width in the proton dimension should be set to cover all proton signals of the compound (e.g., 0-12 ppm).

  • ¹³C Spectral Width: The spectral width in the carbon dimension should encompass all expected carbon signals (e.g., 0-180 ppm).

  • Number of Scans: The number of scans per increment should be a multiple of 8 or 16 to ensure proper phase cycling. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (typically 8 to 64 scans).

  • Number of Increments: 256 to 512 increments in the indirect dimension (¹³C) are generally sufficient to provide good resolution.

  • Long-Range Coupling Constant (JⁿCH): The delay for the evolution of long-range couplings is a critical parameter. It is typically optimized for a J-coupling of 8-10 Hz. Acquiring multiple HMBC spectra with different optimization values (e.g., 6 Hz and 12 Hz) can sometimes be beneficial to detect a wider range of correlations.

  • Processing: The data is typically processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

For ¹H-¹⁵N HMBC, a similar protocol is followed, but the indirect dimension is set to the ¹⁵N chemical shift range, and the long-range coupling delay is optimized for a ¹H-¹⁵N coupling of approximately 5-10 Hz.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating between the [1,5-a] and [4,3-a] regioisomers of a disubstituted triazolopyrimidine using HMBC data.

G Workflow for Triazolo[1,5-a]pyrimidine Isomer Differentiation using HMBC cluster_0 Data Acquisition cluster_1 Analysis of Key Correlations cluster_2 Structure Confirmation A Synthesized Triazolopyrimidine Mixture B Acquire 1H-13C and/or 1H-15N HMBC Spectra A->B C Analyze Correlation of Pyrimidine Ring Protons B->C D H6 shows 3J correlation to a bridgehead carbon (C8a)? C->D E H2 shows correlation to N1 and N3? C->E F [1,5-a] Isomer Confirmed D->F Yes G [4,3-a] Isomer or other Isomer D->G No E->F Yes E->G No

Caption: Logical workflow for differentiating triazolo[1,5-a]pyrimidine regioisomers.

Conclusion

HMBC spectroscopy is an indispensable technique for the structural elucidation of triazolo[1,5-a]pyrimidine regioisomers. By carefully analyzing the long-range ¹H-¹³C and ¹H-¹⁵N correlations, researchers can confidently distinguish between the desired [1,5-a] isomer and other potential regioisomers, such as the [4,3-a] isomer. The diagnostic correlations involving the pyrimidine ring protons and the atoms at the ring junction provide a clear and reliable method for structural assignment, which is fundamental for advancing drug discovery and development programs based on this important heterocyclic scaffold.

References

In Vivo Anticancer Efficacy of Triazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The class of heterocyclic compounds known as triazolo[1,5-a]pyrimidines has emerged as a promising scaffold in the development of novel anticancer agents. Numerous derivatives have been synthesized and evaluated, demonstrating potent antitumor activities both in vitro and in vivo. This guide provides a comparative overview of the in vivo validation of these derivatives, presenting available experimental data, detailing methodologies for key experiments, and illustrating relevant biological pathways and workflows.

Comparative In Vivo Efficacy and In Vitro Potency

The following tables summarize the in vivo and in vitro anticancer activities of several notable triazolo[1,5-a]pyrimidine derivatives based on available research. Direct head-to-head in vivo comparisons are often limited in the literature; therefore, this data is compiled from individual studies.

Table 1: Summary of In Vivo Anticancer Activity of Triazolo[1,5-a]pyrimidine Derivatives

CompoundAnimal ModelCancer TypeDosing RegimenKey In Vivo OutcomesReference
Compound 1c Mice bearing sarcoma S-180SarcomaNot specified in abstractDemonstrated anticancer effect[1]
Lead Compounds Nude mouse xenograft modelsNot specifiedOral or IntravenousPotent and efficacious tumor growth inhibition[2]
Compound 6i Not specified (acute toxicity)Not specifiedNot specifiedGood safety profile in vivo[3][4]

Table 2: Comparative In Vitro Cytotoxicity of Triazolo[1,5-a]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Positive ControlReference
Compound 6i MGC-803 (gastric)0.96Not specified[3][4]
Compound H12 MGC-803 (gastric)9.475-Fu[5]
HCT-116 (colon)9.585-Fu[5]
MCF-7 (breast)13.15-Fu[5]
Analogue 26 HeLa (cervical)0.75Not specified[6]
A549 (lung)1.02Not specified[6]
Compound 19 Bel-7402 (liver)12.3Not specified[7][8]
HT-1080 (fibrosarcoma)6.1Not specified[7][8]
Compound 1c HCT-116, U-87 MG, MCF-7Potent antiproliferative activitiesNot specified[1]
Compound 28 Tubulin polymerization9.90Not specified[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of triazolo[1,5-a]pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) are cultured in appropriate media and seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well).[9] The cells are allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds for a specified duration, typically 48 hours.[9]

  • MTT Incubation: After the treatment period, MTT solution (e.g., 20 µL of 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[9]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution, such as DMSO (150 µL).[9]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[9]

In Vivo Tumor Xenograft Model

Animal xenograft models are essential for evaluating the in vivo efficacy of potential anticancer compounds.

  • Animal Model: Immunocompromised mice, such as nude mice or SCID mice, are typically used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., sarcoma S-180) is injected subcutaneously into the flank of each mouse.[1]

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every other day) using calipers and calculated using the formula: (length × width²) / 2.

  • Compound Administration: Once tumors reach a certain volume, mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., orally or intravenously) and dosing schedule.[2]

  • Efficacy Evaluation: The study continues for a predetermined period, and the primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.

  • Data Analysis: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated and compared between the treated and control groups.

Visualizing Mechanisms and Workflows

Signaling Pathways

Several triazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways. For instance, compound H12 has been shown to suppress the ERK signaling pathway.[5] Other compounds have been found to affect the AKT pathway.[1]

ERK_Pathway_Inhibition cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras cRaf c-Raf Ras->cRaf MEK MEK1/2 cRaf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation H12 Compound H12 H12->cRaf H12->MEK H12->ERK

Caption: Inhibition of the ERK signaling pathway by Compound H12.

Other derivatives, such as analogue 26 and compound 28, function as antitubulin agents, inhibiting tubulin polymerization and leading to cell cycle arrest at the G2/M phase.[6]

Tubulin_Inhibition_Pathway cluster_cell_cycle Cell Cycle Tubulin αβ-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Derivative Triazolo[1,5-a]pyrimidine Derivative (e.g., Analogue 26) Derivative->Microtubules

Caption: Mechanism of action for antitubulin triazolo[1,5-a]pyrimidine derivatives.

Experimental Workflow

The in vivo validation of a novel anticancer compound follows a structured workflow, from initial synthesis to preclinical evaluation.

In_Vivo_Validation_Workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro Toxicity Acute Toxicity Studies (In Vivo) InVitro->Toxicity Xenograft Xenograft Model Efficacy Studies Toxicity->Xenograft PKPD Pharmacokinetic/ Pharmacodynamic Studies Xenograft->PKPD Lead Lead Compound Identification PKPD->Lead

Caption: General experimental workflow for in vivo validation of anticancer compounds.

References

New Wave of Anticancer Agents: Benchmarking Triazolo[1,5-a]pyrimidine Derivatives Against Marketed Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and safer cancer therapeutics, a novel class of compounds, the triazolo[1,5-a]pyrimidine derivatives, has emerged as a promising frontier. Extensive preclinical research highlights their potent and selective inhibitory activities against key oncogenic targets. This guide provides a comprehensive comparison of these emerging derivatives against established, marketed drugs, offering researchers, scientists, and drug development professionals a data-driven overview of their potential.

This comparative analysis focuses on the performance of new triazolo[1,5-a]pyrimidine derivatives targeting critical cancer-associated proteins: various kinases, tubulin, and Lysine-Specific Demethylase 1 (LSD1). The quantitative data, summarized in the following tables, showcases the half-maximal inhibitory concentrations (IC50) of these novel compounds in direct comparison to commercially available drugs, providing a clear benchmark for their efficacy.

Kinase Inhibition: A New Generation of Signal Transduction Modulators

Triazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as inhibitors of several protein kinases crucial for cancer cell proliferation and survival, including Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin receptor kinase A (TrkA), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).

Compound Target Kinase IC50 (µM) Marketed Drug Target Kinase IC50 (µM) Reference
Pyrazolo[1,5-a]pyrimidine DerivativeCDK20.09 - 1.58RibociclibCDK4/60.01 (CDK4)[1]
Pyrazolo[1,5-a]pyrimidine DerivativeTrkA0.23 - 1.59LarotrectinibTrkA~0.005[1]
Bis([2][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline Derivative (Compound 23j)VEGFR-20.0037SorafenibVEGFR-20.00312[5]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound II-1)VEGFR-2-SorafenibVEGFR-20.588[6][7]
1,2,3-Triazole-Containing Erlotinib DerivativeEGFR0.09 - 63.02ErlotinibEGFR0.0048[8]

Disrupting the Cytoskeleton: Targeting Tubulin Polymerization

The integrity of the cellular cytoskeleton, particularly the dynamics of tubulin polymerization, is a well-established target for anticancer drugs. Novel triazolo[1,5-a]pyrimidine derivatives have been shown to effectively inhibit tubulin polymerization, a mechanism shared by widely used chemotherapeutics.

Compound Activity IC50 (µM) Marketed Drug Activity IC50 (µM) Reference
[2][3][4]triazolo[1,5-a]pyrimidine Analogue 28Tubulin Polymerization Inhibition9.90PaclitaxelTubulin Stabilization-[9]
[2][3][4]triazolo[1,5-a]pyrimidine AnalogueTubulin Polymerization Inhibition-VincristineTubulin Polymerization Inhibition-[10][11]

Epigenetic Regulation: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a key epigenetic regulator often overexpressed in cancer, making it an attractive therapeutic target. Certain triazolo[1,5-a]pyrimidine derivatives have exhibited potent inhibitory activity against LSD1.

Compound Target IC50 (µM) Marketed Drug Target IC50 (µM) Reference
[2][3][4]triazolo[1,5-a]pyrimidine Derivative (Compound 5p)LSD10.154TranylcypromineLSD1-[12][13]
[2][3][14]triazolo[4,5-d]pyrimidine Derivative (Compound 27)LSD10.564---[15]

Signaling Pathways and Mechanisms of Action

To visualize the biological context of these compounds, the following diagrams illustrate the key signaling pathways and mechanisms of action.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Transition cluster_Downstream_Effects Downstream Effects of Inhibition CDK2 CDK2 Rb Rb CDK2->Rb Phosphorylation CyclinE Cyclin E CyclinE->CDK2 Activation E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) Triazolopyrimidine Triazolo[1,5-a]pyrimidine Derivative Triazolopyrimidine->CDK2 Inhibition

CDK2 Signaling Pathway and Inhibition

TrkA_Signaling_Pathway cluster_TrkA_Activation TrkA Activation cluster_Downstream_Pathways Downstream Signaling cluster_Cellular_Outcomes Cellular Outcomes NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Activation RAS_MAPK RAS-MAPK Pathway TrkA->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TrkA->PI3K_AKT PLCg PLCγ Pathway TrkA->PLCg Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation Triazolopyrimidine Triazolo[1,5-a]pyrimidine Derivative Triazolopyrimidine->TrkA

TrkA Signaling Pathway and Inhibition

Tubulin_Polymerization_Inhibition cluster_Normal_Process Normal Microtubule Dynamics cluster_Inhibition_Mechanism Inhibition by Triazolopyrimidine cluster_Cellular_Effect Cellular Effect Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Blocked_Polymerization Inhibition of Polymerization Tubulin_Dimers->Blocked_Polymerization Microtubule->Tubulin_Dimers Depolymerization Triazolopyrimidine Triazolo[1,5-a]pyrimidine Derivative Triazolopyrimidine->Tubulin_Dimers Binding to Colchicine Site Mitotic_Arrest G2/M Phase Arrest Blocked_Polymerization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition

LSD1_Inhibition_Mechanism cluster_LSD1_Function LSD1 Function cluster_Gene_Repression Gene Regulation cluster_Inhibition Inhibition by Triazolopyrimidine cluster_Therapeutic_Effect Therapeutic Effect LSD1 LSD1 H3K4me0 Histone H3K4me0 (Repressed Chromatin) LSD1->H3K4me0 Demethylation Reactivation Reactivation of Tumor Suppressor Genes H3K4me2 Histone H3K4me2 (Active Chromatin) H3K4me2->LSD1 Tumor_Suppressor Tumor Suppressor Genes H3K4me0->Tumor_Suppressor Repression Triazolopyrimidine Triazolo[1,5-a]pyrimidine Derivative Triazolopyrimidine->LSD1 Inhibition

Mechanism of LSD1 Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2, TrkA, VEGFR-2, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (triazolo[1,5-a]pyrimidine derivatives and marketed drugs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in light scattering at 340 nm.[16]

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

  • Test compounds

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Reconstitute tubulin to 3 mg/mL in G-PEM buffer.

  • Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.

  • Add varying concentrations of the test compounds (0.1 µM – 10 µM).

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Record the absorbance at 340 nm every 60 seconds for one hour.

  • Plot the absorbance versus time to generate polymerization curves and determine IC50 values.

LSD1 Inhibition Assay (Fluorometric)

This assay measures the activity of LSD1 by detecting the demethylation of a histone H3K4 substrate.[8]

Materials:

  • Recombinant human LSD1 enzyme

  • Di-methylated histone H3-K4 substrate

  • LSD1 assay buffer

  • Anti-methylated histone H3-K4 antibody

  • Fluorescently labeled secondary antibody

  • Test compounds

  • 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the di-methylated histone H3-K4 substrate.

  • Add the LSD1 enzyme and the test compounds at various concentrations to the wells.

  • Incubate at 37°C for 60-120 minutes to allow for the demethylation reaction.

  • Wash the wells to remove the enzyme and unbound compounds.

  • Add the anti-methylated histone H3-K4 antibody and incubate.

  • Wash the wells and add the fluorescently labeled secondary antibody.

  • Measure the fluorescence on a microplate reader. The fluorescence signal is inversely proportional to LSD1 activity.

  • Calculate the percentage of inhibition and determine the IC50 values.

This guide underscores the significant therapeutic potential of triazolo[1,5-a]pyrimidine derivatives. Their potent activity against a range of validated cancer targets, benchmarked against established drugs, positions them as a highly promising class of compounds for the development of next-generation cancer therapies. Further investigation and clinical evaluation are warranted to fully elucidate their therapeutic value.

References

Unraveling the Dual-Faceted Mechanism of Triazolopyrimidines as Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of triazolopyrimidine-based tubulin inhibitors, detailing their unique mechanisms of action, performance against other tubulin-targeting agents, and the experimental protocols to validate their activity.

Triazolopyrimidines have emerged as a versatile class of small molecules that modulate microtubule dynamics, a critical process in cell division and a key target for anticancer therapies. Unlike conventional tubulin inhibitors that typically bind to one of three major sites (taxane, vinca (B1221190), or colchicine), triazolopyrimidines exhibit a fascinating duality in their mechanism of action. Depending on their chemical structure, they can either stabilize or destabilize microtubules, often by interacting with the vinca or colchicine (B1669291) binding sites on β-tubulin. This guide delves into the experimental data that confirms this dual mechanism and provides detailed protocols for its investigation.

Comparative Performance of Triazolopyrimidine Tubulin Inhibitors

The efficacy of triazolopyrimidine derivatives varies significantly with their substitution patterns, influencing their binding site and subsequent effect on microtubule dynamics. Below is a summary of the inhibitory concentrations (IC50) of representative triazolopyrimidines compared to well-established tubulin inhibitors.

Compound ClassSpecific Compound/AlternativeMechanism of ActionTarget Cell Line(s)IC50 (Antiproliferative)IC50 (Tubulin Polymerization)
Triazolopyrimidine Vinca-site Binders (Stabilizers)
DZ-2384Microtubule StabilizationMultiple cancer modelsPotent antitumor activity-
CNDR-51657Microtubule Stabilization---
Triazolopyrimidine Colchicine-site Binders (Destabilizers)
Compound 3d (p-toluidino derivative)Microtubule DestabilizationHeLa, A549, HT-2930–43 nM[1]0.45 µM[1]
Compound 3h (p-ethylanilino derivative)Microtubule DestabilizationHeLa, A549, HT-29160–240 nM[1]-
Compound 3f (3′,4′-dimethylanilino derivative)Microtubule DestabilizationHeLa, A549, HT-2967–160 nM[1]-
Analogue 26Microtubule DestabilizationHeLa, A5490.75 µM, 1.02 µM-
Analogue 28Microtubule Destabilization--9.90 µM[2]
Compound H12-MGC-803, HCT-116, MCF-79.47 µM, 9.58 µM, 13.1 µM[3]-
Standard Tubulin Inhibitors Vinca Alkaloids (Destabilizers)
VinblastineMicrotubule DestabilizationVariousLow nM range~1-3 µM
VincristineMicrotubule DestabilizationVariousLow nM range~1-3 µM
Standard Tubulin Inhibitors Taxanes (Stabilizers)
Paclitaxel (B517696)Microtubule StabilizationVariousLow nM range~0.1-1 µM
Standard Tubulin Inhibitors Colchicine Site Binders (Destabilizers)
ColchicineMicrotubule DestabilizationVariousMid-high nM range~1-5 µM
Combretastatin A-4 (CA-4)Microtubule DestabilizationVariousLow nM range~1 µM

Elucidating the Mechanism: Signaling Pathways and Experimental Workflows

The inhibitory action of triazolopyrimidines on tubulin disrupts the normal cell cycle, leading to apoptosis. The specific mechanism, either stabilization or destabilization of microtubules, dictates the precise cellular consequences.

G cluster_0 Triazolopyrimidine Interaction with Tubulin cluster_1 Effect on Microtubule Dynamics cluster_2 Cellular Consequences Triazolopyrimidine Triazolopyrimidine Tubulin Dimer Tubulin Dimer Triazolopyrimidine->Tubulin Dimer Binds to Vinca or Colchicine Site Microtubule Stabilization Microtubule Stabilization Tubulin Dimer->Microtubule Stabilization Vinca-site binding (e.g., DZ-2384) Microtubule Destabilization Microtubule Destabilization Tubulin Dimer->Microtubule Destabilization Colchicine-site binding Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Stabilization->Mitotic Arrest (G2/M Phase) Microtubule Destabilization->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Caption: Signaling pathway of triazolopyrimidine-mediated tubulin inhibition.

To confirm the mechanism of action, a series of in vitro and cell-based assays are employed. The following workflow outlines the key experiments.

G Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Tubulin Polymerization Assay Tubulin Polymerization Assay Compound Treatment->Tubulin Polymerization Assay Immunofluorescence Microscopy Immunofluorescence Microscopy Compound Treatment->Immunofluorescence Microscopy Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Data Analysis Data Analysis Tubulin Polymerization Assay->Data Analysis Immunofluorescence Microscopy->Data Analysis Cell Cycle Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for confirming tubulin inhibition.

Experimental Protocols

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Tubulin Polymerization Buffer (General Tubulin Buffer with 10% glycerol (B35011) and 1 mM GTP)

  • Test compounds dissolved in DMSO

  • 96-well microplate (black, half-area)

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare tubulin at a final concentration of 2 mg/mL in Tubulin Polymerization Buffer on ice.

  • Add test compounds at desired concentrations to the wells of the 96-well plate. Include DMSO as a negative control and paclitaxel (for stabilization) or colchicine (for destabilization) as positive controls.

  • Initiate polymerization by adding the tubulin solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Immunofluorescence Microscopy for Microtubule Visualization

This method allows for the direct visualization of the effects of triazolopyrimidines on the cellular microtubule network.

Materials:

  • Cultured mammalian cells (e.g., HeLa) on sterile glass coverslips

  • Complete cell culture medium

  • Test compound stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS (for PFA fixation)

  • Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG

  • Nuclear counterstain: DAPI

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include appropriate controls.

  • Fixation:

    • PFA Fixation: Wash cells with PBS, fix with 4% PFA for 10-15 minutes at room temperature, and then wash again with PBS.

    • Methanol Fixation: Wash cells with PBS and fix with ice-cold methanol for 5-10 minutes at -20°C.

  • Permeabilization (for PFA fixed cells): Incubate cells with permeabilization buffer for 10 minutes.

  • Blocking: Incubate cells with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with PBST.

  • Secondary Antibody Incubation: Incubate with the fluorescently-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the coverslips with PBST and mount them onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Observe changes in microtubule morphology, such as bundling (stabilization) or depolymerization (destabilization).

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle, revealing cell cycle arrest induced by tubulin inhibitors.

Materials:

  • Cultured cells

  • Test compound

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and treat with the test compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest caused by tubulin inhibition.[4]

References

Comparative Analysis of Triazolo[1,5-a]pyrimidine Analogs: A SAR Study Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. This guide provides a comparative analysis of different series of triazolo[1,5-a]pyrimidine derivatives, focusing on their structure-activity relationships (SAR) as anticancer agents. The data presented herein is compiled from various studies to offer an objective overview of their performance against different cancer cell lines and molecular targets.

Data Presentation: Comparative Antiproliferative Activity

The following tables summarize the in vitro antiproliferative activities (IC50 values in µM) of representative triazolo[1,5-a]pyrimidine analogs against various human cancer cell lines.

Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Indole Derivatives [1]

CompoundMGC-803 (Gastric Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)
H12 9.479.5813.1
5-Fu (Control) >40>40>40

Table 2: Antiproliferative Activity of Triazolo[1,5-a]pyrimidines as Multikinase Inhibitors [2]

CompoundNCI Cancer Cell Lines (Mean GI50)
12b 10.63
12c 3.51

Table 3: Antiproliferative Activity of Triazolo[1,5-a]pyrimidines as LSD1 Inhibitors [3]

CompoundPC-9 (Lung Cancer)
6l 0.59
5-FU (Control) >20

Table 4: Antiproliferative Activity of Triazolo[1,5-a]pyrimidines as Tubulin Polymerization Inhibitors [4]

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)HEK-293 (Non-tumoral)
26 0.751.0229.94

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the triazolo[1,5-a]pyrimidine analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Cell Cycle Analysis

This experiment determines the effect of the compounds on the cell cycle progression of cancer cells.

  • Cell Treatment: Cells are treated with the test compounds for a specified time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Western Blot Analysis for ERK Signaling Pathway

This technique is used to investigate the effect of the compounds on the expression and phosphorylation of proteins in a specific signaling pathway.

  • Cell Lysis: After treatment with the compounds, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., total ERK, phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Tubulin Polymerization Assay

This assay assesses the ability of the compounds to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture containing purified tubulin, a fluorescence-enhancing agent, and GTP is prepared in a 96-well plate.

  • Compound Addition: The test compounds are added to the wells.

  • Fluorescence Monitoring: The plate is incubated at 37°C, and the fluorescence is monitored over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of fluorescence increase.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the SAR study of triazolo[1,5-a]pyrimidine analogs.

ERK_Signaling_Pathway Growth Factor Growth Factor RTK RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Triazolo[1,5-a]pyrimidine Analog Triazolo[1,5-a]pyrimidine Analog

Caption: ERK Signaling Pathway Inhibition.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Triazolo[1,5-a]pyrimidine Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Living cells convert MTT to Formazan E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: MTT Assay Experimental Workflow.

Cell_Cycle_Analysis_Workflow A Treat Cells with Compound B Harvest and Fix Cells in Ethanol A->B C Stain with Propidium Iodide (PI) and RNase B->C D Analyze by Flow Cytometry C->D E Determine Cell Cycle Distribution (G0/G1, S, G2/M) D->E

Caption: Cell Cycle Analysis Workflow.

References

Safety Operating Guide

Navigating the Disposal ofTriazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals

Navigating the Disposal of[1][2][3]Triazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of[1][2][3]Triazolo[1,5-a]pyrimidine, a heterocyclic compound frequently utilized in medicinal chemistry. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat is mandatory to prevent skin contact.

  • Respiratory Protection: In case of dust or aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.

Engineering Controls:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are easily accessible.

Quantitative Data Summary

While specific quantitative disposal limits for[1][2][3]Triazolo[1,5-a]pyrimidine are not established, the following table summarizes key hazard information and disposal recommendations based on related chemical structures. This information should be used as a conservative guide for waste management decisions.

ParameterInformation/RecommendationSource Analogy
Physical State SolidGeneral knowledge of similar compounds
Known Hazards Potential for acute toxicity if swallowed, skin, or eye irritant.SDS for related triazole and pyrimidine (B1678525) compounds
Incompatible Materials Strong oxidizing agents, strong acids.SDS for related triazole and pyrimidine compounds
Primary Disposal Route Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.Safety data for[1][2][3]TRIAZOLO[1,5-A]PYRIDIN-8-AMINE[2]
Secondary Disposal Route Sanitary landfill for punctured and triple-rinsed empty containers.Safety data for[1][2][3]TRIAZOLO[1,5-A]PYRIDIN-8-AMINE[2]
Prohibited Disposal Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.Safety data for[1][2][3]TRIAZOLO[1,5-A]PYRIDIN-8-AMINE[2]

Experimental Protocols: General Neutralization and Deactivation

Specific, validated experimental protocols for the neutralization of[1][2][3]Triazolo[1,5-a]pyrimidine are not publicly available and would require laboratory-specific development and validation by qualified personnel. However, general principles for the treatment of nitrogen-containing heterocyclic compounds can be applied with extreme caution.

It is strongly recommended that any neutralization procedure be developed and validated by a qualified chemist in consultation with your institution's Environmental Health and Safety (EHS) department.

A general approach for small spills of organic compounds involves absorption with an inert material followed by disposal of the contaminated absorbent as hazardous waste. For bulk quantities, professional chemical waste disposal services should be employed.

Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of[1][2][3]Triazolo[1,5-a]pyrimidine in a laboratory setting.

DisposalWorkflowcluster_prepPreparationcluster_collectionWaste Collectioncluster_disposalFinal DisposalAIdentify Waste:[1,2,4]Triazolo[1,5-a]pyrimidine(Solid or in Solution)BConsult SDS of Related Compoundsand Institutional EHS GuidelinesA->BCDon Appropriate PPE:Gloves, Goggles, Lab CoatB->CDSegregate from Incompatible Wastes(e.g., Strong Oxidizers, Acids)C->DECollect in a Designated,Labeled, Leak-Proof ContainerD->EFStore Container in a Secure,Well-Ventilated AreaE->FGIs On-Site NeutralizationApproved and Validated?HFollow Validated Protocol(Consult with EHS)G->HYesIArrange for Pickup by aLicensed Chemical Waste VendorG->INoJComplete Waste Manifest FormsH->JI->JKFinal Disposal via Incinerationor at a Licensed FacilityJ->K

Disposal decision workflow for[1][2][3]Triazolo[1,5-a]pyrimidine.

This procedural guide is intended to provide a framework for the safe and compliant disposal of[1][2][3]Triazolo[1,5-a]pyrimidine. Always prioritize safety and consult with your institution's EHS department to ensure adherence to all local, state, and federal regulations. By following these guidelines, you contribute to a safer laboratory environment and the responsible stewardship of chemical resources.

Personal protective equipment for handling [1,2,4]Triazolo[1,5-a]pyrimidine

Essential Safety and Logistics for Handling[1][2][3]Triazolo[1,5-a]pyrimidine

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for[1][2]Triazolo[1,5-a]pyrimidine, fostering a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

[1][2]Triazolo[1,5-a]pyrimidine is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategorySpecific Requirements
Respiratory Protection A NIOSH-approved N95 dust mask or higher is necessary, especially when handling the solid form to prevent inhalation of dust particles.
Eye Protection Chemical safety goggles are required to protect against dust and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed regularly.
Body Protection A laboratory coat or other protective clothing should be worn to prevent skin contact.

Operational Plan for Safe Handling

A systematic approach to handling[1][2]Triazolo[1,5-a]pyrimidine is crucial to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, gather all necessary equipment and reagents.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.

  • When weighing or transferring the solid, do so carefully and in a contained manner.

  • Use non-sparking tools to prevent ignition sources.

  • Keep the container tightly closed when not in use.

3. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • In case of a spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • For small spills, cover with an inert absorbent material and sweep up. Avoid creating dust.

    • Place the collected material into a sealed container for proper disposal.

    • Clean the spill area thoroughly with soap and water.

Disposal Plan

Proper disposal of[1][2]Triazolo[1,5-a]pyrimidine and its contaminated waste is critical to prevent environmental contamination and comply with regulations.

1. Waste Collection:

  • Collect all waste containing[1][2]Triazolo[1,5-a]pyrimidine in a designated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other waste streams.

2. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Final Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Incineration at a permitted facility is a common and recommended method for the disposal of triazole compounds.[1]

  • Always follow local, state, and federal regulations for hazardous waste disposal.[3]

Quantitative Data

At present, specific occupational exposure limits (OELs) for[1][2]Triazolo[1,5-a]pyrimidine have not been established by major regulatory bodies. Therefore, it is crucial to handle this compound with a high degree of caution, adhering to the principle of keeping exposure as low as reasonably achievable (ALARA).

ParameterValue
Occupational Exposure Limit (OEL) Not Established

Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of[1][2]Triazolo[1,5-a]pyrimidine.

Safe Handling and Disposal of [1,2,4]Triazolo[1,5-a]pyrimidinecluster_handlingHandling Protocolcluster_disposalDisposal ProtocolprepPreparation & Engineering Controls(Fume Hood, Eyewash)handlingCompound Handling(Avoid Dust, Use PPE)prep->handlingemergencyEmergency Procedures(Spill, Contact)handling->emergencyIf incident occurscollectWaste Collection(Labeled, Sealed Container)handling->collectGenerate WastestorageWaste Storage(Cool, Dry, Ventilated)collect->storagedisposeFinal Disposal(Licensed Vendor, Incineration)storage->dispose

Caption: Workflow for safe handling and disposal of the compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。